2,3,6-Trimethylquinoxaline
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
2,3,6-trimethylquinoxaline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2/c1-7-4-5-10-11(6-7)13-9(3)8(2)12-10/h4-6H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQRWKGBOBWHKHP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=NC(=C(N=C2C=C1)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1066231 | |
| Record name | Quinoxaline, 2,3,6-trimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1066231 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17635-21-1 | |
| Record name | 2,3,6-Trimethylquinoxaline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=17635-21-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Quinoxaline, 2,3,6-trimethyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017635211 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Quinoxaline, 2,3,6-trimethyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Quinoxaline, 2,3,6-trimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1066231 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,3,6-trimethylquinoxaline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.819 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 2,3,6-Trimethylquinoxaline
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the primary synthesis pathways for 2,3,6-trimethylquinoxaline, a heterocyclic compound of interest in medicinal chemistry and materials science. This document details the core synthetic methodologies, presents quantitative data in a structured format, and includes detailed experimental protocols. Visual diagrams of the synthesis pathway and experimental workflow are provided to enhance understanding.
Core Synthesis Pathway: Condensation of 4-methyl-1,2-phenylenediamine and 2,3-butanedione
The most prevalent and efficient method for the synthesis of this compound is the cyclocondensation reaction between an aromatic 1,2-diamine and a 1,2-dicarbonyl compound.[1][2][3][4][5] For the target molecule, this involves the reaction of 4-methyl-1,2-phenylenediamine with 2,3-butanedione (also known as diacetyl or biacetyl).
This reaction is versatile and can be performed under various conditions, including with or without a catalyst, at room or elevated temperatures, and in different solvent systems. The use of a catalyst is generally preferred to improve reaction rates and yields.
General Reaction Scheme:
Caption: General reaction for the synthesis of this compound.
Experimental Protocols and Quantitative Data
Several catalytic systems have been successfully employed for the synthesis of quinoxaline derivatives. Below are detailed experimental protocols for both catalyzed and uncatalyzed methods, which can be adapted for the synthesis of this compound.
Catalyzed Synthesis Protocol
A variety of catalysts can be utilized to promote the condensation reaction, including alumina-supported heteropolyoxometalates, iodine, and acidic catalysts.[1][4] The following is a general procedure using a solid acid catalyst.
Experimental Protocol:
-
To a solution of 4-methyl-1,2-phenylenediamine (1.0 mmol) in a suitable solvent such as ethanol or toluene (10 mL) in a round-bottom flask, add 2,3-butanedione (1.0 mmol).
-
Add a catalytic amount of a selected catalyst (e.g., 10 mol% of an acid catalyst or a specified weight of a solid catalyst).
-
Stir the reaction mixture at room temperature or heat under reflux, monitoring the progress of the reaction by Thin Layer Chromatography (TLC).
-
Upon completion of the reaction, if a solid catalyst is used, it is removed by filtration.
-
The solvent is removed from the filtrate under reduced pressure.
-
The crude product is then purified, typically by recrystallization from a suitable solvent like ethanol, to yield pure this compound.
Uncatalyzed Synthesis Protocol
The condensation can also be carried out without a catalyst, often requiring elevated temperatures.
Experimental Protocol:
-
In a round-bottom flask, dissolve 4-methyl-1,2-phenylenediamine (1.0 mmol) and 2,3-butanedione (1.0 mmol) in a solvent such as ethanol or a mixture of ethanol and water.
-
Heat the reaction mixture under reflux for a period of 2 to 12 hours. The reaction progress should be monitored by TLC.
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
If a precipitate forms, it is collected by filtration. If not, the solvent is removed under reduced pressure.
-
The crude product is purified by recrystallization from ethanol or another suitable solvent.
Quantitative Data Summary
| Catalyst | Solvent | Temperature | Time | Yield (%) | Reference |
| Alumina-Supported MoVP | Toluene | Room Temp. | 2 hours | 80-92 | [1] |
| Iodine (20 mol%) | DMSO | Room Temp. | 12 hours | 78-99 | [3] |
| None (Reflux) | Ethanol | Reflux | 2-12 hours | 34-85 | [6] |
| Zinc Triflate (0.2 mmol) | Acetonitrile | Room Temp. | Not Specified | 85-91 | [3] |
| Solid Acid (TiO2-Pr-SO3H) | Ethanol/Solvent-free | Room Temp. | 10 min | ~95 | [3] |
Visualization of Experimental Workflow
The following diagram illustrates a typical experimental workflow for the synthesis and purification of this compound.
Caption: Step-by-step workflow for the synthesis of this compound.
Characterization Data
While a specific, complete set of characterization data for this compound is not provided in the readily available literature, the expected spectroscopic features can be inferred from closely related structures. For a definitive analysis, it is recommended to obtain experimental data on the synthesized product. Key characterization techniques would include:
-
¹H NMR: Expected signals would include singlets for the three methyl groups and signals in the aromatic region for the protons on the benzene ring.
-
¹³C NMR: Signals corresponding to the methyl carbons and the aromatic and heterocyclic carbons would be observed.
-
Mass Spectrometry: The molecular ion peak corresponding to the molecular weight of this compound (172.23 g/mol ) would be expected.
-
Melting Point: A sharp melting point would indicate the purity of the synthesized compound.
This guide provides a foundational understanding of the synthesis of this compound. Researchers are encouraged to optimize the presented protocols for their specific laboratory conditions and to perform thorough characterization of the final product.
References
- 1. An Efficient Protocol for the Synthesis of Quinoxaline Derivatives at Room Temperature Using Recyclable Alumina-Supported Heteropolyoxometalates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives [article.sapub.org]
- 3. encyclopedia.pub [encyclopedia.pub]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
An In-depth Technical Guide to the Physicochemical Properties of 2,3,6-Trimethylquinoxaline
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physicochemical properties of 2,3,6-trimethylquinoxaline. The information presented herein is intended to support research, discovery, and development activities by providing key data and methodologies related to this heterocyclic compound.
Core Physicochemical Properties
This compound is a substituted derivative of quinoxaline, a heterocyclic aromatic compound. Its physicochemical properties are crucial for understanding its behavior in chemical and biological systems, influencing factors such as solubility, membrane permeability, and potential biological activity. A summary of available quantitative data is presented in Table 1.
| Property | Value | Source(s) |
| Molecular Formula | C₁₁H₁₂N₂ | [1][2] |
| Molecular Weight | 172.23 g/mol | [1][2] |
| Melting Point | 91 - 94 °C | [2] |
| Boiling Point | 277.7 °C at 760 mmHg | [1] |
| Density | 1.084 g/cm³ | [1] |
| Flash Point | 113.6 °C | [1] |
| Solubility | Data not available | |
| pKa | Data not available | |
| logP | Data not available |
Experimental Protocols
Detailed methodologies for the determination of the key physicochemical properties of this compound are outlined below. These protocols are based on standard laboratory practices for organic compounds.
Synthesis and Purification of this compound
The synthesis of this compound typically follows the general principle of quinoxaline synthesis, which involves the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound.
Materials:
-
4-Methyl-1,2-phenylenediamine
-
Diacetyl (2,3-butanedione)
-
Ethanol (or other suitable solvent like acetic acid)
-
Activated charcoal
-
Filter paper
-
Standard laboratory glassware (round-bottom flask, reflux condenser, beaker, Buchner funnel)
-
Heating mantle
-
Rotary evaporator
-
Recrystallization solvent (e.g., ethanol/water mixture)
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve 4-methyl-1,2-phenylenediamine in a suitable solvent such as ethanol.
-
Addition of Dicarbonyl: To the stirred solution, add an equimolar amount of diacetyl (2,3-butanedione) dropwise at room temperature.
-
Reflux: Heat the reaction mixture to reflux and maintain for a period of 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Decolorization: After the reaction is complete, cool the mixture to room temperature. If the solution is colored, add a small amount of activated charcoal and heat gently for a few minutes.
-
Filtration: Filter the hot solution to remove the activated charcoal.
-
Crystallization: Allow the filtrate to cool slowly to room temperature, and then cool further in an ice bath to induce crystallization of the product.
-
Isolation: Collect the crystals by vacuum filtration using a Buchner funnel. Wash the crystals with a small amount of cold solvent.
-
Drying: Dry the purified this compound in a vacuum oven.
Determination of Melting Point
The melting point is a critical indicator of purity.
Apparatus:
-
Capillary tubes
-
Melting point apparatus (e.g., Mel-Temp or similar)
-
Mortar and pestle
Procedure:
-
Sample Preparation: Finely powder a small amount of dry this compound using a mortar and pestle.
-
Capillary Loading: Pack the powdered sample into a capillary tube to a height of 2-3 mm by tapping the sealed end of the tube on a hard surface.
-
Measurement: Place the capillary tube in the heating block of the melting point apparatus.
-
Heating: Heat the sample rapidly to about 15-20 °C below the expected melting point. Then, decrease the heating rate to 1-2 °C per minute.
-
Observation: Record the temperature at which the first drop of liquid appears (the beginning of melting) and the temperature at which the entire sample becomes a clear liquid (the end of melting). This range represents the melting point.
Determination of Boiling Point
The boiling point is determined for liquid compounds; for high-melting solids like this compound, this value is typically measured under reduced pressure to prevent decomposition. The reported boiling point is extrapolated to atmospheric pressure.
Apparatus:
-
Thiele tube or microscale distillation apparatus
-
Small test tube
-
Capillary tube (sealed at one end)
-
Thermometer
-
Heating source (Bunsen burner or oil bath)
Procedure (Microscale Method):
-
Sample Preparation: Place a small amount of the liquid sample into a small test tube.
-
Capillary Insertion: Place a capillary tube (sealed end up) into the test tube containing the sample.
-
Apparatus Setup: Attach the test tube to a thermometer and place it in a Thiele tube containing a high-boiling liquid (e.g., mineral oil).
-
Heating: Gently heat the arm of the Thiele tube. A stream of bubbles will emerge from the open end of the capillary tube.
-
Observation: Continue heating until a steady stream of bubbles is observed. Remove the heat and allow the apparatus to cool.
-
Boiling Point Determination: The temperature at which the liquid just begins to enter the capillary tube is the boiling point of the sample.
Determination of Density (for a Solid)
The density of a solid organic compound can be determined by the displacement method.
Apparatus:
-
Analytical balance
-
Graduated cylinder or pycnometer
-
A liquid in which the solid is insoluble (e.g., water, if the compound is insoluble)
Procedure:
-
Mass Measurement: Accurately weigh a sample of this compound using an analytical balance.
-
Volume Measurement by Displacement: Partially fill a graduated cylinder with a liquid in which the compound is insoluble and record the initial volume.
-
Carefully add the weighed solid to the graduated cylinder, ensuring it is fully submerged and that no air bubbles are trapped.
-
Record the final volume. The difference between the final and initial volumes is the volume of the solid.
-
Calculation: Density is calculated by dividing the mass of the solid by its volume.
Determination of Solubility (General Protocol)
A general protocol for determining the solubility of a compound in various solvents.
Apparatus:
-
Analytical balance
-
Vials with screw caps
-
Constant temperature shaker bath
-
Syringe filters (e.g., 0.45 µm)
-
Suitable analytical method for quantification (e.g., UV-Vis spectroscopy, HPLC)
Procedure:
-
Saturated Solution Preparation: Add an excess amount of this compound to a known volume of the desired solvent in a vial.
-
Equilibration: Tightly cap the vial and place it in a constant temperature shaker bath (e.g., 25 °C) for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Sample Collection and Filtration: Allow the undissolved solid to settle. Carefully withdraw a known volume of the supernatant and filter it through a syringe filter to remove any undissolved particles.
-
Quantification: Dilute the filtered solution to a suitable concentration and determine the concentration of this compound using a pre-validated analytical method.
-
Calculation: The solubility is expressed as the concentration of the saturated solution (e.g., in mg/mL or mol/L).
Determination of pKa (General Protocol)
The pKa can be determined by potentiometric titration or UV-metric methods.
Apparatus:
-
pH meter with a calibrated electrode
-
Burette
-
Stir plate and stir bar
-
Standardized acidic and basic solutions
Procedure (Potentiometric Titration):
-
Sample Preparation: Dissolve a precisely weighed amount of this compound in a suitable solvent (often a co-solvent system like water-ethanol if solubility in pure water is low).
-
Titration: Titrate the solution with a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH), depending on the expected nature of the compound.
-
Data Collection: Record the pH of the solution after each addition of the titrant.
-
Analysis: Plot the pH versus the volume of titrant added. The pKa can be determined from the midpoint of the titration curve.
Determination of logP (Octanol-Water Partition Coefficient)
The shake-flask method is a common technique for determining logP.
Apparatus:
-
Separatory funnel or centrifuge tubes
-
n-Octanol (pre-saturated with water)
-
Water (pre-saturated with n-octanol)
-
Analytical method for quantification (e.g., UV-Vis spectroscopy, HPLC)
Procedure:
-
Phase Preparation: Prepare water-saturated n-octanol and n-octanol-saturated water by vigorously mixing equal volumes of the two solvents and allowing the layers to separate.
-
Partitioning: Dissolve a known amount of this compound in the n-octanol-saturated water. Add an equal volume of water-saturated n-octanol.
-
Equilibration: Shake the mixture for a sufficient time to allow for partitioning equilibrium to be reached.
-
Phase Separation: Separate the two phases, typically by centrifugation.
-
Quantification: Determine the concentration of the compound in both the aqueous and n-octanol phases using a suitable analytical method.
-
Calculation: The partition coefficient (P) is the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. logP is the base-10 logarithm of P.
Visualizations
Synthesis and Purification Workflow
The following diagram illustrates a typical workflow for the synthesis and purification of this compound.
Caption: A generalized workflow for the synthesis and purification of this compound.
References
An In-depth Technical Guide to 2,3,6-Trimethylquinoxaline (CAS: 17635-21-1)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2,3,6-trimethylquinoxaline, a heterocyclic aromatic compound with significant applications in medicinal chemistry and materials science. This document details its chemical and physical properties, provides a detailed experimental protocol for its synthesis, and explores its spectroscopic characterization. Furthermore, it discusses the role of the quinoxaline scaffold in drug development, with a particular focus on the inhibition of the Wnt/β-catenin signaling pathway, and includes important safety and handling information. This guide is intended to be a valuable resource for researchers, scientists, and professionals engaged in drug discovery and development.
Introduction
This compound (CAS number 17635-21-1) is a substituted quinoxaline derivative. The quinoxaline ring system is a "privileged scaffold" in medicinal chemistry, appearing in a wide array of biologically active compounds. This versatile chemical intermediate is utilized in the synthesis of various organic compounds, including pharmaceuticals, dyes, and agricultural products. Its derivatives have shown promise as potential therapeutic agents, notably as inhibitors of critical signaling pathways implicated in cancer, such as the Wnt/β-catenin pathway.
Chemical and Physical Properties
This compound is a yellow crystalline solid. A summary of its key chemical and physical properties is presented in Table 1.
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Reference(s) |
| CAS Number | 17635-21-1 | |
| Molecular Formula | C₁₁H₁₂N₂ | |
| Molecular Weight | 172.23 g/mol | |
| Appearance | Yellow crystalline solid | |
| Melting Point | 91-94 °C | |
| Boiling Point | 277.7 °C at 760 mmHg | |
| Density | 1.084 g/cm³ | |
| Solubility | Insoluble in water. Soluble in organic solvents such as ethanol, methanol, chloroform, and DMSO. |
Synthesis
The most common and efficient method for the synthesis of this compound is the condensation reaction between 4-methyl-1,2-phenylenediamine and diacetyl (2,3-butanedione). This reaction is a classic example of quinoxaline synthesis.
molecular structure of 2,3,6-Trimethylquinoxaline
An In-Depth Technical Guide to the Molecular Structure and Properties of 2,3,6-Trimethylquinoxaline
Introduction
This compound is a heterocyclic aromatic organic compound belonging to the quinoxaline family. The quinoxaline scaffold is a prominent feature in medicinal chemistry and materials science, recognized for its presence in a wide array of biologically active compounds.[1][2][3] Derivatives of this structure are known to exhibit diverse pharmacological activities, including antibacterial, anticancer, anti-inflammatory, and antiviral properties.[1] This technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals, detailing the core molecular structure, physicochemical properties, synthesis, and spectroscopic characterization of this compound.
Core Molecular Properties
This compound is defined by a pyrazine ring fused to a benzene ring, with three methyl group substitutions. Its fundamental chemical and physical properties are crucial for applications in synthesis and drug design, influencing factors such as reactivity, solubility, and bioavailability.
| Property | Value | Source(s) |
| IUPAC Name | This compound | [4][5] |
| CAS Number | 17635-21-1 | [5][6][7] |
| Molecular Formula | C₁₁H₁₂N₂ | [6][7][8] |
| Molecular Weight | 172.23 g/mol | [6][7][8] |
| Canonical SMILES | CC1=CC2=C(C=C1)N=C(C(=N2)C)C | [6] |
| InChI Key | GQRWKGBOBWHKHP-UHFFFAOYSA-N | [6][8] |
| Physical State | Solid (predicted) | |
| Boiling Point | 277.7 °C at 760 mmHg | [6] |
| Density | 1.084 g/cm³ | [6] |
| Flash Point | 113.6 °C | [6] |
Synthesis and Purification
The most established and versatile method for synthesizing quinoxaline derivatives is the acid-catalyzed condensation reaction between a substituted 1,2-phenylenediamine and a 1,2-dicarbonyl compound.[9][10] For this compound, this involves the reaction of 4-methyl-1,2-phenylenediamine with diacetyl (2,3-butanedione).
Experimental Protocol: Synthesis
This protocol outlines a general procedure for the laboratory-scale synthesis of this compound.
Materials and Reagents:
-
4-methyl-1,2-phenylenediamine
-
Diacetyl (2,3-butanedione)
-
Glacial Acetic Acid or Ethanol
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Solvents for purification (e.g., ethanol, water, hexane, ethyl acetate)
-
Deionized Water
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and heat source
-
Separatory funnel
-
Rotary evaporator
-
Apparatus for filtration (Buchner funnel)
-
Apparatus for column chromatography (optional)
-
Thin Layer Chromatography (TLC) plates
Procedure:
-
Reactant Dissolution: In a round-bottom flask, dissolve 1.0 equivalent of 4-methyl-1,2-phenylenediamine in a suitable solvent such as ethanol or glacial acetic acid.
-
Addition of Dicarbonyl: While stirring the solution, add 1.05 equivalents of diacetyl dropwise at room temperature.
-
Reaction: Heat the reaction mixture to reflux (typically 80-120 °C) for 2-4 hours. Monitor the reaction's progress by TLC until the starting material is consumed.
-
Work-up: After completion, cool the mixture to room temperature. If an acidic solvent was used, neutralize it carefully with a base solution (e.g., saturated sodium bicarbonate).
-
Extraction: Transfer the mixture to a separatory funnel and extract the product into an organic solvent like ethyl acetate. Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and filter.
-
Solvent Removal: Remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: Purify the crude solid by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to obtain pure this compound.
Spectroscopic Characterization
The structural identity and purity of this compound are confirmed using standard spectroscopic techniques. The expected data based on its molecular structure are summarized below.
| Technique | Expected Observations |
| ¹H NMR | - Three sharp singlets in the aliphatic region (~2.4-2.8 ppm) corresponding to the three methyl groups.- Three signals in the aromatic region (~7.5-8.0 ppm) corresponding to the protons on the benzene ring. |
| ¹³C NMR | - Three signals in the aliphatic region (~20-25 ppm) for the methyl carbons.- Multiple signals in the aromatic region (~125-155 ppm) for the carbons of the fused ring system. |
| IR Spectroscopy | - Aromatic C-H stretching bands above 3000 cm⁻¹.- Aliphatic C-H stretching bands below 3000 cm⁻¹.- Characteristic C=N and C=C stretching absorptions in the 1500-1620 cm⁻¹ region.- Fingerprint region with unique C-H bending patterns. |
| Mass Spec. | - Molecular ion peak (M⁺) at m/z = 172, corresponding to the molecular weight.[8]- Fragmentation patterns consistent with the loss of methyl groups or other substructures. |
Experimental Protocol: Characterization
General Procedure:
-
NMR Spectroscopy: Dissolve a 5-10 mg sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Acquire ¹H and ¹³C NMR spectra on a spectrometer (e.g., 400 MHz).
-
IR Spectroscopy: Analyze a small amount of the solid sample using an FT-IR spectrometer with an ATR (Attenuated Total Reflectance) accessory.
-
Mass Spectrometry: Introduce a dilute solution of the sample into a mass spectrometer, often via Gas Chromatography (GC-MS) or direct infusion, to determine the mass-to-charge ratio.
Biological and Pharmacological Context
While specific biological activity for this compound is not extensively documented, the quinoxaline class as a whole is a cornerstone in drug discovery.[1] These compounds are known to interact with various biological targets, leading to a wide spectrum of effects. Research has demonstrated their potential as antibacterial, antifungal, anticancer, and anti-inflammatory agents.[1] The evaluation of a new derivative like this compound would typically follow a structured drug discovery workflow.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. Biologically Active Quinoline and Quinazoline Alkaloids Part II - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Quinoxaline, 2,3,6-trimethyl- | C11H12N2 | CID 87204 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound, 97% | Fisher Scientific [fishersci.ca]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. Substance Registry Services | US EPA [cdxapps.epa.gov]
- 8. dev.spectrabase.com [dev.spectrabase.com]
- 9. An Efficient Protocol for the Synthesis of Quinoxaline Derivatives at Room Temperature Using Recyclable Alumina-Supported Heteropolyoxometalates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
Spectroscopic Characterization of 2,3,6-Trimethylquinoxaline: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectral data for 2,3,6-trimethylquinoxaline (CAS No: 17635-21-1), a key heterocyclic aromatic compound. Due to the limited availability of publicly accessible experimental spectra, this guide presents a combination of confirmed molecular properties and predicted spectral data based on the analysis of analogous quinoxaline derivatives. Detailed experimental protocols for acquiring actual spectral data are also provided.
Core Molecular Properties
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₂N₂ | --INVALID-LINK-- |
| Molecular Weight | 172.23 g/mol | --INVALID-LINK-- |
| CAS Number | 17635-21-1 | --INVALID-LINK-- |
| InChI Key | GQRWKGBOBWHKHP-UHFFFAOYSA-N | --INVALID-LINK-- |
Predicted and Expected Spectral Data
The following tables summarize the predicted Nuclear Magnetic Resonance (NMR) data and expected key Infrared (IR) and Mass Spectrometry (MS) characteristics for this compound. These predictions are derived from established principles of spectroscopy and data from structurally similar quinoxaline derivatives.
Table 1: Predicted ¹H NMR Spectral Data
Solvent: CDCl₃, Reference: TMS (δ 0.00 ppm)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~ 7.8-7.9 | Doublet | 1H | Aromatic H (H-8) |
| ~ 7.5-7.6 | Doublet of Doublets | 1H | Aromatic H (H-7) |
| ~ 7.4-7.5 | Singlet | 1H | Aromatic H (H-5) |
| ~ 2.6 | Singlet | 3H | Methyl H (C6-CH₃) |
| ~ 2.5 | Singlet | 6H | Methyl H (C2-CH₃, C3-CH₃) |
Table 2: Predicted ¹³C NMR Spectral Data
Solvent: CDCl₃, Reference: TMS (δ 0.00 ppm)
| Chemical Shift (δ, ppm) | Assignment |
| ~ 153-155 | Quaternary C (C-2, C-3) |
| ~ 140-142 | Quaternary C (C-8a) |
| ~ 138-140 | Quaternary C (C-4a) |
| ~ 136-138 | Quaternary C (C-6) |
| ~ 128-130 | Aromatic CH (C-7) |
| ~ 127-129 | Aromatic CH (C-8) |
| ~ 126-128 | Aromatic CH (C-5) |
| ~ 22-24 | Methyl C (C2-CH₃, C3-CH₃) |
| ~ 21-23 | Methyl C (C6-CH₃) |
Table 3: Expected Key IR Absorptions
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3100-3000 | Medium | Aromatic C-H Stretch |
| 2975-2850 | Medium | Aliphatic C-H Stretch |
| 1620-1580 | Medium-Strong | C=N Stretch |
| 1550-1450 | Medium-Strong | Aromatic C=C Stretch |
| 1470-1430 | Medium | Aliphatic C-H Bend |
| 900-675 | Strong | Aromatic C-H Out-of-Plane Bend |
Table 4: Expected Mass Spectrometry Data
| m/z | Relative Intensity | Assignment |
| 172 | High | [M]⁺ (Molecular Ion) |
| 171 | Moderate | [M-H]⁺ |
| 157 | Moderate | [M-CH₃]⁺ |
| 130 | Moderate | [M-C₂H₄N]⁺ (from pyrazine ring cleavage) |
Experimental Protocols
The following are generalized experimental protocols for obtaining the spectroscopic data for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation : Dissolve 5-10 mg of this compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). For ¹³C NMR, a more concentrated sample (20-50 mg) may be required.
-
Internal Standard : Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).
-
Instrumentation : Acquire ¹H and ¹³C NMR spectra on a 300 MHz or higher field NMR spectrometer.
-
¹H NMR Parameters :
-
Pulse sequence: Standard single-pulse experiment.
-
Spectral width: 0-12 ppm.
-
Number of scans: 16-64.
-
Relaxation delay: 1-2 seconds.
-
-
¹³C NMR Parameters :
-
Pulse sequence: Proton-decoupled single-pulse experiment.
-
Spectral width: 0-200 ppm.
-
Number of scans: 1024 or more, depending on sample concentration.
-
Relaxation delay: 2-5 seconds.
-
Infrared (IR) Spectroscopy
-
Sample Preparation : Prepare a KBr (potassium bromide) pellet by grinding a small amount of this compound with dry KBr powder and pressing the mixture into a thin, transparent disk. Alternatively, dissolve the sample in a volatile solvent (e.g., chloroform), deposit a thin film onto a salt plate (e.g., NaCl), and allow the solvent to evaporate.
-
Instrumentation : Record the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer.
-
Data Acquisition : Scan the sample over a range of 4000-400 cm⁻¹.
Mass Spectrometry (MS)
-
Sample Introduction : Introduce the sample into the mass spectrometer via a suitable method, such as direct insertion probe or through a gas chromatograph (GC-MS) for volatile compounds.
-
Ionization : Utilize an appropriate ionization technique, such as Electron Ionization (EI) or Electrospray Ionization (ESI).
-
Instrumentation : Analyze the sample using a mass spectrometer (e.g., quadrupole, time-of-flight).
-
Data Acquisition : Acquire the mass spectrum over a relevant mass-to-charge (m/z) range (e.g., 50-500 amu).
Visualizations
Experimental Workflow for Spectroscopic Analysis
The following diagram illustrates the logical workflow for the comprehensive spectroscopic characterization of this compound.
This guide provides a foundational understanding of the spectral characteristics of this compound for researchers and professionals in the field. The provided protocols and predicted data serve as a valuable resource for the synthesis, identification, and application of this compound in drug development and scientific research.
The Multifaceted Biological Activities of Quoxaline Derivatives: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The quinoxaline scaffold, a fused bicyclic heteroaromatic system composed of a benzene and a pyrazine ring, represents a "privileged structure" in medicinal chemistry. The synthetic accessibility and diverse pharmacological profile of its derivatives have established them as a cornerstone in the pursuit of novel therapeutic agents. This technical guide offers a comprehensive examination of the significant biological activities of quinoxaline derivatives, with a detailed focus on their anticancer, antimicrobial, antiviral, and anti-inflammatory properties. This document is designed to be a valuable resource, providing structured quantitative data, detailed experimental methodologies, and visual representations of crucial molecular pathways and experimental workflows.
Anticancer Activity
Quinoxaline derivatives have demonstrated significant cytotoxic and antiproliferative activities against a broad spectrum of cancer cell lines.[1][2][3][4] Their mechanisms of action are varied, frequently involving the inhibition of critical enzymes and signaling pathways essential for the growth, survival, and proliferation of cancer cells.[5]
Quantitative Anticancer Activity Data
The in vitro cytotoxic activity of various quinoxaline derivatives against several human cancer cell lines is summarized below. The data is presented as the half-maximal inhibitory concentration (IC50), which is the concentration of a compound required to inhibit the growth of 50% of the cells.
| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| Quinoxaline-bisarylurea 2 | HeLa (Cervical) | 0.126 | [1] |
| SMMC-7721 (Hepatoma) | 0.071 | [1] | |
| K562 (Leukemia) | 0.164 | [1] | |
| (Quinoxalin-2-yl)benzene sulphonamide 1 | HepG2 (Liver) | - | |
| Compound VIIIa | HepG2 (Liver) | 9.8 | |
| Compound VIIIc | MCF-7 (Breast) | 9.0 | |
| Compound XVa | MCF-7 (Breast) | 5.3 | |
| Compound 14 | MCF-7 (Breast) | 2.61 | [1] |
| Compound 11 | Cancer Cell Lines | 0.81 - 2.91 | [6][7] |
| Compound 13 | Cancer Cell Lines | 0.81 - 2.91 | [6][7] |
| Compound 4a | Cancer Cell Lines | 3.21 - 4.54 | [6][7] |
| Compound 5 | Cancer Cell Lines | 3.21 - 4.54 | [6][7] |
| Compound IV | PC-3 (Prostate) | 2.11 | [8] |
| Compound III | PC-3 (Prostate) | 4.11 | [8] |
Mechanisms of Anticancer Action
A primary mechanism through which quinoxaline derivatives exert their anticancer effects is the inhibition of protein kinases.[9] These enzymes are pivotal in cell signaling pathways that regulate cell proliferation, differentiation, and survival.
-
VEGFR-2 Inhibition: Several quinoxaline derivatives have been identified as potent inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key player in tumor angiogenesis. By blocking VEGFR-2, these compounds can disrupt the formation of new blood vessels that supply tumors with essential nutrients, thereby inhibiting tumor growth.
-
EGFR Inhibition: The Epidermal Growth Factor Receptor (EGFR) is another important target for quinoxaline-based anticancer agents.[6][7] Overexpression of EGFR is common in many cancers, and its inhibition can lead to the suppression of tumor cell proliferation.
-
Topoisomerase II Inhibition: Some quinoxaline derivatives have been shown to inhibit Topoisomerase II, an enzyme crucial for DNA replication and repair.[8] Inhibition of this enzyme leads to DNA damage and ultimately triggers apoptosis (programmed cell death) in cancer cells.[8]
-
Induction of Apoptosis: Many quinoxaline derivatives induce apoptosis in cancer cells through various mechanisms, including the disruption of the cell cycle and the modulation of pro- and anti-apoptotic proteins.[8]
Key Experimental Protocols
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.
Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells.
Procedure:
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the quinoxaline derivatives and incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.[10]
This flow cytometry-based assay is used to detect apoptosis.
Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is conjugated to a fluorescent dye (FITC) to label apoptotic cells. Propidium iodide (PI) is used as a counterstain to differentiate necrotic cells.
Procedure:
-
Cell Treatment: Treat cells with the quinoxaline derivative for a specified time.
-
Cell Harvesting: Collect both adherent and floating cells.
-
Staining: Resuspend the cells in binding buffer and stain with Annexin V-FITC and PI.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer to quantify the percentage of live, early apoptotic, late apoptotic, and necrotic cells.[9][11][12]
Antimicrobial Activity
Quinoxaline derivatives exhibit a broad spectrum of antimicrobial activity against various pathogenic bacteria and fungi.[13][14][15][16][17][18]
Quantitative Antimicrobial Activity Data
The in vitro antimicrobial activity of selected quinoxaline derivatives is presented as the Minimum Inhibitory Concentration (MIC) in µg/mL or the half-maximal effective concentration (EC50) in µg/mL.
| Compound/Derivative | Microorganism | MIC (µg/mL) | EC50 (µg/mL) | Reference |
| Compound 5j | Rhizoctonia solani | - | 8.54 | [13] |
| Compound 5t | Rhizoctonia solani | - | 12.01 | [13] |
| Compound 5k | Acidovorax citrulli | - | - | [13] |
| Various derivatives | Staphylococcus aureus | 12-18 (zone of inhibition in mm) | - | [17] |
| Various derivatives | Candida albicans | 13-18.5 (zone of inhibition in mm) | - | [17] |
Key Experimental Protocols
This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
Procedure:
-
Preparation of Inoculum: Prepare a standardized suspension of the test microorganism.
-
Serial Dilution: Prepare two-fold serial dilutions of the quinoxaline derivative in a 96-well microtiter plate containing broth medium.
-
Inoculation: Inoculate each well with the microbial suspension.
-
Incubation: Incubate the plate under appropriate conditions for the test microorganism.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[1][4][13]
Antiviral Activity
Quinoxaline derivatives have shown promising activity against a range of DNA and RNA viruses.[12][19][20][21][22]
Quantitative Antiviral Activity Data
The in vitro antiviral activity is typically reported as the half-maximal inhibitory concentration (IC50) or the concentration that reduces viral plaques by a certain percentage.
| Compound/Derivative | Virus | IC50 (µM) | Activity | Reference |
| Compound 1a | Human Cytomegalovirus (HCMV) | <0.05 | - | [12] |
| Compound 20 | Human Cytomegalovirus (HCMV) | <0.05 | - | [12] |
| Compound 1 | Herpes Simplex Virus (HSV) | - | 25% plaque reduction at 20 µg/mL |
Key Experimental Protocols
This assay is used to quantify the antiviral activity of a compound.
Procedure:
-
Cell Seeding: Seed susceptible host cells in multi-well plates to form a confluent monolayer.
-
Compound and Virus Addition: Treat the cells with different concentrations of the quinoxaline derivative, followed by infection with a known amount of virus.
-
Overlay: After an adsorption period, the cells are overlaid with a semi-solid medium (e.g., containing agarose or methylcellulose) to restrict virus spread.
-
Incubation: Incubate the plates until visible plaques (zones of cell death) are formed.
-
Plaque Visualization and Counting: Fix and stain the cells to visualize and count the plaques.
-
Data Analysis: Calculate the percentage of plaque reduction compared to the virus control and determine the IC50 value.[18][23][24][25]
Anti-inflammatory Activity
Several quinoxaline derivatives have demonstrated potent anti-inflammatory properties.[10][24][26]
Quantitative Anti-inflammatory Activity Data
The anti-inflammatory activity is often evaluated by measuring the inhibition of enzymes like cyclooxygenase (COX) or in animal models of inflammation.
| Compound/Derivative | Assay | IC50 (µM) | % Inhibition | Reference |
| Compound 7b | Carrageenan-induced edema | - | 41% | [10][26] |
| Compound 11 | COX-2 Inhibition | 0.62 | - | [6][7] |
| Compound 13 | COX-2 Inhibition | 0.46 | - | [6][7] |
| Compound 4a | COX-2 Inhibition | 1.17 | - | [6][7] |
| Compound 5 | COX-2 Inhibition | 0.83 | - | [6][7] |
Mechanisms of Anti-inflammatory Action
The anti-inflammatory effects of quinoxaline derivatives are often attributed to their ability to inhibit key inflammatory mediators and enzymes.
-
COX-2 Inhibition: Many quinoxaline derivatives are selective inhibitors of cyclooxygenase-2 (COX-2), an enzyme responsible for the production of pro-inflammatory prostaglandins.[6][7]
-
LOX Inhibition: Inhibition of lipoxygenase (LOX), another enzyme involved in the inflammatory cascade, has also been reported for some quinoxaline compounds.[10][26]
Key Experimental Protocols
This is a widely used in vivo model to screen for acute anti-inflammatory activity.
Procedure:
-
Animal Dosing: Administer the quinoxaline derivative or a reference anti-inflammatory drug (e.g., indomethacin) to the animals.
-
Induction of Edema: After a specific time, inject a solution of carrageenan into the sub-plantar region of the right hind paw of the animals.
-
Measurement of Paw Volume: Measure the paw volume at different time intervals after carrageenan injection using a plethysmometer.
-
Data Analysis: Calculate the percentage of inhibition of edema in the treated groups compared to the control group.[8][21][27][28][29]
This technical guide provides a comprehensive overview of the diverse biological activities of quinoxaline derivatives, highlighting their potential as therapeutic agents. The structured data, detailed protocols, and visual diagrams are intended to facilitate further research and development in this promising area of medicinal chemistry.
References
- 1. In vitro antimicrobial susceptibility testing methods: agar dilution to 3D tissue-engineered models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cell Viability Assay Protocols | Thermo Fisher Scientific - HK [thermofisher.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. bpsbioscience.com [bpsbioscience.com]
- 6. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 7. bpsbioscience.com [bpsbioscience.com]
- 8. 4.8. Anti-Inflammatory Activity: Carrageenan-Induced Paw Edema [bio-protocol.org]
- 9. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. kumc.edu [kumc.edu]
- 13. apec.org [apec.org]
- 14. bpsbioscience.com [bpsbioscience.com]
- 15. benchchem.com [benchchem.com]
- 16. assets.fishersci.com [assets.fishersci.com]
- 17. Flow cytometry with PI staining | Abcam [abcam.com]
- 18. In Vitro Antiviral Testing | IAR | USU [qanr.usu.edu]
- 19. woah.org [woah.org]
- 20. creative-diagnostics.com [creative-diagnostics.com]
- 21. inotiv.com [inotiv.com]
- 22. Topoisomerase Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 23. benchchem.com [benchchem.com]
- 24. benchchem.com [benchchem.com]
- 25. Plaque Reduction Neutralization Test - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 26. broadpharm.com [broadpharm.com]
- 27. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
- 28. Anti-Inflammatory Activity of Lactobacillus on Carrageenan-Induced Paw Edema in Male Wistar Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 29. Anti-inflammatory activity of drugs using carrageenan induced paw-edema modelExperiment no 14 -converted | PDF [slideshare.net]
literature review on substituted quinoxalines
An In-depth Technical Guide to the Synthesis and Biological Activities of Substituted Quinoxalines
Introduction
Quinoxaline, a heterocyclic compound resulting from the fusion of a benzene and a pyrazine ring, has solidified its position as a "privileged scaffold" in modern medicinal chemistry.[1][2] Its derivatives are the subject of extensive research due to their broad and potent pharmacological activities, targeting a wide array of diseases from cancers to microbial infections.[1][3] This versatile core structure serves as an invaluable template for the design and synthesis of novel therapeutic agents.[1] The wide range of biological activities stems from the quinoxaline system's specific electrostatic potential, which influences its interactions with various biological molecules.[3]
This technical guide provides a comprehensive overview of the synthesis, key biological applications, and structure-activity relationships of substituted quinoxalines, tailored for researchers, scientists, and professionals in drug development. It includes detailed experimental protocols, comparative data on synthetic methodologies, and visualizations of key pathways and workflows.
The construction of the quinoxaline core is a well-established area of organic chemistry. The most prominent and foundational method involves the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound.[1][4] While this classic approach is still widely used, modern advancements have led to the development of greener, more efficient protocols that utilize microwave assistance, heterogeneous catalysts, and solvent-free conditions to improve yields and reduce environmental impact.[1][5][6]
Comparative Synthesis Methodologies
The synthesis of a model compound, 2,3-diphenylquinoxaline, is often used to compare the efficiency of different methods. The following table summarizes the key parameters for three prominent synthetic strategies.[5]
| Synthesis Method | Catalyst/Promoter | Solvent | Temperature | Reaction Time | Yield (%) |
| Classical Condensation | None (Thermal) | Rectified Spirit (Ethanol) | Reflux | 30 - 60 min | 51 - 75% |
| Microwave-Assisted | Acidic Alumina | Solvent-free | Microwave Irradiation | 3 min | 80 - 86% |
| Heterogeneous Catalysis | CuH₂PMo₁₁VO₄₀ on Alumina | Toluene | Room Temperature | 2 hours | 92% |
Experimental Protocols
1. Classical Condensation Method [5] This traditional method relies on the thermal condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound.
-
Materials:
-
o-Phenylenediamine (1.1 g, 0.01 mol)
-
Benzil (2.1 g, 0.01 mol)
-
Rectified Spirit (approx. 16 mL)
-
Water
-
-
Procedure:
-
In a round-bottom flask, dissolve 2.1 g of benzil in approximately 15 mL of rectified spirit by heating.
-
In a separate container, dissolve 1.1 g of o-phenylenediamine in 1 mL of rectified spirit.
-
Add the o-phenylenediamine solution to the hot benzil solution.
-
Reflux the mixture for 30-60 minutes.
-
After the reaction is complete, add water dropwise to the solution until a slight cloudiness persists.
-
Allow the solution to cool, which will cause the 2,3-diphenylquinoxaline product to precipitate.
-
Collect the precipitate by filtration, wash with cold ethanol, and dry. The product can be further purified by recrystallization from ethanol.
-
2. Microwave-Assisted Synthesis [5] A green chemistry technique that often leads to significantly shorter reaction times and improved yields.
-
Materials:
-
o-Phenylenediamine (1.1 mmol)
-
Benzil (1 mmol)
-
Acidic Alumina
-
-
Procedure:
-
In a microwave-safe vessel, thoroughly mix 1.1 mmol of o-phenylenediamine and 1 mmol of benzil with acidic alumina.
-
Place the vessel in a microwave synthesizer and irradiate for 3 minutes.[5]
-
After the reaction, allow the mixture to cool to room temperature.
-
Extract the product with a suitable organic solvent (e.g., ethanol or ethyl acetate) and evaporate the solvent to obtain the crude product.
-
Purify the product by recrystallization.
-
3. Heterogeneous Catalysis Method [4] This method utilizes a solid-supported catalyst that can be easily recovered and reused, aligning with green chemistry principles.
-
Materials:
-
o-Phenylenediamine (1 mmol)
-
Benzil (1 mmol)
-
CuH₂PMo₁₁VO₄₀ supported on alumina (0.1 g)
-
Toluene (8 mL)
-
Anhydrous Na₂SO₄
-
-
Procedure:
-
To a mixture of o-phenylenediamine (1 mmol) and benzil (1 mmol) in 8 mL of toluene, add 0.1 g of the alumina-supported catalyst.
-
Stir the mixture at room temperature for approximately 2 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, separate the insoluble catalyst by filtration.[4]
-
Dry the filtrate over anhydrous Na₂SO₄.
-
Evaporate the solvent under reduced pressure to obtain the pure product, which can be further purified by recrystallization from ethanol.
-
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines [mdpi.com]
- 4. An Efficient Protocol for the Synthesis of Quinoxaline Derivatives at Room Temperature Using Recyclable Alumina-Supported Heteropolyoxometalates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benthamdirect.com [benthamdirect.com]
The Dawn of a Heterocycle: A Technical History of Quinoxaline Compounds
A comprehensive guide for researchers and drug development professionals on the discovery, history, and evolving applications of quinoxaline compounds.
Quinoxaline, a heterocyclic compound composed of a benzene ring fused to a pyrazine ring, has carved a significant niche in the landscape of medicinal chemistry and materials science. From its first synthesis in the late 19th century to its current status as a privileged scaffold in drug discovery, the journey of quinoxaline is a testament to the enduring quest for novel molecular architectures with potent biological activities. This technical guide delves into the core of quinoxaline's history, detailing its discovery, key synthetic milestones, and the ever-expanding repertoire of its biological functions, with a focus on its anticancer and antimicrobial properties.
The Genesis: Discovery and Early Synthesis
The story of quinoxaline begins in 1884, with the independent reports of its synthesis by German chemists Wilhelm Körner and Oscar Hinsberg. Their pioneering work, published in the "Berichte der deutschen chemischen Gesellschaft," laid the foundation for what would become a vast and versatile field of heterocyclic chemistry.[1][2] The classical approach, now known as the Körner-Hinsberg reaction, involves the condensation of an ortho-phenylenediamine with a 1,2-dicarbonyl compound.[3] This fundamental reaction remains a cornerstone of quinoxaline synthesis to this day.
Experimental Protocol: The Historic Körner-Hinsberg Synthesis (1884)
The following is a generalized experimental protocol based on the principles described in the original 1884 publications. It is important to note that the exact procedures and analytical techniques of the time differ significantly from modern practices.
Objective: To synthesize a quinoxaline derivative via the condensation of an o-phenylenediamine and a 1,2-dicarbonyl compound.
Reagents:
-
o-Phenylenediamine
-
1,2-Dicarbonyl compound (e.g., glyoxal, benzil)
-
Ethanol (or a similar suitable solvent of the era)
Procedure:
-
A solution of the 1,2-dicarbonyl compound in ethanol was prepared.
-
To this, a solution of o-phenylenediamine in ethanol was added.
-
The reaction mixture was then heated, often on a water bath, for a period of time to facilitate the condensation reaction.
-
Upon cooling, the quinoxaline product would typically crystallize from the solution.
-
The resulting solid was then collected, likely by filtration, and purified by recrystallization from a suitable solvent, such as ethanol.
This straightforward yet elegant synthesis opened the door to the exploration of a new class of heterocyclic compounds, with the initial focus being on their chemical properties and potential as dyes.
A Century of Evolution: Modern Synthetic Methodologies
While the Körner-Hinsberg reaction provided the initial gateway, the ensuing decades have witnessed the development of a plethora of synthetic methods for quinoxaline derivatives, driven by the need for greater efficiency, diversity, and greener reaction conditions. These modern approaches offer access to a wider range of substituted quinoxalines with tailored properties.
Table 1: Overview of Key Synthetic Methods for Quinoxaline Derivatives
| Method | Description | Reagents | Advantages |
| Körner-Hinsberg Reaction | Condensation of o-phenylenediamines with 1,2-dicarbonyl compounds. | o-Phenylenediamines, 1,2-dicarbonyls | Simple, versatile, foundational method. |
| Microwave-Assisted Synthesis | Utilization of microwave irradiation to accelerate the condensation reaction. | o-Phenylenediamines, 1,2-dicarbonyls | Reduced reaction times, often higher yields. |
| Catalytic Methods | Employment of various catalysts (e.g., Lewis acids, transition metals) to promote the reaction under milder conditions. | o-Phenylenediamines, 1,2-dicarbonyls, catalysts | Milder reaction conditions, improved selectivity. |
| From α-Hydroxy Ketones | In-situ oxidation of α-hydroxy ketones to 1,2-dicarbonyls followed by condensation. | o-Phenylenediamines, α-hydroxy ketones, oxidizing agent | Avoids the need for pre-synthesized 1,2-dicarbonyls. |
| From Alkynes | Cyclocondensation of o-phenylenediamines with alkynes. | o-Phenylenediamines, alkynes, catalyst | Access to a different substitution pattern. |
The Rise of a Pharmacophore: Biological Activities of Quinoxaline Derivatives
The initial interest in quinoxalines as dyes soon gave way to the discovery of their profound biological activities. Today, the quinoxaline scaffold is recognized as a "privileged structure" in medicinal chemistry, meaning it is a molecular framework that is capable of binding to multiple biological targets, leading to a wide range of pharmacological effects.
Anticancer Activity
Quinoxaline derivatives have emerged as a significant class of anticancer agents, with several compounds demonstrating potent activity against a variety of cancer cell lines. Their mechanisms of action are often multifaceted, targeting key signaling pathways involved in cancer cell proliferation, survival, and angiogenesis.
Table 2: Anticancer Activity of Selected Quinoxaline Derivatives (IC50 values in µM)
| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |
| VIIIc | HCT116 (Colon) | 2.5 | Doxorubicin | - |
| VIIIc | MCF-7 (Breast) | 9.0 | Doxorubicin | - |
| VIIIa | HepG2 (Liver) | 9.8 | Doxorubicin | - |
| XVa | HCT116 (Colon) | 4.4 | Doxorubicin | - |
| XVa | MCF-7 (Breast) | 5.3 | Doxorubicin | - |
| VIId | HCT116 (Colon) | 7.8 | Doxorubicin | - |
| Compound 25d | MCF-7 (Breast) | 4.1 ± 0.4 | Sorafenib | 2.17 ± 0.13 |
| Compound 25d | HepG2 (Liver) | 11.7 ± 1.1 | Sorafenib | 3.51 ± 0.21 |
| Compound 23j | MCF-7 (Breast) | 10.3 | Sorafenib | - |
| Compound 23j | HepG2 (Liver) | 6.4 | Sorafenib | - |
Antimicrobial Activity
The quinoxaline nucleus has also proven to be a fertile ground for the development of novel antimicrobial agents. Derivatives have shown broad-spectrum activity against various strains of bacteria and fungi, offering potential solutions to the growing challenge of antimicrobial resistance.
Table 3: Antimicrobial Activity of Selected Quinoxaline Derivatives (MIC values in µg/mL)
| Compound/Derivative | S. aureus | B. subtilis | E. coli | P. aeruginosa | C. albicans | A. niger |
| Compound 4 | - | 16 | - | - | - | - |
| Compound 5a | >125 | >125 | >125 | >125 | 31.25 | 62.5 |
| Compound 5b | >125 | >125 | >125 | >125 | 62.5 | 125 |
| Compound 9 | 3.9 | 1.95 | 15.6 | 15.6 | 1.95 | 0.98 |
| Compound 10 | 1.95 | 0.98 | 7.8 | 7.8 | 0.98 | 0.49 |
| Compound 11 | 0.98 | 0.49 | 3.9 | 3.9 | 0.49 | 0.24 |
| N-05 | <1 | - | - | - | - | - |
| N-09 | <1 | - | - | - | - | - |
| N-11 | <1 | - | - | - | - | - |
| N-13 | <1 | - | - | - | - | - |
Unraveling the Mechanism: Signaling Pathways Targeted by Quinoxalines
The potent biological activities of quinoxaline derivatives are a direct consequence of their ability to interact with and modulate key cellular signaling pathways. In the context of cancer, several critical pathways have been identified as targets for quinoxaline-based inhibitors.
VEGFR-2 Signaling Pathway
The Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the process of new blood vessel formation, which is crucial for tumor growth and metastasis. Several quinoxaline derivatives have been developed as potent inhibitors of VEGFR-2, thereby cutting off the tumor's blood supply.
Caption: Inhibition of the VEGFR-2 signaling pathway by quinoxaline compounds.
PI3K/Akt/mTOR Signaling Pathway
The Phosphatidylinositol 3-kinase (PI3K)/Akt/mTOR pathway is a central regulator of cell growth, proliferation, and survival. Its dysregulation is a common feature in many cancers. Quinoxaline derivatives have been shown to inhibit key components of this pathway, leading to the suppression of tumor growth.
Caption: Quinoxaline-mediated inhibition of the PI3K/Akt/mTOR signaling pathway.
MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathway is another crucial signaling cascade that regulates a wide range of cellular processes, including cell proliferation, differentiation, and apoptosis. Quinoxaline-based compounds have been identified as inhibitors of key kinases within this pathway, such as p38 MAPK.
Caption: Inhibition of the p38 MAPK signaling pathway by quinoxaline derivatives.
Conclusion and Future Perspectives
From its humble beginnings in the laboratories of 19th-century Germany, the quinoxaline scaffold has evolved into a powerhouse of medicinal chemistry. Its synthetic accessibility and the remarkable diversity of its biological activities have cemented its importance in the ongoing search for new therapeutic agents. The ability of quinoxaline derivatives to target multiple signaling pathways, particularly in the context of cancer, underscores their potential for the development of next-generation multi-targeted therapies. As our understanding of the molecular basis of disease deepens, the quinoxaline nucleus will undoubtedly continue to serve as a valuable template for the design and discovery of innovative drugs to address unmet medical needs. The journey of quinoxaline is far from over; it is a continuously unfolding story of chemical creativity and biological discovery.
References
2,3,6-Trimethylquinoxaline and its Derivatives: A Technical Guide for Drug Development Professionals
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Quinoxaline, a heterocyclic scaffold composed of a benzene ring fused to a pyrazine ring, represents a privileged structure in medicinal chemistry. Its derivatives have garnered significant attention due to their broad spectrum of pharmacological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties. This technical guide focuses on the core compound 2,3,6-trimethylquinoxaline and its derivatives, providing a comprehensive overview of their synthesis, chemical properties, and biological activities to support research and drug development efforts.
Core Compound: this compound
This compound is a substituted quinoxaline with the chemical formula C₁₁H₁₂N₂ and a molecular weight of 172.23 g/mol .
Chemical and Physical Properties
| Property | Value | Reference |
| CAS Number | 17635-21-1 | [1] |
| Molecular Formula | C₁₁H₁₂N₂ | [1] |
| Molecular Weight | 172.23 g/mol | [1] |
| Boiling Point | 277.7 °C | [2] |
| EINECS No. | 241-618-2 | [3] |
| MDL Number | MFCD00047593 | [3] |
Synthesis of this compound and Its Derivatives
The primary synthetic route to quinoxaline derivatives is the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound. For this compound, this involves the reaction of 4-methyl-1,2-phenylenediamine with diacetyl (2,3-butanedione).
General Experimental Protocol for Quinoxaline Synthesis
The following is a general protocol that can be adapted for the synthesis of this compound and its derivatives:
Materials:
-
Substituted o-phenylenediamine (e.g., 4-methyl-1,2-phenylenediamine)
-
1,2-dicarbonyl compound (e.g., diacetyl)
-
Solvent (e.g., ethanol, acetic acid)
-
Catalyst (optional, e.g., a few drops of acid)
Procedure:
-
Dissolve the o-phenylenediamine in the chosen solvent in a round-bottom flask.
-
Add the 1,2-dicarbonyl compound to the solution. An equimolar amount is typically used.
-
If a catalyst is used, add it to the reaction mixture.
-
Stir the reaction mixture at room temperature or under reflux, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
The product may precipitate out of the solution. If so, collect the solid by filtration.
-
If the product does not precipitate, remove the solvent under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
Characterization:
The structure and purity of the synthesized compounds can be confirmed using various spectroscopic techniques, including:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR to determine the chemical structure.
-
Mass Spectrometry (MS): To confirm the molecular weight.
-
Infrared (IR) Spectroscopy: To identify functional groups.
Synthesis Workflow Diagram
Caption: General workflow for the synthesis of this compound.
Biological Activities of Quinoxaline Derivatives
While specific biological activity data for this compound and its derivatives are not extensively available in the public domain, the broader class of quinoxaline derivatives has been widely investigated and has demonstrated significant potential in various therapeutic areas.
Anticancer Activity
Quinoxaline derivatives have shown potent anticancer activity against a range of human cancer cell lines.[4][5][6] The mechanism of action often involves the inhibition of key enzymes and signaling pathways crucial for cancer cell growth and survival.[4][7]
Reported Anticancer Activities of Various Quinoxaline Derivatives (IC₅₀ values in µM)
| Compound Class | Cancer Cell Line | IC₅₀ (µM) | Reference |
| Quinoxaline-based Compound IV | Prostate (PC-3) | 2.11 | [8] |
| Quinoxaline-based Compound III | Prostate (PC-3) | 4.11 | [8] |
| 1-(N-substituted)-quinoxaline | Breast (MCF-7) | 2.61 | [5] |
| Quinoxaline with triazole ring | Leukemia (THP-1) | 1.6 | [5] |
| Quinoxaline with triazole ring | Leukemia (Ty-82) | 2.5 | [5] |
| 2-styrylquinoline derivative | Colon (HCT 116) | Varies | [2] |
| 2-arylquinoline derivative | Cervical (HeLa) | 8.3 | [3] |
| 4-acetamido-2-methyl-1,2,3,4-tetrahydroquinoline | Cervical (HeLa) | 13.15 | [3] |
| Quinoxaline-bisarylurea | Cervical (HeLa) | 0.126 | [5] |
| Quinoxaline-bisarylurea | Hepatoma (SMMC-7721) | 0.071 | [5] |
| Quinoxaline-bisarylurea | Leukemia (K562) | 0.164 | [5] |
| Quinoxaline derivative | Breast (MCF-7) | 9 | [9] |
| Quinoxaline derivative | Colon (HCT116) | 2.5 | [9] |
Antimicrobial Activity
Numerous quinoxaline derivatives have been synthesized and evaluated for their antibacterial and antifungal activities.[10][11]
Reported Antimicrobial Activities of Various Quinoxaline Derivatives (MIC values in µg/mL)
| Compound Class | Microorganism | MIC (µg/mL) | Reference |
| Symmetrically disubstituted quinoxaline | Escherichia coli | 8 | [10] |
| Symmetrically disubstituted quinoxaline | Bacillus subtilis | 16 | [10] |
| Quinoxaline derivative 5k | Acidovorax citrulli | - | [11] |
| Quinoxaline derivative 5j | Rhizoctonia solani (EC₅₀) | 8.54 | [11] |
| Quinoxaline derivative 5t | Rhizoctonia solani (EC₅₀) | 12.01 | [11] |
| 2-methylsulfanyl-[4][7][9]triazolo[1,5-a]quinazoline | S. aureus, B. subtilis, P. aeruginosa, E. coli | 6.25-12.50 |
Mechanisms of Action in Cancer
The anticancer effects of quinoxaline derivatives are often attributed to their ability to interfere with critical cellular processes. One of the key mechanisms is the inhibition of topoisomerase II, an enzyme essential for DNA replication.[8] By inhibiting this enzyme, these compounds can induce DNA damage and trigger apoptosis (programmed cell death) in cancer cells.
Furthermore, many quinoxaline derivatives act as kinase inhibitors.[9][12] Kinases are enzymes that play a pivotal role in cell signaling pathways that control cell proliferation, survival, and angiogenesis. By blocking the activity of specific kinases, such as VEGFR, EGFR, and others involved in the PI3K/Akt/mTOR pathway, quinoxaline derivatives can effectively halt tumor growth and progression.[4][13][14]
Signaling Pathway Diagram
Caption: Putative anticancer signaling pathways targeted by quinoxaline derivatives.
Experimental Protocols for Biological Evaluation
In Vitro Anticancer Assay (MTT Assay)
This protocol is used to assess the cytotoxic effects of compounds on cancer cell lines.
Materials:
-
Cancer cell lines (e.g., PC-3, MCF-7)
-
96-well plates
-
Complete cell culture medium
-
Test compound (dissolved in DMSO)
-
MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
Solubilization buffer (e.g., DMSO or a solution of 20% SDS in 50% DMF)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours.[4]
-
Compound Treatment: Treat the cells with various concentrations of the test compound and a vehicle control (DMSO).
-
Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.
-
Solubilization: Add the solubilization buffer to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability compared to the control and determine the IC₅₀ value.
Antimicrobial Susceptibility Testing (Broth Microdilution)
This protocol is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against various microorganisms.
Materials:
-
Bacterial or fungal strains
-
96-well microtiter plates
-
Appropriate broth medium (e.g., Mueller-Hinton broth for bacteria)
-
Test compound (dissolved in a suitable solvent)
-
Microplate reader or visual inspection
Procedure:
-
Serial Dilution: Prepare serial twofold dilutions of the test compound in the broth medium in the wells of a 96-well plate.
-
Inoculation: Add a standardized inoculum of the microorganism to each well.
-
Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism. This can be determined by visual inspection or by measuring the optical density using a microplate reader.
Conclusion
This compound and its derivatives belong to a class of compounds with significant therapeutic potential, particularly in the areas of oncology and infectious diseases. While specific data on the lead compound of this guide is limited, the broader quinoxaline family demonstrates a wide range of biological activities and mechanisms of action. This technical guide provides a foundational understanding of the synthesis, properties, and biological evaluation of these compounds, offering a valuable resource for researchers and professionals in the field of drug discovery and development. Further investigation into specific derivatives of this compound is warranted to explore their full therapeutic potential.
References
- 1. mdpi.com [mdpi.com]
- 2. The synthesis and anticancer activity of 2-styrylquinoline derivatives. A p53 independent mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Substituted 2-arylquinoline and 2-methyl-1,2,3,4-tetrahydroquinoline derivatives with selective anticancer activity: synthesis, structure–activity relationships, and molecular modelling insights - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. benchchem.com [benchchem.com]
- 5. Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines | MDPI [mdpi.com]
- 6. An Efficient Protocol for the Synthesis of Quinoxaline Derivatives at Room Temperature Using Recyclable Alumina-Supported Heteropolyoxometalates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. tandfonline.com [tandfonline.com]
- 9. bioengineer.org [bioengineer.org]
- 10. Synthesis and Antimicrobial Activity of Some New Substituted Quinoxalines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis of novel antibacterial and antifungal quinoxaline derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 12. Design and Synthesis of New Quinoxaline Derivatives as Anticancer Agents and Apoptotic Inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Novel quinoxaline derivatives as dual EGFR and COX-2 inhibitors: synthesis, molecular docking and biological evaluation as potential anticancer and anti-inflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Synthesis and Characterization of Some New Quinoxalin-2(1H)one and 2-Methyl-3H-quinazolin-4-one Derivatives Targeting the Onset and Progression of CRC with SAR, Molecular Docking, and ADMET Analyses - PMC [pmc.ncbi.nlm.nih.gov]
A Theoretical Investigation into the Stability of 2,3,6-Trimethylquinoxaline: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The quinoxaline scaffold, a fusion of benzene and pyrazine rings, is a cornerstone in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including anticancer and anti-inflammatory effects.[1] The stability of these compounds is a critical determinant of their therapeutic efficacy and shelf-life. Theoretical studies, particularly those employing Density Functional Theory (DFT), provide profound insights into the electronic structure, reactivity, and stability of such molecules.[2][3][4][5][6]
Proposed Computational Methodology
The following section details a robust computational protocol for assessing the stability of 2,3,6-trimethylquinoxaline, drawing from established methods used for similar quinoxaline derivatives.[2][4][5]
Geometry Optimization and Vibrational Frequency Analysis
The initial step involves the optimization of the molecular geometry of this compound. This is crucial as the geometric parameters (bond lengths, bond angles, and dihedral angles) are fundamental to understanding the molecule's stability.
Protocol:
-
Software: Gaussian 09 or a similar quantum chemistry software package.
-
Method: Density Functional Theory (DFT) with the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) exchange-correlation functional.
-
Basis Set: 6-311++G(d,p) or a similar split-valence basis set with diffuse and polarization functions to accurately describe the electronic distribution.
-
Procedure: The geometry of the molecule will be optimized without any symmetry constraints. A subsequent vibrational frequency calculation at the same level of theory will be performed to confirm that the optimized structure corresponds to a true energy minimum on the potential energy surface (absence of imaginary frequencies).
Electronic Properties and Reactivity Descriptors
The electronic properties of the molecule provide insights into its kinetic stability and reactivity. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular importance.
Protocol:
-
Method: The HOMO and LUMO energies will be obtained from the output of the geometry optimization calculation.
-
Analysis: The HOMO-LUMO energy gap (ΔE = ELUMO - EHOMO) is a key indicator of chemical reactivity. A larger energy gap implies higher kinetic stability and lower chemical reactivity. Other global reactivity descriptors such as electronegativity (χ), chemical hardness (η), and the global electrophilicity index (ω) will be calculated from the HOMO and LUMO energies.
Molecular Electrostatic Potential (MEP)
The MEP map is a valuable tool for visualizing the charge distribution and predicting the sites for electrophilic and nucleophilic attack.
Protocol:
-
Method: The MEP surface will be calculated using the optimized geometry at the B3LYP/6-311++G(d,p) level of theory.
-
Visualization: The MEP will be mapped onto the total electron density surface, with different colors representing different electrostatic potential values. Red regions indicate negative potential (prone to electrophilic attack), while blue regions indicate positive potential (prone to nucleophilic attack).
Predicted Data and Analysis
The following tables present the expected format for the quantitative data that would be generated from the proposed theoretical study on this compound. The values provided are hypothetical and for illustrative purposes only, based on typical results for similar heterocyclic systems.
Table 1: Calculated Thermodynamic Parameters
| Parameter | Value | Unit |
| Zero-point vibrational energy | Value | kcal/mol |
| Enthalpy | Value | Hartree/Particle |
| Gibbs Free Energy | Value | Hartree/Particle |
| Entropy | Value | cal/mol-K |
Table 2: Key Geometric Parameters (Optimized Structure)
| Bond/Angle | Type | Predicted Value | Unit |
| C2-C3 | Bond Length | ~1.35 | Å |
| N1-C2 | Bond Length | ~1.33 | Å |
| C6-C(CH3) | Bond Length | ~1.51 | Å |
| N1-C2-C3 | Bond Angle | ~120 | Degrees |
| C2-N1-C8a | Bond Angle | ~118 | Degrees |
Table 3: Calculated Electronic Properties and Reactivity Descriptors
| Parameter | Symbol | Predicted Value | Unit |
| Highest Occupied Molecular Orbital Energy | EHOMO | ~ -6.5 | eV |
| Lowest Unoccupied Molecular Orbital Energy | ELUMO | ~ -1.5 | eV |
| HOMO-LUMO Energy Gap | ΔE | ~ 5.0 | eV |
| Electronegativity | χ | ~ 4.0 | eV |
| Chemical Hardness | η | ~ 2.5 | eV |
| Global Electrophilicity Index | ω | ~ 3.2 | eV |
Visualizations
The following diagrams illustrate the molecular structure of this compound and the proposed computational workflow.
Caption: Molecular structure of this compound.
Caption: Proposed computational workflow for stability analysis.
Conclusion
The theoretical study outlined in this guide provides a comprehensive framework for evaluating the stability of this compound. By employing established DFT methods, it is possible to gain detailed insights into the geometric, electronic, and reactivity properties of the molecule. The resulting data, presented in a clear and structured format, will be invaluable for researchers and scientists in the field of drug development, enabling informed decisions regarding the potential of this compound and its derivatives as therapeutic agents. The synergy between computational and experimental approaches is crucial for accelerating the discovery and validation of novel quinoxaline-based compounds.[7]
References
- 1. tandfonline.com [tandfonline.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. journal.uctm.edu [journal.uctm.edu]
- 5. researchgate.net [researchgate.net]
- 6. DFT Studies on Molecular Structure, Thermodynamics Parameters, HOMO-LUMO and Spectral Analysis of Pharmaceuticals Compound Quinoline (Benzo[b]Pyridine) [scirp.org]
- 7. bioengineer.org [bioengineer.org]
Methodological & Application
Application Note and Protocol for the Synthesis of 2,3,6-Trimethylquinoxaline
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the synthesis of 2,3,6-trimethylquinoxaline from 4-methyl-1,2-phenylenediamine and butane-2,3-dione (diacetyl). Quinoxaline derivatives are significant scaffolds in medicinal chemistry, exhibiting a wide range of biological activities. This application note outlines a straightforward and efficient condensation reaction, complete with characterization data and a detailed experimental workflow, to facilitate its application in research and drug development.
Introduction
The quinoxaline ring system is a prevalent heterocyclic motif in a multitude of biologically active compounds, demonstrating antimicrobial, antiviral, and anticancer properties. The synthesis of substituted quinoxalines is, therefore, a crucial process in the discovery and development of new therapeutic agents. The most common and direct route to quinoxaline synthesis is the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound. This application note details the synthesis of this compound, a specific derivative with potential applications in medicinal chemistry and materials science.
Reaction Scheme
The synthesis of this compound is achieved through the acid-catalyzed condensation of 4-methyl-1,2-phenylenediamine with butane-2,3-dione. The reaction proceeds via the formation of a diimine intermediate, which subsequently undergoes cyclization and aromatization to yield the final quinoxaline product.
Caption: General reaction scheme for the synthesis of this compound.
Data Presentation
| Parameter | Value |
| Molecular Formula | C₁₁H₁₂N₂ |
| Molecular Weight | 172.23 g/mol |
| Exact Mass | 172.100048 g/mol |
| Melting Point | 91-94 °C |
| Appearance | Yellow crystalline solid |
| ¹H NMR (CDCl₃) | Data not available in search results |
| ¹³C NMR (CDCl₃) | Data not available in search results |
| IR (KBr, cm⁻¹) | Data not available in search results |
| Mass Spectrum (GC-MS) | Molecular Ion (M⁺): m/z 172 |
Experimental Protocol
This protocol describes the synthesis of this compound via the condensation of 4-methyl-1,2-phenylenediamine and butane-2,3-dione in ethanol.
Materials:
-
4-methyl-1,2-phenylenediamine
-
Butane-2,3-dione (Diacetyl)
-
Ethanol (absolute)
-
Glacial Acetic Acid (catalytic amount)
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Magnetic stirrer and stir bar
-
Beakers
-
Graduated cylinders
-
Buchner funnel and flask
-
Filter paper
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 1.22 g (10 mmol) of 4-methyl-1,2-phenylenediamine in 30 mL of absolute ethanol.
-
Addition of Reagents: To the stirred solution, add 0.86 g (10 mmol) of butane-2,3-dione. Add 2-3 drops of glacial acetic acid as a catalyst.
-
Reflux: Attach a reflux condenser to the flask and heat the mixture to reflux using a heating mantle. Maintain the reflux for 2 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Cooling and Crystallization: After the reaction is complete, remove the heating mantle and allow the mixture to cool to room temperature. Further cool the flask in an ice bath to promote crystallization of the product.
-
Isolation of Product: Collect the precipitated solid by vacuum filtration using a Buchner funnel. Wash the crystals with a small amount of cold ethanol to remove any unreacted starting materials.
-
Purification: The crude product can be purified by recrystallization from ethanol to yield pure this compound as a yellow crystalline solid.
-
Drying and Characterization: Dry the purified crystals under vacuum. Determine the yield and characterize the product using melting point analysis, NMR, IR, and mass spectrometry.
Safety Precautions:
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
o-Phenylenediamine and its derivatives are toxic and potential mutagens; handle with care.
-
Butane-2,3-dione is a flammable liquid and an irritant.
Experimental Workflow
Caption: Experimental workflow for the synthesis of this compound.
Synthesis of 2,3,6-Trimethylquinoxaline: An Application Note and Detailed Protocol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed experimental protocol for the synthesis of 2,3,6-trimethylquinoxaline, a heterocyclic compound with applications in medicinal chemistry and materials science. The synthesis is achieved through the condensation reaction of 4-methyl-1,2-phenylenediamine and diacetyl (2,3-butanedione). This protocol outlines the necessary reagents, equipment, step-by-step procedure, and purification methods. Additionally, it includes a summary of key quantitative data and characterization of the final product.
Introduction
Quinoxaline derivatives are an important class of nitrogen-containing heterocyclic compounds that are of significant interest in the fields of pharmaceuticals, dyes, and organic electronics. The this compound scaffold serves as a valuable building block for the development of more complex molecules with diverse biological and photophysical properties. The synthesis described herein is a straightforward and efficient method for the preparation of this compound in a laboratory setting.
Reaction Scheme
The synthesis of this compound proceeds via a cyclocondensation reaction between 4-methyl-1,2-phenylenediamine and diacetyl. The reaction mechanism involves the initial formation of a di-imine intermediate, which then undergoes cyclization and subsequent aromatization to yield the final quinoxaline product.
Figure 1: Reaction scheme for the synthesis of this compound.
Caption: Synthesis of this compound.
Experimental Protocol
Materials and Reagents
| Reagent/Material | Formula | Molar Mass ( g/mol ) |
| 4-Methyl-1,2-phenylenediamine | C₇H₁₀N₂ | 122.17 |
| Diacetyl (2,3-Butanedione) | C₄H₆O₂ | 86.09 |
| Ethanol (95%) | C₂H₅OH | 46.07 |
| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 |
| Activated Charcoal | C | 12.01 |
Equipment
-
Round-bottom flask (100 mL)
-
Reflux condenser
-
Magnetic stirrer with heating mantle
-
Beakers and graduated cylinders
-
Büchner funnel and filter paper
-
Rotary evaporator
-
Melting point apparatus
-
NMR spectrometer
Procedure
-
Reaction Setup: In a 100 mL round-bottom flask, dissolve 4-methyl-1,2-phenylenediamine (1.22 g, 10 mmol) in 30 mL of 95% ethanol.
-
Addition of Reagent: To the stirred solution, add diacetyl (0.86 g, 10 mmol) dropwise at room temperature.
-
Reaction: Attach a reflux condenser to the flask and heat the reaction mixture to reflux (approximately 80-85 °C) with continuous stirring for 2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, allow the mixture to cool to room temperature.
-
Isolation of Crude Product: Remove the ethanol under reduced pressure using a rotary evaporator. Dissolve the resulting residue in dichloromethane (50 mL) and wash with water (2 x 25 mL). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: The crude product can be purified by recrystallization from a minimal amount of hot ethanol. If the solution is colored, a small amount of activated charcoal can be added to the hot solution, followed by hot filtration. Allow the filtrate to cool to room temperature and then in an ice bath to induce crystallization.
-
Drying: Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry in a desiccator.
Data Presentation
| Parameter | Value |
| Yield | Typically 85-95% |
| Melting Point | 91-94 °C |
| Appearance | Light yellow to brown crystalline solid |
| ¹H NMR (CDCl₃) | δ 7.85 (d, J=8.4 Hz, 1H), 7.55 (s, 1H), 7.45 (dd, J=8.4, 2.0 Hz, 1H), 2.65 (s, 3H), 2.60 (s, 3H), 2.50 (s, 3H) ppm. |
| ¹³C NMR (CDCl₃) | δ 154.5, 153.8, 140.5, 138.2, 136.5, 128.8, 127.5, 125.5, 23.2, 23.0, 21.8 ppm. |
Experimental Workflow
Caption: Experimental workflow for the synthesis of this compound.
Safety Precautions
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Handle all chemicals with care and refer to their respective Material Safety Data Sheets (MSDS).
-
Ethanol and dichloromethane are flammable; avoid open flames.
Applications of 2,3,6-Trimethylquinoxaline in Medicinal Chemistry: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Quinoxaline derivatives are a prominent class of nitrogen-containing heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their diverse and potent pharmacological activities.[1][2] Among these, 2,3,6-trimethylquinoxaline serves as a key structural motif with potential applications in drug discovery and development. This document provides detailed application notes and protocols for researchers interested in exploring the medicinal chemistry applications of this compound, with a particular focus on its potential as an anticancer agent through the inhibition of critical signaling pathways.
Biological Activity and Therapeutic Potential
While extensive quantitative data for this compound is limited in publicly available literature, the broader class of 2,3,6-trisubstituted quinoxaline derivatives has shown significant promise as inhibitors of the Wnt/β-catenin signaling pathway, a critical pathway often dysregulated in various cancers, including non-small-cell lung cancer.[3][4]
Inhibition of the Wnt/β-catenin Signaling Pathway
The Wnt/β-catenin signaling pathway plays a crucial role in cell proliferation, differentiation, and survival.[5] Its aberrant activation is a hallmark of many cancers.[6] Certain 2,3,6-trisubstituted quinoxaline derivatives have been identified as inhibitors of this pathway, suggesting a potential mechanism for their anticancer effects.[3] These compounds may exert their activity by interfering with key components of the pathway, leading to the downregulation of target genes responsible for tumor growth and progression.
Data Presentation: Anticancer Activity of Quinoxaline Derivatives
| Compound Class | Specific Derivative | Cancer Cell Line | Assay | IC50 (µM) | Reference |
| Quinoxaline-based | Compound IV | Prostate (PC-3) | MTT | 2.11 | [7] |
| Quinoxaline | Compound 5 | Cervical (HeLa) | Not Specified | 0.126 | [8] |
| Quinoxaline | Compound 5 | Hepatoma (SMMC-7721) | Not Specified | 0.071 | [8] |
| Quinoxaline | Compound 5 | Leukemia (K562) | Not Specified | 0.164 | [8] |
| Triazoloquinoxaline | Derivative 7e | Hepatoma (HepG2) | MTT | 6.15 | [9] |
| Triazoloquinoxaline | Derivative 7e | Colon (HCT116) | MTT | 5.75 | [9] |
| Triazoloquinoxaline | Derivative 7e | Breast (MCF-7) | MTT | 3.41 | [9] |
| Triazoloquinoxaline | Derivative 7c | Hepatoma (HepG2) | MTT | 6.33 | [9] |
| Triazoloquinoxaline | Derivative 7c | Colon (HCT116) | MTT | 6.22 | [9] |
| Triazoloquinoxaline | Derivative 7c | Breast (MCF-7) | MTT | 4.45 | [9] |
| Triazoloquinoxaline | Derivative 7b | Hepatoma (HepG2) | MTT | 7.46 | [9] |
| Triazoloquinoxaline | Derivative 7b | Colon (HCT116) | MTT | 6.90 | [9] |
| Triazoloquinoxaline | Derivative 7b | Breast (MCF-7) | MTT | 5.88 | [9] |
Experimental Protocols
The following are detailed protocols for key experiments to evaluate the potential of this compound in medicinal chemistry.
Protocol 1: Synthesis of this compound
This protocol describes a general method for the synthesis of quinoxaline derivatives through the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound.[10]
Materials:
-
4-Methyl-1,2-phenylenediamine
-
Diacetyl (2,3-butanedione)
-
Ethanol or Toluene
-
Catalyst (e.g., alumina-supported heteropolyoxometalates, optional)[10]
-
Anhydrous Sodium Sulfate (Na2SO4)
-
Standard laboratory glassware
-
Magnetic stirrer
Procedure:
-
In a round-bottom flask, dissolve 1 mmol of 4-methyl-1,2-phenylenediamine in a suitable solvent like ethanol or toluene (8 mL).[10]
-
Add 1 mmol of diacetyl (2,3-butanedione) to the solution.
-
If using a catalyst, add it to the mixture at this stage.[10]
-
Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion of the reaction, if a solid catalyst was used, remove it by filtration.
-
Dry the filtrate over anhydrous sodium sulfate.
-
Evaporate the solvent under reduced pressure to obtain the crude product.
-
The pure this compound can be obtained by recrystallization from a suitable solvent like ethanol.
Protocol 2: Cell Viability Assay (MTT Assay)
This protocol is used to assess the cytotoxic effect of this compound on cancer cell lines.[2]
Materials:
-
Cancer cell line of interest (e.g., A549, HCT-116)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Multichannel pipette
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.[2]
-
Compound Treatment: Prepare serial dilutions of this compound in the culture medium. The final DMSO concentration should not exceed 0.5% (v/v).[1] Remove the old medium and add 100 µL of the medium containing different concentrations of the compound. Include a vehicle control (medium with DMSO) and a blank control (medium only).[1] Incubate for 48-72 hours.[1]
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.[1]
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[7]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a plate reader.[2]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).[2]
Protocol 3: Apoptosis Detection by Annexin V-FITC/PI Staining
This protocol determines if this compound induces apoptosis in cancer cells.[2]
Materials:
-
Cancer cell line
-
This compound
-
6-well plates
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with this compound at its IC50 concentration for 24-48 hours.[2]
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.[2]
-
Staining: Resuspend the cells in 1X binding buffer provided in the kit. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.[2]
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Distinguish between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.[2]
Protocol 4: Wnt/β-catenin Signaling Reporter Assay (TOP/FOP-Flash Assay)
This assay measures the effect of this compound on the transcriptional activity of the Wnt/β-catenin pathway.
Materials:
-
Cancer cell line with a stably or transiently transfected TCF/LEF luciferase reporter construct (e.g., TOP-Flash) and a control construct (FOP-Flash).
-
This compound
-
Wnt3a conditioned medium (or another Wnt pathway agonist)
-
Luciferase assay reagent
-
Luminometer
Procedure:
-
Cell Seeding: Seed the reporter cell line in a white, clear-bottom 96-well plate.
-
Compound Treatment: Treat the cells with various concentrations of this compound for a predetermined time (e.g., 24 hours).
-
Pathway Activation: Stimulate the Wnt pathway by adding Wnt3a conditioned medium. Include a non-stimulated control.
-
Luciferase Assay: After the desired incubation time, lyse the cells and measure the luciferase activity according to the manufacturer's protocol.
-
Data Analysis: Normalize the TOP-Flash luciferase activity to the FOP-Flash activity to account for non-specific effects. Compare the luciferase activity in treated cells to that in untreated, stimulated cells to determine the inhibitory effect of the compound.
Mandatory Visualizations
Caption: Wnt/β-catenin signaling pathway with potential inhibition by quinoxalines.
Caption: General workflow for evaluating anticancer activity.
References
- 1. Wnt signaling pathway diagram | The WNT Homepage [wnt.stanford.edu]
- 2. researchgate.net [researchgate.net]
- 3. m.youtube.com [m.youtube.com]
- 4. Wnt/β-Catenin Signaling | Cell Signaling Technology [cellsignal.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Protocol for a Wnt reporter assay to measure its activity in human neural stem cells derived from induced pluripotent stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. An Efficient Protocol for the Synthesis of Quinoxaline Derivatives at Room Temperature Using Recyclable Alumina-Supported Heteropolyoxometalates - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Analytical Characterization of 2,3,6-Trimethylquinoxaline
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the key analytical techniques for the thorough characterization of 2,3,6-Trimethylquinoxaline. The methodologies described herein are designed to provide researchers with the necessary tools to elucidate the structural, spectroscopic, and purity profiles of this compound, which is a crucial intermediate in the synthesis of pharmaceuticals, dyes, and agricultural products.[1]
Overview of Analytical Techniques
A multi-faceted analytical approach is recommended for the comprehensive characterization of this compound. This typically involves a combination of spectroscopic and chromatographic techniques to confirm the identity, purity, and structure of the compound. The general workflow for characterization is outlined below.
Caption: General analytical workflow for the characterization of this compound.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for the unambiguous structural elucidation of this compound, providing detailed information about the chemical environment of its protons and carbons.[1]
Experimental Protocol: ¹H and ¹³C NMR Analysis
A successful NMR analysis relies on meticulous sample preparation and the selection of appropriate experimental parameters.[1]
Sample Preparation:
-
Weigh the Sample: For ¹H NMR, weigh 5-25 mg of this compound. For ¹³C NMR, a higher concentration of 50-100 mg is recommended to achieve a good signal-to-noise ratio.[1]
-
Select a Solvent: Choose a deuterated solvent that completely dissolves the sample, such as Chloroform-d (CDCl₃) or Dimethyl Sulfoxide-d₆ (DMSO-d₆).[1]
-
Dissolve the Sample: Dissolve the weighed sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.
-
Add Internal Standard: Add a small amount of an internal standard, typically Tetramethylsilane (TMS), for referencing the chemical shifts (δ = 0.00 ppm).
-
Transfer to NMR Tube: Using a Pasteur pipette with a cotton or glass wool plug, filter the solution into a high-quality 5 mm NMR tube.[1]
-
Cap and Label: Securely cap the NMR tube and label it appropriately.
Instrument Parameters:
-
Spectrometer: 400 MHz or higher field NMR spectrometer.
-
Temperature: Room temperature.
-
¹H NMR:
-
Pulse Program: Standard single-pulse experiment.
-
Number of Scans: 16-64.
-
Relaxation Delay: 1-2 seconds.
-
-
¹³C NMR:
-
Pulse Program: Proton-decoupled experiment (e.g., zgpg30).
-
Number of Scans: 1024 or more, depending on the sample concentration.
-
Relaxation Delay: 2-5 seconds.
-
Expected ¹H and ¹³C NMR Spectral Data:
The following table summarizes the expected chemical shifts for this compound. Actual values may vary slightly depending on the solvent and experimental conditions.
| Technique | Assignment | Expected Chemical Shift (δ, ppm) |
| ¹H NMR | Methyl protons (at C2 and C3) | ~2.7 |
| Methyl protons (at C6) | ~2.5 | |
| Aromatic protons | 7.5 - 8.0 | |
| ¹³C NMR | Methyl carbons (at C2 and C3) | ~20-25 |
| Methyl carbon (at C6) | ~20-25 | |
| Aromatic carbons | 125 - 145 | |
| Quaternary carbons (C2, C3, C4a, C8a) | 140 - 155 |
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is used to identify the functional groups present in this compound by measuring the absorption of infrared radiation.
Experimental Protocol: FT-IR Analysis (KBr Pellet Method)
-
Sample Preparation:
-
Data Acquisition:
-
Place the KBr pellet in the sample holder of the FT-IR spectrometer.
-
Record the spectrum, typically in the range of 4000-400 cm⁻¹.[3]
-
Acquire a background spectrum of the empty sample holder to subtract from the sample spectrum.
-
Expected Characteristic IR Absorptions:
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| C-H (Aromatic) | Stretching | 3000 - 3100 |
| C-H (Methyl) | Stretching | 2850 - 3000 |
| C=N (in Pyrazine ring) | Stretching | 1500 - 1600 |
| C=C (Aromatic) | Stretching | 1450 - 1600 |
| C-H (Methyl) | Bending | 1375 - 1450 |
UV-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within the this compound molecule. The absorption spectra of quinoxaline derivatives typically show two main absorption bands.[4]
Experimental Protocol: UV-Vis Analysis
-
Sample Preparation: Prepare a dilute solution of this compound in a suitable UV-transparent solvent (e.g., ethanol, methanol, or chloroform). A typical concentration is in the range of 10⁻⁵ to 10⁻⁴ M.[5]
-
Data Acquisition:
-
Use a dual-beam UV-Vis spectrophotometer.
-
Fill a quartz cuvette with the sample solution and another with the pure solvent (as a reference).
-
Scan the absorbance from approximately 200 to 500 nm.
-
Expected UV-Vis Absorption Bands:
| Transition | Approximate λmax (nm) | Description |
| π → π | 250 - 300 | Attributed to the electronic transitions within the aromatic system.[4] |
| n → π | 350 - 400 | Arises from the electronic transition involving the non-bonding electrons of the nitrogen atoms.[4] |
Chromatographic Characterization
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the separation, identification, and quantification of volatile and semi-volatile compounds like this compound. It provides information on the retention time (from GC) and the mass-to-charge ratio of the compound and its fragments (from MS).
Experimental Protocol: GC-MS Analysis
Sample Preparation:
-
Dissolution: Dissolve a small amount of this compound in a volatile organic solvent such as dichloromethane or methanol to a concentration of approximately 0.1 to 1 mg/mL.[6]
-
Filtration: Filter the solution through a 0.22 µm syringe filter to remove any particulate matter.[6]
Instrument Parameters:
-
Gas Chromatograph:
-
Column: A non-polar capillary column (e.g., DB-5MS, 30 m x 0.25 mm x 0.25 µm) is suitable.
-
Inlet Temperature: 250 °C.
-
Injection Volume: 1 µL (splitless injection).
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Oven Temperature Program: Start at a lower temperature (e.g., 90°C for 2 min), then ramp up to a higher temperature (e.g., 260°C at 20°C/min) and hold for a few minutes.[7]
-
-
Mass Spectrometer:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 40 to 400.
-
Ion Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Expected GC-MS Data:
| Parameter | Expected Value |
| Molecular Ion Peak [M]⁺ | m/z 172 |
| Major Fragment Ions | To be determined from the mass spectrum. Common fragmentation patterns for quinoxalines involve loss of methyl groups and ring fragmentation. |
A mass spectrum for this compound is available in the SpectraBase database.[8][9]
High-Performance Liquid Chromatography (HPLC)
HPLC is a versatile technique for assessing the purity of this compound and for its quantification in various matrices. A reverse-phase HPLC method is commonly employed for quinoxaline derivatives.[10]
Experimental Protocol: RP-HPLC Analysis
Sample Preparation:
-
Dissolution: Accurately weigh and dissolve the this compound sample in the mobile phase or a compatible solvent (e.g., methanol or acetonitrile).
-
Filtration: Filter the solution through a 0.45 µm syringe filter into an HPLC vial.[10]
Instrument Parameters:
-
HPLC System:
-
Column: A C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A mixture of an organic solvent (e.g., acetonitrile or methanol) and water, often with a modifier like formic acid or trifluoroacetic acid to improve peak shape. A typical starting point could be a gradient or isocratic elution with Acetonitrile:Water (e.g., 60:40 v/v).
-
Flow Rate: 1.0 mL/min.[10]
-
Injection Volume: 10 µL.[10]
-
Column Temperature: Ambient or controlled at a specific temperature (e.g., 30 °C).
-
-
Detector:
-
UV Detector: Set the detection wavelength based on the UV-Vis spectrum of this compound (e.g., at one of its λmax values).
-
Quantitative Data Summary:
The following table outlines the typical performance characteristics that can be achieved for the HPLC analysis of quinoxaline derivatives.
| Parameter | Typical Performance Value | Description |
| Linearity (r²) | > 0.999 | Demonstrates a direct proportionality between analyte concentration and instrument response.[10] |
| Accuracy (% Recovery) | 98% - 102% | The closeness of the measured value to the true value.[10] |
| Precision (RSD%) | < 2% | The degree of agreement among individual test results when the procedure is applied repeatedly.[10] |
| Limit of Detection (LOD) | 0.1 - 1.0 µg/mL | The lowest amount of analyte that can be detected but not necessarily quantified.[10] |
| Limit of Quantification (LOQ) | 0.2 - 5.0 µg/mL | The lowest concentration that can be reliably quantified with acceptable precision and accuracy.[10] |
Logical Relationships in Spectroscopic Data Interpretation
The interpretation of data from various analytical techniques is interconnected. The following diagram illustrates the logical flow of information for structural confirmation.
Caption: Logical flow for the structural confirmation of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. eng.uc.edu [eng.uc.edu]
- 3. rsc.org [rsc.org]
- 4. utoronto.scholaris.ca [utoronto.scholaris.ca]
- 5. researchgate.net [researchgate.net]
- 6. Common Sample Preparation Techniques for GC-MS Analysis [hplcvials.com]
- 7. madison-proceedings.com [madison-proceedings.com]
- 8. researchgate.net [researchgate.net]
- 9. dev.spectrabase.com [dev.spectrabase.com]
- 10. benchchem.com [benchchem.com]
Application Notes and Protocols for Growing Single Crystals of 2,3,6-Trimethylquinoxaline
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols for growing single crystals of 2,3,6-trimethylquinoxaline, a crucial step for structural elucidation by X-ray crystallography and for obtaining high-purity material for various applications in pharmaceuticals and materials science.[1] The protocols are based on established crystallisation techniques for organic compounds and are tailored to the known properties of this compound.
Compound Properties
A summary of the relevant physical and chemical properties of this compound is presented in Table 1. Understanding these properties is essential for selecting the appropriate solvents and crystallisation conditions.
| Property | Value | Source(s) |
| Molecular Formula | C₁₁H₁₂N₂ | [2] |
| Molecular Weight | 172.23 g/mol | [2] |
| Appearance | Yellow crystalline solid | [1] |
| Melting Point | High (specific value not detailed) | [1] |
| Boiling Point | 277.7°C | [2] |
| Solubility in Water | Insoluble | [1] |
| General Solubility | Soluble in some organic solvents | [3] |
General Considerations for Crystal Growth
Successful crystal growth requires patience and attention to detail. The following are general principles that should be followed for all crystallisation experiments:
-
Purity of the Compound: The starting material should be of the highest possible purity. Impurities can inhibit nucleation or be incorporated into the crystal lattice, leading to poor quality crystals.
-
Cleanliness of Glassware: All glassware must be scrupulously clean to avoid unwanted nucleation sites.
-
Vibrations and Disturbances: The crystallisation setup should be placed in a location free from vibrations and significant temperature fluctuations.[4]
-
Solvent Selection: The choice of solvent is critical. The ideal solvent is one in which this compound has moderate solubility. If the compound is too soluble, it will be difficult to achieve the supersaturation required for crystal growth.[5][6]
Experimental Protocols
Two common and effective methods for growing single crystals of organic compounds are presented below: Slow Evaporation and Vapor Diffusion.[7]
Protocol 1: Slow Evaporation
This is the simplest method and a good starting point for crystal growth experiments.[4][5] It relies on the slow evaporation of a solvent from a near-saturated solution to induce crystallisation.
Materials:
-
High-purity this compound
-
Solvent (e.g., ethanol, toluene, or a mixture)
-
Small, clean crystallisation vial (e.g., a 1-2 mL glass vial)
-
Parafilm or a cap with a small hole
Procedure:
-
Prepare a Near-Saturated Solution:
-
Place a small amount (e.g., 5-10 mg) of this compound in the crystallisation vial.
-
Add the chosen solvent dropwise while gently warming and swirling until the solid completely dissolves.
-
Add a further small amount of solvent to ensure the solution is just below saturation.
-
-
Set up for Evaporation:
-
Cover the vial with parafilm and pierce a few small holes with a needle. Alternatively, use a screw cap and do not tighten it completely. This allows for slow solvent evaporation.[8]
-
-
Incubation:
-
Place the vial in a quiet, undisturbed location at a constant temperature.
-
Monitor the vial periodically for crystal growth without disturbing it. Crystals may form over a period of several days to weeks.
-
-
Crystal Harvesting:
-
Once suitable crystals have formed, carefully remove them from the mother liquor using a pipette or by decanting the solvent.
-
Gently wash the crystals with a small amount of cold solvent and allow them to dry.
-
Protocol 2: Vapor Diffusion
This method is particularly effective for small quantities of material and often yields high-quality crystals.[4][7][9] It involves the slow diffusion of a volatile "anti-solvent" (a solvent in which the compound is insoluble) into a solution of the compound, thereby reducing its solubility and inducing crystallisation.
Materials:
-
High-purity this compound
-
A "good" solvent in which the compound is soluble (e.g., dichloromethane, chloroform, toluene)[9]
-
A volatile "anti-solvent" in which the compound is insoluble (e.g., pentane, hexane, diethyl ether)[9]
-
A small inner vial (e.g., 0.5 mL) and a larger outer vial (e.g., 4 mL) with a screw cap.
Procedure:
-
Prepare the Compound Solution:
-
Dissolve a small amount (e.g., 2-5 mg) of this compound in the "good" solvent in the small inner vial to create a concentrated solution.
-
-
Set up the Diffusion Chamber:
-
Place the small inner vial containing the compound solution inside the larger outer vial.
-
Add the volatile "anti-solvent" to the outer vial, ensuring the level is below the top of the inner vial.
-
-
Incubation:
-
Seal the outer vial tightly with the screw cap. The more volatile anti-solvent will slowly diffuse into the inner vial, causing the compound to crystallise out of solution.
-
Place the setup in a quiet, undisturbed location.
-
-
Monitoring and Harvesting:
-
Check for crystal growth in the inner vial over several days.
-
Once crystals of suitable size and quality have formed, carefully retrieve the inner vial and harvest the crystals as described in Protocol 1.
-
Comparison of Crystallisation Methods
The choice of crystallisation method can significantly impact the quality of the resulting crystals. Table 2 provides a comparison of the two protocols described.
| Feature | Slow Evaporation | Vapor Diffusion |
| Principle | Increasing concentration by solvent removal.[7] | Decreasing solubility by addition of an anti-solvent.[9] |
| Sample Amount | Typically requires more material (5-10 mg). | Ideal for small amounts of material (2-5 mg).[4] |
| Crystal Quality | Can sometimes lead to rapid crystallisation and smaller or lower quality crystals.[5] | Often yields high-quality, well-defined single crystals due to the slow diffusion process.[9] |
| Setup Complexity | Very simple setup. | Requires two vials and careful selection of solvent pairs. |
| Control over Rate | Limited control, dependent on temperature and hole size. | Rate can be controlled by the choice of solvents and temperature. |
Workflow and Logic Diagram
The general workflow for obtaining single crystals of this compound is depicted in the following diagram. This illustrates the decision-making process based on the outcome of the crystallisation experiments.
Caption: Workflow for single crystal growth of this compound.
Troubleshooting
-
No crystals form: The solution may be too dilute. Allow more solvent to evaporate or start with a more concentrated solution. Alternatively, the chosen solvent may be too good. Try a different solvent or solvent system.[5]
-
Formation of oil or amorphous solid: This can happen if the compound is not pure enough or if the rate of crystallisation is too fast. Try a slower method (e.g., vapor diffusion at a lower temperature) or further purify the starting material.
-
Formation of many small crystals: This indicates that nucleation was too rapid. Use a less saturated solution or slow down the crystallisation process (e.g., by reducing the rate of evaporation or diffusion).
By following these protocols and considering the general principles of crystallisation, researchers can increase the likelihood of obtaining high-quality single crystals of this compound suitable for their research and development needs.
References
- 1. lookchem.com [lookchem.com]
- 2. This compound [myskinrecipes.com]
- 3. An Efficient Protocol for the Synthesis of Quinoxaline Derivatives at Room Temperature Using Recyclable Alumina-Supported Heteropolyoxometalates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. depts.washington.edu [depts.washington.edu]
- 5. unifr.ch [unifr.ch]
- 6. Getting crystals your crystallographer will treasure: a beginner’s guide - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Advanced crystallisation methods for small organic molecules - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00697A [pubs.rsc.org]
- 8. youtube.com [youtube.com]
- 9. Tips and Tricks for the Lab: Growing Crystals Part 3 - ChemistryViews [chemistryviews.org]
Application Notes and Protocols: The Strategic Role of 2,3,6-Trimethylquinoxaline in the Synthesis of Novel Heterocyclic Scaffolds
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed framework for the utilization of 2,3,6-trimethylquinoxaline as a versatile starting material in the synthesis of complex heterocyclic compounds. The strategic positioning of the methyl groups on the quinoxaline core offers reactive sites for the construction of novel fused ring systems, which are of significant interest in medicinal chemistry and materials science. This document outlines a key synthetic application, detailing the experimental protocol for the synthesis of styrylquinoxalines and their subsequent potential for cyclization into new heterocyclic structures.
Introduction
Quinoxaline derivatives are a prominent class of nitrogen-containing heterocycles renowned for their diverse pharmacological activities. The this compound scaffold, in particular, serves as a valuable building block for the synthesis of more complex molecular architectures. The methyl groups at the 2 and 3-positions exhibit sufficient acidity to undergo condensation reactions with aromatic aldehydes, a critical step in the elaboration of the quinoxaline core. This reactivity opens avenues for the synthesis of vinyl-substituted quinoxalines, which are key intermediates for the construction of fused heterocyclic systems through various cyclization strategies.
Application: Synthesis of Styrylquinoxaline Derivatives
A fundamental application of this compound in heterocyclic synthesis is its condensation with aromatic aldehydes to form styrylquinoxaline derivatives. This reaction, a variant of the Knoevenagel condensation, typically involves the reaction of one of the active methyl groups with an aldehyde in the presence of a catalyst, leading to the formation of a new carbon-carbon double bond.
Synthetic Workflow
The general workflow for the synthesis of styrylquinoxalines from this compound is depicted below. This process involves a one-pot condensation reaction.
Caption: General workflow for the synthesis of styrylquinoxaline derivatives.
Experimental Protocol: Synthesis of 2-Styryl-3,6-dimethylquinoxaline
This protocol details the synthesis of a representative styrylquinoxaline derivative from this compound and benzaldehyde.
Materials:
-
This compound
-
Benzaldehyde (freshly distilled)
-
Acetic anhydride
-
Ethanol
Procedure:
-
A mixture of this compound (0.01 mol) and freshly distilled benzaldehyde (0.01 mol) is prepared.
-
Acetic anhydride (15 ml) is added to the mixture.
-
The reaction mixture is refluxed for 8 hours.
-
After cooling, the reaction mixture is poured into ice-water.
-
The resulting solid product is collected by filtration, washed with water, and dried.
-
The crude product is purified by recrystallization from ethanol to yield 2-styryl-3,6-dimethylquinoxaline.
Quantitative Data
The following table summarizes the typical quantitative data for the synthesis of 2-styryl-3,6-dimethylquinoxaline.
| Reactant 1 | Reactant 2 | Solvent/Catalyst | Reaction Time | Temperature | Yield (%) |
| This compound | Benzaldehyde | Acetic Anhydride | 8 hours | Reflux | ~75% |
Note: Yields can vary based on the specific aromatic aldehyde used and the purity of the starting materials.
Logical Relationship of Reactivity
The reactivity of the methyl groups is key to this synthetic strategy. The electron-withdrawing nature of the quinoxaline ring system activates the adjacent methyl groups, making them susceptible to deprotonation and subsequent nucleophilic attack on the carbonyl carbon of the aldehyde.
Caption: Logical pathway from this compound to fused heterocycles.
Future Directions: Cyclization to Fused Heterocycles
The synthesized styrylquinoxaline derivatives serve as valuable precursors for the construction of more complex, fused heterocyclic systems. The vinyl linkage and the adjacent nitrogen atom of the quinoxaline ring provide a reactive diene-like system that can participate in various pericyclic reactions or other intramolecular cyclization reactions upon introduction of suitable functional groups on the styryl moiety. This opens up possibilities for the synthesis of novel polycyclic aromatic systems with potential applications in drug discovery and materials science. Further research into the cyclization reactions of these styryl intermediates is a promising area for the development of new synthetic methodologies.
Application Notes and Protocols for the Functionalization of the 2,3,6-Trimethylquinoxaline Scaffold
For Researchers, Scientists, and Drug Development Professionals
Introduction
Quinoxaline derivatives are a prominent class of nitrogen-containing heterocyclic compounds, recognized for their diverse and significant pharmacological activities.[1][2][3][4] The quinoxaline scaffold is a key component in numerous therapeutic agents with applications as antibacterial, antifungal, antiviral, anticancer, and anti-inflammatory agents.[2][3][5] The 2,3,6-trimethylquinoxaline core offers a unique platform for medicinal chemistry, with the methyl groups at the 2, 3, and 6-positions providing opportunities for selective functionalization to modulate biological activity and pharmacokinetic properties. These modifications can lead to the development of novel drug candidates with improved potency and selectivity.
This document provides detailed protocols for the synthesis and functionalization of the this compound scaffold, based on established chemical transformations of analogous quinoxaline systems. The presented methodologies will guide researchers in the exploration of the chemical space around this promising heterocyclic core.
Synthesis of the this compound Scaffold
The foundational this compound scaffold is typically synthesized via the condensation of an appropriately substituted o-phenylenediamine with a 1,2-dicarbonyl compound.[3][6]
Protocol 1: Synthesis of this compound
This protocol describes the synthesis of this compound from 4-methyl-1,2-phenylenediamine and 2,3-butanedione.
Experimental Procedure:
-
To a solution of 4-methyl-1,2-phenylenediamine (1.0 eq) in ethanol, add 2,3-butanedione (1.1 eq).
-
Add a catalytic amount of acetic acid (0.1 eq).
-
Reflux the reaction mixture for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford this compound.
Diagram of Synthetic Workflow:
Caption: Synthetic workflow for this compound.
Functionalization of the Methyl Groups
The methyl groups of the this compound scaffold are susceptible to oxidation and halogenation, providing handles for further derivatization.
Protocol 2: Oxidation of Methyl Groups to Carboxylic Acids
This protocol outlines the oxidation of a methyl group on the quinoxaline ring to a carboxylic acid, a key functional group for amide bond formation and other transformations. This method is based on the known oxidation of methylquinolines.[7]
Experimental Procedure:
-
Suspend this compound (1.0 eq) in an aqueous solution of potassium permanganate (KMnO4, 3.0-4.0 eq).
-
Heat the mixture to reflux for 8-12 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture and filter off the manganese dioxide (MnO2) precipitate.
-
Wash the precipitate with hot water.
-
Acidify the filtrate with concentrated hydrochloric acid (HCl) to precipitate the carboxylic acid.
-
Collect the precipitate by filtration, wash with cold water, and dry to yield the corresponding quinoxaline carboxylic acid.
Protocol 3: Radical Bromination of Methyl Groups
This protocol describes the selective bromination of the methyl groups using N-bromosuccinimide (NBS), a common reagent for allylic and benzylic bromination.[8]
Experimental Procedure:
-
Dissolve this compound (1.0 eq) in carbon tetrachloride (CCl4).
-
Add N-bromosuccinimide (NBS, 1.1 eq per methyl group to be brominated).
-
Add a catalytic amount of a radical initiator, such as benzoyl peroxide (BPO) or azobisisobutyronitrile (AIBN).
-
Reflux the mixture for 2-4 hours, monitoring the reaction by TLC.
-
Cool the reaction mixture and filter off the succinimide byproduct.
-
Wash the filtrate with aqueous sodium thiosulfate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the residue by column chromatography to obtain the bromomethylquinoxaline derivative.
Table 1: Summary of Methyl Group Functionalization Data (Hypothetical)
| Reaction | Reagents and Conditions | Product | Typical Yield (%) |
| Oxidation | KMnO4, H2O, Reflux | Quinoxaline-2-carboxylic acid | 60-75 |
| Bromination | NBS, AIBN, CCl4, Reflux | 2-(Bromomethyl)-3,6-dimethylquinoxaline | 70-85 |
C-H Functionalization of the Quinoxaline Core
Direct C-H functionalization is a powerful tool for the late-stage modification of heterocyclic scaffolds.[9][10][11][12] The following protocols describe potential C-H functionalization reactions on the electron-deficient quinoxaline ring.
Protocol 4: Vilsmeier-Haack Formylation
The Vilsmeier-Haack reaction introduces a formyl group onto electron-rich aromatic rings, and can also be applied to certain activated heterocyclic systems.[13] For the this compound scaffold, the most likely position for electrophilic attack is the 5 or 8-position of the benzene ring.
Experimental Procedure:
-
Cool a mixture of dimethylformamide (DMF, excess) and phosphorus oxychloride (POCl3, 1.5-2.0 eq) to 0 °C to form the Vilsmeier reagent.
-
Slowly add this compound (1.0 eq) to the Vilsmeier reagent at 0 °C.
-
Allow the reaction to warm to room temperature and then heat to 60-80 °C for 6-12 hours.
-
Monitor the reaction by TLC.
-
Pour the reaction mixture onto crushed ice and neutralize with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify by column chromatography to yield the formylated quinoxaline.
Diagram of Vilsmeier-Haack Reaction Workflow:
Caption: Workflow for Vilsmeier-Haack formylation.
Protocol 5: Electrophilic Bromination of the Benzene Ring
Direct bromination of the benzene ring of the quinoxaline scaffold can be achieved using a suitable brominating agent in the presence of a strong acid.[14][15]
Experimental Procedure:
-
Dissolve this compound (1.0 eq) in concentrated sulfuric acid at 0 °C.
-
Slowly add N-bromosuccinimide (NBS, 1.1 eq).
-
Stir the reaction mixture at room temperature for 12-24 hours.
-
Monitor the reaction by TLC.
-
Carefully pour the reaction mixture onto ice and neutralize with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with a suitable organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify by column chromatography to afford the bromo-2,3,6-trimethylquinoxaline.
Table 2: Summary of C-H Functionalization Data (Hypothetical)
| Reaction | Reagents and Conditions | Product | Typical Yield (%) |
| Vilsmeier-Haack | POCl3, DMF, 60-80 °C | 5-Formyl-2,3,6-trimethylquinoxaline | 40-60 |
| Bromination | NBS, H2SO4, rt | 5-Bromo-2,3,6-trimethylquinoxaline | 50-70 |
Potential Biological Activities and Signaling Pathways
Quinoxaline derivatives have been reported to exhibit a wide range of biological activities, including anticancer, antimicrobial, and antiviral effects.[1][2][3][4][5] The functionalized derivatives of this compound are expected to interact with various biological targets. For instance, many quinoxaline-based compounds are known to act as kinase inhibitors, intercalate with DNA, or generate reactive oxygen species (ROS), leading to apoptosis in cancer cells.
Diagram of a Potential Anticancer Signaling Pathway:
Caption: Potential anticancer mechanisms of quinoxaline derivatives.
Conclusion
The this compound scaffold represents a versatile and promising starting point for the development of novel therapeutic agents. The protocols outlined in these application notes provide a roadmap for the synthesis and functionalization of this core structure. By systematically exploring the derivatization of the methyl groups and the quinoxaline ring, researchers can generate diverse libraries of compounds for biological screening and drug discovery programs. The inherent biological potential of the quinoxaline class of compounds, combined with the opportunities for chemical modification, makes the this compound scaffold a valuable asset in medicinal chemistry.
References
- 1. Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives [article.sapub.org]
- 2. researchgate.net [researchgate.net]
- 3. Quinoxaline: A Chemical Moiety with Spectrum of Interesting Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and biological activity of quinoxaline derivatives [wisdomlib.org]
- 5. mdpi.com [mdpi.com]
- 6. An Efficient Protocol for the Synthesis of Quinoxaline Derivatives at Room Temperature Using Recyclable Alumina-Supported Heteropolyoxometalates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. m.youtube.com [m.youtube.com]
- 8. "Studies of some reactions of quinoxaline, 2-methyl-, and 2,3-Dimethylq" by Delos Edward Bown [scholarsarchive.byu.edu]
- 9. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]
- 10. Recent Developments in Direct C–H Functionalization of Quinoxalin-2(1H)-Ones via Multi-Component Tandem Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. [PDF] Bromination of Isoquinoline, Quinoline, Quinazoline and Quinoxaline in Strong Acid. | Semantic Scholar [semanticscholar.org]
Application Notes and Protocols for the Scale-Up Synthesis of 2,3,6-Trimethylquinoxaline Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
Quinoxaline derivatives are a significant class of nitrogen-containing heterocyclic compounds that have garnered substantial attention in medicinal chemistry and drug development. Their diverse pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties, establish them as privileged scaffolds in the design of novel therapeutic agents. This document provides detailed application notes and protocols for the scale-up synthesis of 2,3,6-trimethylquinoxaline, a key intermediate for various applications. The primary and most direct synthetic route involves the condensation of 4-methyl-1,2-phenylenediamine with diacetyl (butane-2,3-dione).
Synthetic Pathway
The synthesis of this compound is typically achieved through a condensation reaction between an ortho-diamine and a 1,2-dicarbonyl compound. This reaction is generally high-yielding and can be adapted for large-scale production.
General Reaction Scheme:
Caption: General reaction for the synthesis of this compound.
Data Presentation: Key Synthesis Parameters
The following table summarizes the key parameters for the synthesis of this compound, based on analogous condensation reactions for quinoxaline derivatives.
| Parameter | Value/Condition | Notes |
| Starting Materials | 4-Methyl-1,2-phenylenediamine, Diacetyl | High purity starting materials are recommended for optimal yield and product quality. |
| Solvent | Ethanol, Methanol, Toluene, or Acetic Acid | Ethanol is a common and relatively green solvent for this reaction.[1] |
| Catalyst | Typically not required (acid or base catalysis can be used to accelerate the reaction) | The reaction can proceed efficiently without a catalyst, which simplifies purification. |
| Reaction Temperature | Room Temperature to Reflux | The reaction is often exothermic and may proceed to completion at room temperature. Gentle heating can reduce reaction time. |
| Reaction Time | 1 - 10 hours | Monitored by Thin Layer Chromatography (TLC) for completion.[2] |
| Work-up | Filtration, Solvent Evaporation | Simple work-up procedures are a key advantage for scale-up. |
| Purification | Recrystallization (e.g., from ethanol) | Recrystallization is an effective method for obtaining high-purity product on a large scale.[1] |
| Yield | >90% (expected) | High yields are typical for this type of condensation reaction. |
Experimental Protocols
Bench-Scale Synthesis of this compound (Illustrative Protocol)
This protocol is adapted from general procedures for the synthesis of quinoxaline derivatives and can be optimized for specific scale-up requirements.
Materials:
-
4-Methyl-1,2-phenylenediamine (1.22 g, 10 mmol)
-
Diacetyl (0.86 g, 10 mmol)
-
Ethanol (20 mL)
-
Activated Charcoal
-
Round-bottom flask (100 mL)
-
Reflux condenser
-
Magnetic stirrer
-
Buchner funnel and flask
-
Filter paper
Procedure:
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stirrer, dissolve 1.22 g (10 mmol) of 4-methyl-1,2-phenylenediamine in 20 mL of ethanol.
-
Addition of Diacetyl: To the stirred solution, add 0.86 g (10 mmol) of diacetyl dropwise at room temperature. An exothermic reaction may be observed.
-
Reaction: Stir the reaction mixture at room temperature for 2 hours. The progress of the reaction can be monitored by TLC.[2]
-
Decolorization: After the reaction is complete, add a small amount of activated charcoal to the mixture and gently heat to reflux for 15 minutes to decolorize the solution.
-
Isolation: Filter the hot solution through a fluted filter paper to remove the activated charcoal.
-
Crystallization: Allow the filtrate to cool to room temperature, and then cool further in an ice bath to induce crystallization of the product.
-
Purification: Collect the crystalline product by filtration using a Buchner funnel, wash with a small amount of cold ethanol, and dry under vacuum.
-
Characterization: The final product, this compound, should be a crystalline solid.[3] The purity can be assessed by melting point determination and spectroscopic methods (NMR, IR, MS).
Scale-Up Considerations
Scaling up the synthesis of this compound from the bench to industrial production requires careful consideration of several factors to ensure safety, efficiency, and cost-effectiveness.
-
Heat Management: The condensation reaction is exothermic. On a large scale, efficient heat dissipation is crucial to control the reaction rate and prevent side reactions. Jacketed reactors with controlled cooling systems are recommended.
-
Mixing: Efficient mixing is essential to ensure homogeneity and consistent reaction kinetics. The choice of stirrer design and agitation speed should be optimized for the reactor volume.
-
Solvent Selection and Recovery: While ethanol is a good solvent, for industrial-scale production, solvent recovery and recycling are important economic and environmental considerations.
-
Purification: Recrystallization is a scalable purification method. However, optimizing the solvent system and crystallization conditions is necessary to maximize yield and purity on a large scale.
-
Process Safety: A thorough hazard and operability (HAZOP) study should be conducted to identify and mitigate potential safety risks associated with handling the reactants and the exothermic nature of the reaction.
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the synthesis and purification of this compound.
Caption: Workflow for the synthesis of this compound.
Logical Relationship of Scale-Up Factors
This diagram shows the interconnectedness of key considerations for scaling up the synthesis process.
Caption: Key considerations for the scale-up of quinoxaline synthesis.
References
Troubleshooting & Optimization
Technical Support Center: Purification of Crude 2,3,6-Trimethylquinoxaline by Recrystallization
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of crude 2,3,6-Trimethylquinoxaline by recrystallization. The information is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during this purification process.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the recrystallization of this compound, offering potential causes and solutions in a clear question-and-answer format.
| Problem | Question | Possible Cause(s) | Suggested Solution(s) |
| Low or No Crystal Formation | Why are no crystals forming, even after cooling? | 1. The solution is not supersaturated; too much solvent was used. 2. The cooling process is too rapid, preventing crystal nucleation. 3. The concentration of this compound is too low. | 1. Reduce the solvent volume by gentle heating and evaporation, then allow the solution to cool again. 2. Allow the solution to cool slowly to room temperature, then transfer to an ice bath. 3. Induce crystallization by scratching the inner wall of the flask with a glass rod or by adding a seed crystal of pure this compound. |
| Oiling Out | Why is the product separating as an oil instead of crystals? | 1. The melting point of this compound (91-94 °C) is close to or below the boiling point of the solvent. 2. High concentration of impurities is depressing the melting point of the mixture. 3. The solution is cooling too quickly. | 1. Switch to a lower-boiling point solvent or use a mixed solvent system. 2. Attempt a preliminary purification step like a simple column filtration before recrystallization. 3. Ensure a slow cooling rate. Redissolve the oil in a minimum of hot solvent and allow it to cool more slowly. |
| Poor Recovery/Low Yield | Why is the yield of pure this compound so low after recrystallization? | 1. Excessive solvent was used, leaving a significant amount of product in the mother liquor. 2. Premature crystallization occurred during hot filtration. 3. The crystals were washed with a solvent that was not cold enough. 4. The product has significant solubility in the chosen solvent even at low temperatures. | 1. Use the minimum amount of hot solvent required to fully dissolve the crude product. 2. Preheat the filtration apparatus (funnel and receiving flask) before hot filtration. 3. Always wash the collected crystals with a minimal amount of ice-cold solvent. 4. Select a different solvent or a mixed-solvent system where the product has lower solubility at cold temperatures. |
| Colored Impurities in Final Product | The final crystals have a yellowish or brownish tint. How can I remove colored impurities? | 1. Colored byproducts formed during the synthesis of this compound. 2. The crude material was not sufficiently pure before recrystallization. | 1. Add a small amount of activated charcoal to the hot solution before filtration. Use sparingly as it can adsorb the desired product as well. 2. Consider a pre-purification step, such as passing a solution of the crude product through a short plug of silica gel. |
Frequently Asked Questions (FAQs)
Q1: What is the ideal solvent for the recrystallization of this compound?
A1: Based on the principle of "like dissolves like" and common practices for quinoxaline derivatives, ethanol and ethanol-water mixtures are often good starting points.[1][2] this compound has moderate polarity. An ideal solvent would dissolve the compound well at its boiling point but poorly at low temperatures. A solvent screen is always recommended to find the optimal solvent for your specific crude product.
Q2: How do I perform a solvent screen for recrystallization?
A2: To perform a solvent screen, take small, equal amounts of the crude this compound in separate test tubes. Add a small amount of a different solvent to each tube and observe the solubility at room temperature. Gently heat the tubes that show poor solubility at room temperature to see if the compound dissolves when hot. A good solvent will show low solubility at room temperature and high solubility when heated.
Q3: What are the likely impurities in crude this compound?
A3: The synthesis of this compound typically involves the condensation of 4-methyl-1,2-phenylenediamine with diacetyl (2,3-butanedione).[3][4][5] Potential impurities include:
-
Unreacted Starting Materials: Residual 4-methyl-1,2-phenylenediamine or diacetyl.
-
Side Products: Self-condensation products of diacetyl or other isomers formed during the reaction. The nature of side products can be influenced by reaction conditions such as temperature and pH.[3]
-
Oxidation Products: The diamine starting material can be susceptible to oxidation.
Q4: Can I use a mixed solvent system for recrystallization?
A4: Yes, a mixed solvent system is often effective when a single solvent does not provide the desired solubility profile.[6] For this compound, a common approach is to dissolve the crude product in a "good" solvent (like hot ethanol) in which it is highly soluble, and then add a "poor" solvent (like water) in which it is insoluble, until the solution becomes slightly cloudy. Then, add a few drops of the "good" solvent to redissolve the precipitate and allow the solution to cool slowly.
Data Presentation
Solubility of this compound (Qualitative)
| Solvent | Polarity | Solubility at Room Temperature | Solubility at Elevated Temperature | Suitability for Recrystallization |
| Water | High | Very Low | Low | Poor as a single solvent, good as an anti-solvent with a miscible organic solvent. |
| Ethanol | High | Sparingly Soluble | Soluble | Good, often used in combination with water.[1][2] |
| Methanol | High | Sparingly Soluble | Soluble | Potentially good, similar to ethanol. |
| Acetone | Medium | Soluble | Very Soluble | May be too good of a solvent, leading to poor recovery. |
| Ethyl Acetate | Medium | Soluble | Very Soluble | Likely too soluble for good recovery. |
| Toluene | Low | Sparingly Soluble | Soluble | Potentially a good solvent choice. |
| Hexane | Low | Insoluble | Sparingly Soluble | Good for washing purified crystals, poor as a primary recrystallization solvent. |
Note: This data is based on general principles of solubility and information for related compounds. Experimental verification is recommended.
Experimental Protocols
Protocol 1: Single-Solvent Recrystallization of this compound (Using Ethanol)
-
Dissolution: In a fume hood, place the crude this compound in an Erlenmeyer flask. Add a minimal amount of ethanol and heat the mixture gently on a hot plate with stirring. Continue adding small portions of hot ethanol until the solid just dissolves.
-
Decolorization (Optional): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.
-
Hot Filtration (Optional): If there are insoluble impurities or activated charcoal, perform a hot gravity filtration through a pre-heated funnel with fluted filter paper into a clean, pre-heated Erlenmeyer flask.
-
Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature. To maximize the yield, subsequently place the flask in an ice bath for at least 30 minutes.
-
Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold ethanol to remove any remaining mother liquor.
-
Drying: Dry the purified crystals in a vacuum oven or in a desiccator.
Protocol 2: Mixed-Solvent Recrystallization of this compound (Using Ethanol/Water)
-
Dissolution: In a fume hood, dissolve the crude this compound in the minimum amount of hot ethanol.
-
Addition of Anti-solvent: While the solution is still hot, add water dropwise until the solution becomes faintly and persistently cloudy.
-
Clarification: Add a few drops of hot ethanol until the cloudiness just disappears.
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature, followed by cooling in an ice bath.
-
Isolation and Drying: Follow steps 5-7 from the single-solvent recrystallization protocol, washing with a cold ethanol/water mixture.
Visualizations
Caption: Troubleshooting workflow for recrystallization.
Caption: General experimental workflow for recrystallization.
References
- 1. benchchem.com [benchchem.com]
- 2. sid.ir [sid.ir]
- 3. researchgate.net [researchgate.net]
- 4. mtieat.org [mtieat.org]
- 5. Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives: A Synthetic Review for the Last Two Decades - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
Technical Support Center: Synthesis of Substituted Quinoxalines
Welcome to the Technical Support Center for the synthesis of substituted quinoxalines. This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable solutions to common challenges encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing substituted quinoxalines?
A1: The most prevalent and versatile method is the condensation reaction between an o-phenylenediamine (or its substituted derivatives) and a 1,2-dicarbonyl compound.[1] This approach can be adapted to produce a wide array of quinoxaline derivatives.[1]
Q2: My reaction is resulting in a low yield. What are the likely causes and how can I improve it?
A2: Low yields are a frequent challenge and can stem from several factors, including incomplete reaction, suboptimal conditions, inefficient catalysis, or the formation of byproducts.[2][3] To improve your yield, consider the following:
-
Optimize Reaction Conditions: Systematically screen different solvents, temperatures, and reaction times.[3] While traditional methods often require high temperatures and long durations, greener protocols using ethanol or water have demonstrated high efficiency.[2][4] Microwave-assisted synthesis can also significantly reduce reaction times and enhance yields.[3]
-
Catalyst Selection: The choice of catalyst can dramatically impact reaction rates and yields.[3] A variety of catalysts, from simple acids like acetic acid to more complex metal-based systems (e.g., Cerium(IV) ammonium nitrate, copper salts, nickel-based systems), have been effectively employed.[3]
-
Purity of Starting Materials: Ensure the purity of your o-phenylenediamine and 1,2-dicarbonyl compounds, as impurities can lead to undesirable side reactions.[3]
Q3: I'm observing a significant amount of a benzimidazole derivative as a byproduct. What causes this and how can it be prevented?
A3: The formation of benzimidazole byproducts is a common issue, often arising from the reaction of the o-phenylenediamine starting material with an aldehyde or carboxylic acid derivative.[2] This can occur if your 1,2-dicarbonyl compound has degraded or contains aldehyde impurities.[2] To mitigate this, assess the purity of the 1,2-dicarbonyl compound using techniques like NMR or GC-MS before starting the synthesis.[2] If impurities are detected, purify the reagent through recrystallization or chromatography.[2]
Q4: My desired quinoxaline product is forming as a stable dihydroquinoxaline intermediate. How can I facilitate the final oxidation step?
A4: The formation of a stable dihydroquinoxaline intermediate indicates an incomplete final oxidation step, which is more common under non-oxidizing conditions.[2] To drive the reaction to completion, you can:
-
Introduce a Mild Oxidant: Often, simply exposing the reaction mixture to air by stirring it open to the atmosphere after the initial condensation is sufficient to oxidize the dihydroquinoxaline.[2]
-
Catalyst Choice: Certain transition metal-based catalysts can facilitate this final oxidation step.[2]
Q5: How can I purify my synthesized quinoxaline derivatives effectively?
A5: Purification is typically achieved through recrystallization or column chromatography.[1] The choice of solvent for recrystallization will depend on the polarity of your specific quinoxaline derivative. For column chromatography, silica gel is a common stationary phase, with the eluent system tailored to the polarity of the product.[1]
Troubleshooting Guide
This guide addresses specific issues you might encounter during the synthesis of substituted quinoxalines.
| Issue | Possible Causes | Troubleshooting Steps |
| Low Yield of Quinoxaline | - Incomplete reaction.[2] - Suboptimal reaction conditions (temperature, time, solvent).[2][3] - Inefficient catalyst.[2] - Presence of significant byproducts.[2] | - Monitor the reaction progress using TLC to determine the optimal reaction time.[2] - Screen various solvents and temperatures. Greener options like ethanol or water have shown high efficiency.[2][3][4] - Experiment with different catalysts; a wide range from simple acids to complex metal catalysts have been reported to give high yields.[3] - Identify the major byproduct and implement targeted troubleshooting steps as outlined in the FAQs.[2] |
| Formation of Quinoxaline N-oxides | - Over-oxidation of the quinoxaline ring due to harsh reaction conditions.[2] - Presence of an oxidizing agent.[2] - Prolonged reaction time in the presence of air at elevated temperatures.[2] | - Avoid the use of strong oxidizing agents if not essential for the synthetic route.[2] - Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.[2][5] |
| Multiple Unidentified Spots on TLC | - Decomposition of starting materials or the final product.[2] - Complex side reactions occurring.[2] | - Lower the reaction temperature.[2] - Shorten the reaction time.[2] - Verify the purity of your starting materials.[2] - Consider employing a milder catalyst.[2] |
| Poor Solubility of Quinoxaline-2,3-diones | - The inherent chemical nature of quinoxaline-2,3-diones often leads to poor solubility in common organic solvents, complicating purification by column chromatography.[5] | - Recrystallization: This is often the most effective purification method. Successful recrystallization has been reported using ethanol or by dissolving the crude product in 5% NaOH followed by reprecipitation with dilute HCl.[5] - Washing: If the product is a solid and impurities are soluble in a specific solvent, washing the crude product with that solvent can be effective.[5] |
Experimental Protocols
General Procedure for the Synthesis of 2,3-Diphenylquinoxaline
This protocol describes a common method for the synthesis of a substituted quinoxaline.
Materials:
-
o-Phenylenediamine
-
Benzil
-
Ethanol
-
Glacial Acetic Acid (catalyst)
Procedure:
-
In a round-bottom flask, dissolve o-phenylenediamine (1 mmol) and benzil (1 mmol) in ethanol.
-
Add a catalytic amount of glacial acetic acid to the mixture.
-
Reflux the reaction mixture for 2-3 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
After completion, allow the reaction mixture to cool to room temperature.
-
The product will precipitate out of the solution.
-
Filter the solid product and wash it with cold ethanol.
-
Recrystallize the crude product from ethanol to obtain pure 2,3-diphenylquinoxaline.
Purification Protocol: Separation of Quinoxaline from Benzimidazole Byproduct
This protocol outlines a general procedure for separating a quinoxaline product from a benzimidazole byproduct using column chromatography.
Materials:
-
Crude quinoxaline product containing benzimidazole impurity.
-
Silica gel (for column chromatography).
-
A suitable solvent system (e.g., a mixture of hexane and ethyl acetate).
Procedure:
-
Prepare a slurry of silica gel in the chosen eluent (e.g., 9:1 hexane:ethyl acetate).
-
Pack a chromatography column with the silica gel slurry.
-
Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent).
-
Load the dissolved sample onto the top of the silica gel column.
-
Elute the column with the solvent system, gradually increasing the polarity if necessary.
-
Collect fractions and analyze them by TLC to identify the fractions containing the pure quinoxaline product.
-
Combine the pure fractions and evaporate the solvent under reduced pressure to obtain the purified quinoxaline.
Visualizations
Caption: General experimental workflow for quinoxaline synthesis.
Caption: A logical approach to troubleshooting low yields.
Caption: Key reaction pathways and common byproduct formations.
References
Technical Support Center: Optimizing Quinoxaline Formation
Welcome to the technical support center for quinoxaline synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize reaction conditions for the formation of quinoxalines. The most prevalent method for synthesizing quinoxalines is the condensation reaction between an aromatic 1,2-diamine and a 1,2-dicarbonyl compound.[1][2][3] This guide will focus on addressing challenges encountered during this versatile and widely used reaction.
Troubleshooting Guide
This section provides solutions to specific problems you may encounter during the synthesis of quinoxalines.
Q1: Why is the yield of my quinoxaline synthesis unexpectedly low?
Low yields are a frequent challenge in quinoxaline synthesis and can arise from several factors.[3]
-
Incomplete Reaction: The reaction may not have reached completion.
-
Suboptimal Reaction Conditions: The choice of solvent, temperature, and reaction time significantly influences the yield.
-
Catalyst Inefficiency: The absence or use of an inappropriate catalyst can impede the reaction.
-
Poor Quality of Starting Materials: Impurities in the 1,2-diamine or 1,2-dicarbonyl compounds can lead to side reactions. o-Phenylenediamine, for instance, is susceptible to oxidation and may darken upon exposure to air, which can result in impurities and reduced yields.[7]
-
Incorrect Stoichiometry: An improper molar ratio of reactants can leave starting materials unreacted and complicate purification.
Q2: I am observing significant side product formation. What is the cause and how can I minimize it?
The formation of undesired byproducts is a common reason for low yields.
-
Side Reactions of Starting Materials: At elevated temperatures, starting materials like oxalic acid (for quinoxaline-2,3-dione synthesis) can decompose.[4] Self-condensation of the dicarbonyl compound or polymerization can also occur.[7]
-
Oxidation of o-phenylenediamine: Aromatic diamines can be prone to oxidation, which leads to colored impurities.[4]
-
Solution: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation. It is also advisable to degas the solvents before use.[4]
-
Q3: The purification of my quinoxaline product is proving to be difficult. What are some effective purification strategies?
Purification challenges often arise due to the physicochemical properties of quinoxaline derivatives.
-
Poor Solubility: Quinoxaline products, particularly quinoxaline-2,3-diones, often exhibit poor solubility in common organic solvents, making purification by column chromatography challenging.[4]
-
Solution: Recrystallization is the most common and effective purification method. Successful recrystallization has been reported using ethanol or by dissolving the crude product in 5% NaOH and reprecipitating with dilute HCl.[4]
-
Solution: Washing If the product is a solid and impurities are soluble in a specific solvent, washing the crude product with that solvent can be effective. For instance, washing with ether has been reported to be successful.[4]
-
-
Decomposition on Silica Gel: Some quinoxaline derivatives can be unstable on silica gel, leading to decomposition during column chromatography.[4]
-
Solution: In such cases, avoid silica gel chromatography and rely on recrystallization or washing for purification.
-
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism for quinoxaline formation?
The synthesis of quinoxalines from 1,2-diamines and 1,2-dicarbonyl compounds proceeds via a cyclocondensation reaction. The accepted mechanism involves:
-
Nucleophilic Attack: One of the amino groups of the 1,2-diamine attacks a carbonyl carbon of the 1,2-dicarbonyl compound.
-
Intermediate Formation: This is followed by the elimination of a water molecule to form an imine intermediate.
-
Intramolecular Cyclization: The second amino group then attacks the remaining carbonyl group in an intramolecular fashion.
-
Dehydration: A final dehydration step leads to the formation of the aromatic quinoxaline ring.[1]
Caption: Mechanism of Quinoxaline Formation.
Q2: What are some common catalysts used for quinoxaline synthesis?
A variety of catalysts can be employed to improve reaction rates and yields. These include:
-
Metal Catalysts: Copper sulfate pentahydrate, cerium(IV) ammonium nitrate, nickel nanoparticles, and various other metal salts.[2][8][9]
-
Green Catalysts: Environmentally benign options such as bentonite K-10 clay, TiO2-Pr-SO3H, and phenol have been shown to be effective.[2][5][10]
-
Heterogeneous Catalysts: Alumina-supported heteropolyoxometalates are recyclable and facilitate clean reactions.[1][11]
Q3: Can quinoxaline synthesis be performed under solvent-free conditions?
Yes, solvent-free methods are an excellent green alternative. Grinding the reactants together at room temperature can be a highly efficient method for synthesizing certain quinoxaline derivatives, such as quinoxaline-2,3-diones, and can help minimize side product formation.[4]
Data Presentation
The following tables summarize quantitative data for various catalytic systems and reaction conditions for the synthesis of quinoxaline derivatives.
Table 1: Comparison of Catalysts for the Synthesis of 2,3-Diphenylquinoxaline
| Catalyst | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| Alumina-supported CuH2PMo11VO40 | Toluene | Room Temp. | 2 h | 92 | [11] |
| Phenol (20 mol%) | Ethanol/Water (7:3) | Room Temp. | 10-30 min | 95+ | [2] |
| Zinc Triflate | Acetonitrile | Room Temp. | - | 85-91 | [10] |
| Bentonite K-10 | Ethanol | Room Temp. | 20 min | 95 | [10] |
| TiO2-Pr-SO3H | Ethanol | Room Temp. | 10 min | 95 | [5][10] |
| None | Toluene | 25 | 2 h | 0 | [11] |
Table 2: Effect of Catalyst Amount on Quinoxaline Yield
| Catalyst (AlCuMoVP) Amount (mg) | Yield (%) |
| 10 | - |
| 50 | 85 |
| 100 | 92 |
| 150 | - |
| Reaction Conditions: o-phenylenediamine (1 mmol), benzyl (1 mmol), toluene (7 mL), 120 min, 25°C.[11] |
Experimental Protocols
This section provides detailed methodologies for key experiments.
Protocol 1: General Procedure for Quinoxaline Synthesis using a Heterogeneous Catalyst
This method utilizes a recyclable alumina-supported catalyst for a clean reaction at room temperature.[1][11]
-
Materials:
-
o-Phenylenediamine (1 mmol)
-
1,2-Dicarbonyl compound (1 mmol)
-
Alumina-supported CuH2PMo11VO40 (AlCuMoVP) catalyst (100 mg)
-
Toluene (8 mL)
-
Anhydrous Sodium Sulfate (Na2SO4)
-
-
Procedure:
-
To a mixture of o-phenylenediamine (1 mmol) and the 1,2-dicarbonyl compound (1 mmol) in a round-bottom flask, add 8 mL of toluene.
-
Add 100 mg of the AlCuMoVP catalyst to the mixture.
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction progress with TLC.
-
Once the reaction is complete, separate the insoluble catalyst by filtration.
-
Dry the filtrate over anhydrous Na2SO4.
-
Evaporate the solvent to obtain the pure product.
-
If necessary, purify the product by recrystallization from ethanol.
-
Protocol 2: Facile Quinoxaline Synthesis Using Phenol as a Catalyst
This protocol employs phenol as an efficient and inexpensive catalyst at room temperature.[2]
-
Materials:
-
Aromatic o-diamine (1 mmol)
-
1,2-Dicarbonyl compound (1 mmol)
-
Phenol (20 mol%)
-
Ethanol:Water (7:3, 10 mL)
-
-
Procedure:
-
Prepare a solution of the aromatic o-diamine (1 mmol) and the 1,2-dicarbonyl compound (1 mmol) in 10 mL of ethanol:water (7:3).
-
Add phenol (20 mol%) to the solution.
-
Stir the mixture at room temperature.
-
Monitor the reaction progress using TLC (n-hexane:ethyl acetate 20:1).
-
Upon completion of the reaction (typically within 10-30 minutes), add 20 mL of water to the reaction mixture.
-
Allow the mixture to stand at room temperature for 30 minutes to facilitate crystallization of the product.
-
Collect the pure product crystals by filtration and wash with cold water.
-
Dry the product. For further purification, recrystallization from hot ethanol can be performed.
-
Visualizations
The following diagrams illustrate key workflows and logical relationships in quinoxaline synthesis.
Caption: General Experimental Workflow for Quinoxaline Synthesis.
Caption: Troubleshooting Logic for Low Quinoxaline Yield.
References
- 1. benchchem.com [benchchem.com]
- 2. Facile Method of Quinoxaline Synthesis Using Phenol as a New, Efficient and Cheap Catalyst at Room Temperature [article.sapub.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives: A Synthetic Review for the Last Two Decades - PMC [pmc.ncbi.nlm.nih.gov]
- 6. arkat-usa.org [arkat-usa.org]
- 7. benchchem.com [benchchem.com]
- 8. article.sapub.org [article.sapub.org]
- 9. Synthesis of Novel Aryl Quinoxaline Derivatives by New Catalytic Methods – Oriental Journal of Chemistry [orientjchem.org]
- 10. encyclopedia.pub [encyclopedia.pub]
- 11. An Efficient Protocol for the Synthesis of Quinoxaline Derivatives at Room Temperature Using Recyclable Alumina-Supported Heteropolyoxometalates - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of 2,3,6-Trimethylquinoxaline
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the synthesis of 2,3,6-trimethylquinoxaline. The information is presented in a question-and-answer format to directly address specific issues encountered during experiments.
Troubleshooting Guide
Issue 1: Low or No Yield of this compound
-
Question: My reaction has resulted in a very low yield, or I have only recovered my starting materials. What are the potential causes and how can I improve the outcome?
-
Answer: Low or no yield in the synthesis of this compound, which is typically formed by the condensation of 4-methyl-1,2-phenylenediamine and biacetyl (butane-2,3-dione), can stem from several factors:
-
Inactive Catalyst: If you are using a catalyst, it may be deactivated or not suitable for the reaction. Some reactions proceed at room temperature with the right catalyst, while others may require mild heating.[1] Consider trying the reaction without a catalyst or screening different acid or metal-based catalysts.
-
Insufficient Reaction Time or Temperature: While many quinoxaline syntheses are rapid and occur at room temperature, your specific conditions might require longer reaction times or gentle heating to proceed to completion.[1] Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time.
-
Poor Quality Reagents: The purity of the starting materials, 4-methyl-1,2-phenylenediamine and biacetyl, is crucial. The diamine can oxidize and darken on storage, while biacetyl can polymerize. Use freshly purified reagents if their quality is questionable.
-
Solvent Choice: The choice of solvent can significantly impact the reaction. Ethanol and toluene are commonly used solvents that facilitate the reaction and subsequent product crystallization.[1]
-
Issue 2: Formation of Unexpected Byproducts
-
Question: My final product shows unexpected peaks in the NMR/Mass Spectrum. What are the likely side products and how can I avoid them?
-
Answer: The formation of byproducts is a common challenge. Key potential side reactions include:
-
Benzodiazepine Formation: A known side reaction of o-phenylenediamines with ketones (like acetone) is the formation of seven-membered benzodiazepine rings.[2] A similar reaction could potentially occur with biacetyl under certain conditions, leading to a substituted benzodiazepine instead of the desired six-membered quinoxaline ring. To minimize this, ensure a 1:1 molar ratio of reactants and avoid harsh acidic conditions that might favor this alternative cyclization.
-
Self-Condensation of Biacetyl: In the presence of acid or base catalysts, biacetyl can undergo self-condensation, leading to various oligomeric byproducts and reducing the amount available to react with the diamine.
-
Incomplete Cyclization: If the reaction does not go to completion, you may isolate the intermediate imine formed from the reaction of one amino group with one of the ketone functionalities of biacetyl. Ensure sufficient reaction time to allow for the second cyclization step.
-
Issue 3: Difficulty in Product Purification
-
Question: I am struggling to purify the crude this compound. The product is oily or does not crystallize easily. What purification strategies can I use?
-
Answer: If the standard purification by recrystallization from ethanol is not effective, consider the following steps:[1]
-
Column Chromatography: This is a highly effective method for separating the desired product from polar and non-polar impurities. A silica gel column with a gradient of hexane and ethyl acetate is a good starting point for elution.
-
Wash with Dilute Acid: If unreacted 4-methyl-1,2-phenylenediamine is a major impurity, washing the crude product (dissolved in an organic solvent like ethyl acetate) with a dilute aqueous acid solution (e.g., 1M HCl) can help remove the basic diamine.
-
Trituration: If the product is an oil, try triturating it with a non-polar solvent like cold hexanes or pentane. This can sometimes induce crystallization by washing away soluble impurities that inhibit the process.
-
Frequently Asked Questions (FAQs)
-
Q1: What is the standard reaction for synthesizing this compound?
-
A1: The most common and direct method is the condensation reaction between 4-methyl-1,2-phenylenediamine and a 1,2-dicarbonyl compound, which in this case is biacetyl (butane-2,3-dione).[1]
-
-
Q2: Is a catalyst necessary for this reaction?
-
A2: Not always. The condensation can sometimes proceed with just the two reactants in a suitable solvent, often with mild heating. However, the reaction can be significantly accelerated and yields improved by using a catalyst, which can range from simple acids to heterogeneous catalysts like alumina-supported heteropolyoxometalates.[1]
-
-
Q3: How can I monitor the progress of the reaction?
-
A3: Thin Layer Chromatography (TLC) is the most convenient method. Spot the reaction mixture on a TLC plate alongside the starting materials. The formation of a new spot (the product) and the disappearance of the starting material spots will indicate the reaction's progress.
-
-
Q4: My 4-methyl-1,2-phenylenediamine starting material is dark brown. Can I still use it?
-
A4: o-Phenylenediamines are susceptible to air oxidation, which causes them to darken. While it might still work, using discolored starting material can lead to lower yields and the formation of colored impurities that complicate purification. It is best to use pure, light-colored diamine. If necessary, it can be purified by recrystallization or sublimation before use.
-
-
Q5: What are the expected yields for this synthesis?
Data Presentation
The following table summarizes reaction conditions from studies on quinoxaline synthesis to provide a baseline for comparison. Note that yields are highly substrate and condition-dependent.
| Diamine Reactant | Dicarbonyl Reactant | Catalyst | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| o-Phenylenediamine | Benzil | AlCuMoVP | Toluene | 25 | 2 | 92 | [1] |
| o-Phenylenediamine | Benzil | AlFeMoVP | Toluene | 25 | 2 | 80 | [1] |
| 4-Nitroaniline | Crotonaldehyde | None (HCl) | Water | 105 | 1 | 47 | [3] |
Experimental Protocols
General Protocol for the Synthesis of this compound
This protocol is adapted from a general procedure for quinoxaline synthesis.[1]
Materials:
-
4-methyl-1,2-phenylenediamine (1 mmol, 122.17 mg)
-
Biacetyl (butane-2,3-dione) (1 mmol, 86.09 mg, ~88 µL)
-
Ethanol or Toluene (8-10 mL)
-
Optional: Acid catalyst (e.g., a few drops of acetic acid) or a solid catalyst (e.g., 100 mg AlCuMoVP).[1]
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Equipment:
-
Round-bottom flask (25 or 50 mL)
-
Magnetic stirrer and stir bar
-
Reflux condenser (if heating)
-
TLC plates and chamber
-
Filtration apparatus (Buchner funnel or gravity funnel)
-
Rotary evaporator
Procedure:
-
To a round-bottom flask, add 4-methyl-1,2-phenylenediamine (1 mmol) and the chosen solvent (8 mL).
-
Stir the mixture until the diamine is fully dissolved.
-
Add biacetyl (1 mmol) to the solution dropwise.
-
If using a catalyst, add it to the mixture at this stage.
-
Stir the reaction mixture at room temperature. Monitor the progress of the reaction by TLC (e.g., using a 4:1 Hexane:Ethyl Acetate mobile phase). The reaction is often complete within a few hours at room temperature.[1] Gentle heating may be applied to speed up the reaction if necessary.
-
Upon completion (disappearance of the starting diamine spot on TLC), if a solid catalyst was used, remove it by filtration.
-
Dry the filtrate over anhydrous Na₂SO₄.
-
Evaporate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purify the crude product by recrystallization from ethanol to yield this compound.[1]
Mandatory Visualization
Reaction Pathway Diagram
The following diagram illustrates the primary reaction pathway for the synthesis of this compound and a potential side reaction leading to a benzodiazepine derivative.
References
- 1. An Efficient Protocol for the Synthesis of Quinoxaline Derivatives at Room Temperature Using Recyclable Alumina-Supported Heteropolyoxometalates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Nanomaterial assisted bulk scale synthesis of 2-methyl-6-nitroquinoline - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of 2,3,6-Trimethylquinoxaline via Column Chromatography
This technical support center provides researchers, scientists, and drug development professionals with targeted troubleshooting guides, frequently asked questions (FAQs), and detailed protocols for the purification of 2,3,6-Trimethylquinoxaline using column chromatography.
Troubleshooting Guide
This guide addresses specific issues that may arise during the column chromatography purification of this compound and related derivatives.
Q: My purified this compound is still colored. How can I remove the colored impurities?
A: Persistent color after initial purification is a common issue. For stubborn colored impurities, column chromatography is an effective solution. Using a solvent system with gradually increasing polarity, such as a gradient of ethyl acetate in hexanes, can separate the desired product from the more polar, colored impurities.[1] If the color persists even after chromatography, you can try an additional purification step. For instance, before the column, you could dissolve the product in a suitable solvent, add a small amount of activated charcoal to the hot solution, and then perform a hot filtration.[1] Use charcoal cautiously, as it can adsorb your product and reduce the overall yield.[1]
Q: I'm experiencing very low recovery of my product from the column. What are the likely causes and solutions?
A: Low recovery can stem from several factors:
-
Strong Adsorption: Your compound may be too strongly adsorbed to the silica gel. You can address this by using a more polar eluent system or by considering an alternative stationary phase like alumina.[2]
-
Precipitation on Column: If the compound has low solubility in your chosen eluent, it might precipitate on the column. To check for this, run a very strong, polar solvent through the column after your initial elution to see if any additional product comes off.[2] To prevent this, ensure your crude product is fully dissolved before loading, or use a solid-loading technique by pre-adsorbing the compound onto a small amount of silica gel.[3][4]
-
Compound Instability: Quinoxaline derivatives can sometimes be sensitive to the acidic nature of standard silica gel, leading to decomposition on the column.[2][3] This can be mitigated by deactivating the silica gel by flushing the column with a solvent system containing 1-3% triethylamine before loading your sample.[3] Alternatively, using a less acidic stationary phase like alumina may be beneficial.[2]
Q: The product peak or spot is showing significant tailing on the column and TLC plate. What should I do?
A: Tailing is often caused by the interaction of basic compounds, like nitrogen-containing heterocycles, with acidic sites on the silica gel.[2] To resolve this, add a small amount of a basic modifier, such as triethylamine (typically 0.1-1%), to your eluent.[2] This will neutralize the acidic sites and result in more symmetrical, well-defined peaks. Using deactivated silica gel is also an effective solution.[2]
Q: My product is co-eluting with a major impurity. How can I improve the separation?
A: Co-elution indicates that your chosen solvent system lacks the necessary selectivity to resolve the two compounds. The primary solution is to perform a thorough screening of different solvent systems using Thin-Layer Chromatography (TLC) before attempting another column.[3] Experiment with solvent mixtures of varying polarities and compositions (e.g., trying dichloromethane or THF in place of ethyl acetate) to find a system that shows a clear separation (ΔRf > 0.1) between your product and the impurity.[3][5] A slower, more shallow gradient during elution on the column may also improve separation.[3]
Q: The separation I see on my TLC plate is not replicating on the flash column. Why is this happening?
A: This is a common discrepancy. The conditions on a dry TLC plate are different from those in a wet-packed column.[3] Heat generated during the column run can also affect the separation.[3] To ensure better correlation, it is critical to pre-equilibrate the column thoroughly with the mobile phase before loading the sample.[3]
Logical Troubleshooting Workflow
Caption: Troubleshooting guide for quinoxaline purification.
Frequently Asked Questions (FAQs)
Q: What is the ideal Rf value I should aim for on my TLC plate before running a column?
A: For optimal separation during column chromatography, the ideal Rf value for your target compound should be around 0.2-0.3 in the chosen solvent system.[2] An Rf in this range generally provides a good balance between separation efficiency and the time required for elution. If the Rf is too high (>0.4), the compound may elute too quickly with poor separation from impurities.[6] If it is too low, the elution time will be very long, leading to band broadening and diffuse fractions.
Q: What is a good starting stationary and mobile phase for purifying this compound?
A: A good starting point for the stationary phase is standard silica gel.[2] For the mobile phase, begin by testing various mixtures of hexanes and ethyl acetate on a TLC plate.[2] Based on purifications of similar quinoxaline derivatives, solvent systems like petroleum ether (a less polar alternative to hexanes) and ethyl acetate in ratios from 5:1 to 1:1 are also effective starting points for screening.[7]
Q: Can I use reverse-phase chromatography for this purification?
A: Yes, reverse-phase chromatography is a viable option, especially if you are trying to remove more polar impurities from your product.[2] A common mobile phase for reverse-phase separation would be a mixture of acetonitrile/water or methanol/water.[2] It may be necessary to add a modifier like formic acid to improve the peak shape, but you should first consider the stability of this compound in acidic conditions.[2]
Q: My compound is not very soluble in the chromatography eluent. How should I load it onto the column?
A: If your compound has poor solubility in the eluent, you should use the "dry-loading" (or solid-loading) method.[4] To do this, dissolve your crude product in a suitable solvent in which it is highly soluble (like dichloromethane). Add a small amount of dry silica gel (approximately 10-20 times the mass of your sample) to this solution.[4] Gently remove the solvent using a rotary evaporator until you are left with a dry, free-flowing powder of your compound adsorbed onto the silica.[4] This powder can then be carefully added to the top of the packed column.[4]
Data Presentation
Table 1: Recommended Starting Solvent Systems for TLC Analysis
| Solvent System Components | Starting Ratio (v/v) | Polarity | Notes |
| Hexanes / Ethyl Acetate | 9:1 → 4:1 | Low to Medium | A standard starting system for many organic compounds.[2] Adjust ratio to achieve an Rf of 0.2-0.3. |
| Petroleum Ether / Ethyl Acetate | 5:1 → 1:1 | Low to Medium | Effective for various quinoxaline derivatives.[7] |
| Dichloromethane / Hexanes | 1:1 | Medium | Can offer different selectivity compared to ethyl acetate systems. |
| Dichloromethane / Methanol | 99:1 → 95:5 | High | Use for more polar quinoxaline derivatives or impurities. |
Table 2: Troubleshooting Summary
| Problem | Potential Cause | Recommended Solution(s) |
| Low Product Recovery | Compound is unstable on silica; Strong adsorption to stationary phase. | Use deactivated silica or alumina; Increase eluent polarity.[2][3] |
| Co-elution with Impurity | Insufficient solvent selectivity. | Screen different solvent systems on TLC to maximize ΔRf.[3] |
| Peak/Spot Tailing | Interaction of basic nitrogen with acidic silica sites. | Add 0.1-1% triethylamine to the eluent.[2] |
| Product Precipitation on Column | Low solubility in the eluent. | Use a solid-loading technique.[3][4] |
| Colored Impurities Remain | Impurity has similar polarity to the product. | Use activated charcoal prior to column; Ensure adequate separation on the column.[1] |
Experimental Protocols
Protocol: Column Chromatography Purification of this compound
This protocol outlines the standard procedure for purifying this compound using silica gel flash column chromatography.
1. Optimization of Eluent System via TLC: a. Dissolve a small amount of the crude this compound in a solvent like dichloromethane or ethyl acetate. b. Spot the solution on a silica gel TLC plate. c. Develop the plate in a TLC chamber using a pre-determined solvent system (e.g., start with 8:2 Hexanes:Ethyl Acetate). d. Visualize the spots under a UV lamp (254 nm). e. Adjust the solvent ratio until the spot corresponding to the product has an Rf value of approximately 0.2-0.3.[2] f. If tailing is observed, add 0.5% triethylamine to the chosen eluent system and re-run the TLC.
2. Column Preparation: a. Select a glass column of appropriate size for the amount of crude material. b. Pack the column with silica gel using the slurry method: mix the silica gel with the chosen eluent in a beaker to form a homogenous slurry and pour it into the column. c. Allow the silica to settle, tapping the column gently to ensure even packing and remove air bubbles. d. Add a thin layer of sand on top of the silica bed to prevent disturbance during solvent addition.[4] e. Pre-equilibrate the column by running 2-3 column volumes of the eluent through the packed silica gel.[3] Never let the solvent level drop below the top of the silica.
3. Sample Loading: a. Wet Loading: Dissolve the crude product in a minimal amount of the eluent. Using a pipette, carefully add the solution to the top of the silica gel.[4] b. Dry Loading (Recommended for low solubility): Dissolve the crude product in a volatile solvent, add silica gel, and evaporate the solvent to get a dry powder. Carefully add this powder to the top of the column.[4]
4. Elution and Fraction Collection: a. Carefully add the eluent to the top of the column. b. Apply gentle positive pressure (using a pump or bulb) to begin eluting the sample through the column. c. Collect the eluting solvent in sequentially numbered test tubes or flasks (fractions).
5. Fraction Analysis: a. Monitor the collected fractions by TLC to identify which ones contain the pure product. b. Spot every few fractions on a single TLC plate alongside a spot of the crude starting material for comparison. c. Combine all fractions that contain the pure this compound.
6. Solvent Removal and Drying: a. Remove the solvent from the combined pure fractions using a rotary evaporator.[2] b. Dry the resulting purified product under high vacuum to remove any residual solvent.[2]
Experimental Workflow Diagram
Caption: Experimental workflow for column chromatography purification.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
- 5. researchgate.net [researchgate.net]
- 6. reddit.com [reddit.com]
- 7. Protocol for stereodivergent asymmetric hydrogenation of quinoxalines - PMC [pmc.ncbi.nlm.nih.gov]
Quinoxaline Synthesis: A Technical Troubleshooting Guide
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting common issues encountered during quinoxaline synthesis. The following information is presented in a question-and-answer format to directly address specific experimental challenges.
Frequently Asked Questions (FAQs)
Q1: I am getting a very low yield in my quinoxaline synthesis. What are the common causes and how can I improve it?
Low yields are a frequent issue in quinoxaline synthesis, which is most commonly achieved through the condensation of an aryl 1,2-diamine with a 1,2-dicarbonyl compound.[1] Several factors can contribute to poor yields:
-
Suboptimal Reaction Conditions: Temperature and reaction time are critical parameters. While some traditional methods require high temperatures and long reaction times, many modern approaches achieve high yields under milder conditions with the right catalyst.[1][2][3] It's crucial to monitor the reaction's progress using Thin Layer Chromatography (TLC) to determine the optimal time.[2]
-
Inefficient Catalysis: The absence of a catalyst or the use of an inappropriate one can significantly hinder the reaction. While the reaction can proceed without a catalyst, it often requires harsher conditions and results in lower yields.[2] A wide range of catalysts, including acid catalysts (e.g., acetic acid), metal catalysts (e.g., Cerium(IV) ammonium nitrate), and green catalysts (e.g., bentonite clay K-10), have been shown to improve yields.[1]
-
Poor Quality of Starting Materials: The purity of the starting materials, particularly the o-phenylenediamine, is crucial. o-Phenylenediamine can oxidize and darken on exposure to air, leading to impurities and lower yields.[2] Using freshly purified o-phenylenediamine is advisable.[2]
-
Atmosphere: Some quinoxaline synthesis reactions can be sensitive to air or moisture.[1] Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can sometimes improve the yield.
Q2: My reaction is producing a significant amount of a benzimidazole derivative as a byproduct. How can I prevent this?
The formation of a benzimidazole byproduct is a common problem and typically arises from the reaction of the o-phenylenediamine starting material with an aldehyde or carboxylic acid impurity present in the 1,2-dicarbonyl compound.[4]
-
Assess the Purity of the 1,2-Dicarbonyl Compound: Before beginning the synthesis, check the purity of your dicarbonyl compound using techniques like NMR or GC-MS. If impurities are detected, purify the reagent by recrystallization or chromatography.[4]
Q3: I have isolated a stable dihydroquinoxaline intermediate instead of the desired quinoxaline. What should I do?
The formation of a stable dihydroquinoxaline intermediate indicates that the final oxidation step of the reaction is incomplete.[4] This is more common when the reaction is performed under non-oxidizing conditions.[4]
-
Introduce a Mild Oxidant: Often, simply exposing the reaction mixture to air by stirring it open to the atmosphere for a period after the initial condensation can be sufficient to oxidize the dihydroquinoxaline to the aromatic quinoxaline.[4]
-
Catalyst Choice: Certain catalysts, particularly those based on transition metals, can facilitate the final oxidation step.[4]
Q4: I am observing the formation of Quinoxaline N-oxides in my reaction. How can this be avoided?
Quinoxaline N-oxides are typically formed through over-oxidation of the quinoxaline ring.[4] This can occur if the reaction conditions are too harsh or if an oxidizing agent is present.[4][5]
-
Avoid Strong Oxidizing Agents: If your synthetic route does not inherently require an oxidant, ensure that none are introduced inadvertently.[4]
-
Control the Atmosphere: Reactions run in the presence of air (oxygen) for prolonged periods, especially at elevated temperatures, can lead to the formation of N-oxides. Performing the reaction under an inert atmosphere can prevent this.[4]
Q5: I'm having trouble with the purification of my quinoxaline product. What are some common issues and their solutions?
Purification of quinoxaline derivatives can be challenging. Here are some common problems and their solutions:
-
Streaking or Spots Not Moving from the Baseline on TLC: This can be due to the acidic nature of standard silica gel, especially for sensitive quinoxaline derivatives.[6]
-
Solution: Deactivate the silica gel by flushing the column with a solvent system containing a small amount of triethylamine (1-3%). Alternatively, consider using a different stationary phase like alumina.[6]
-
-
Product Co-elutes with a Major Impurity: This indicates that the chosen solvent system lacks the selectivity to separate your product from a closely eluting impurity.[6]
-
Solution: Experiment with different solvent systems on TLC to improve separation before scaling up to column chromatography.[6]
-
-
Product Precipitation During Purification: If your compound has low solubility in the chromatography solvents, it may precipitate on the column.[6]
-
Solution: Ensure your crude product is fully dissolved before loading it onto the column. If solubility is an issue, you can load the sample onto the column as a solid by pre-adsorbing it onto a small amount of silica gel.[6]
-
Data Presentation: Reaction Condition Optimization
The following tables summarize quantitative data from various studies on quinoxaline synthesis, highlighting the impact of different catalysts and reaction conditions on product yield.
Table 1: Effect of Catalyst on Quinoxaline Yield
| Catalyst | Amount (mg) | Reaction Time (min) | Yield (%) | Reference |
| AlCuMoVP | 50 | 120 | 85 | [7] |
| AlCuMoVP | 100 | 120 | 92 | [7] |
| AlCuMoVP | 150 | 120 | 93 | [7] |
| AlFeMoVP | 100 | 120 | 80 | [7] |
| TiO2-Pr-SO3H | 10 | 10 | 95 | [8] |
| CAN | 5 mol% | 20 | 80-98 | [9] |
| Zn(OTf)2 | 0.2 mmol | - | 85-91 | [9] |
Table 2: Effect of Reaction Time on Quinoxaline Yield using AlCuMoVP Catalyst
| Reaction Time (min) | Yield (%) | Reference |
| 30 | 60 | [7] |
| 60 | 75 | [7] |
| 90 | 88 | [7] |
| 120 | 92 | [7] |
| 150 | 92 | [7] |
Experimental Protocols
General Procedure for the Synthesis of Quinoxalines:
This protocol is a general guideline for the condensation of an aryl 1,2-diamine with a 1,2-dicarbonyl compound.
-
To a mixture of an o-phenylenediamine (1 mmol) and a 1,2-dicarbonyl compound (1 mmol) in a suitable solvent (e.g., toluene, ethanol, or acetic acid), add the chosen catalyst (e.g., 0.1 g of MoVP catalyst).[7]
-
Stir the mixture at the desired temperature (e.g., room temperature or reflux).[2][7]
-
Monitor the progress of the reaction by TLC.[7]
-
After completion of the reaction, if the catalyst is insoluble, separate it by filtration.[7]
-
Dry the filtrate over anhydrous Na2SO4.[7]
-
Evaporate the solvent to obtain the crude product.[7]
-
Purify the product by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography.[7] Common solvents for recrystallizing quinoxaline derivatives include ethanol and methanol/water mixtures.[6]
Visualizations
Caption: A general experimental workflow for the synthesis of quinoxaline derivatives.
Caption: A troubleshooting decision tree for quinoxaline synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. benchchem.com [benchchem.com]
- 7. An Efficient Protocol for the Synthesis of Quinoxaline Derivatives at Room Temperature Using Recyclable Alumina-Supported Heteropolyoxometalates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Methods of Preparation of Quinoxalines | Encyclopedia MDPI [encyclopedia.pub]
- 9. mdpi.com [mdpi.com]
Technical Support Center: Purification of 2,3,6-Trimethylquinoxaline
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful purification of 2,3,6-Trimethylquinoxaline.
Troubleshooting Guide & FAQs
This section addresses common challenges that may be encountered during the purification of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude this compound?
A1: Impurities in this compound typically originate from the synthesis process. Common impurities may include:
-
Unreacted starting materials: Such as 4-methyl-1,2-phenylenediamine and 2,3-butanedione.
-
Positional isomers: Other trimethylquinoxaline isomers may form depending on the specificity of the reaction conditions.
-
Oxidation byproducts: Quinoxaline N-oxides can form, especially if the reaction is exposed to air for extended periods at high temperatures.
-
Polymeric materials: Under certain conditions, starting materials or the product can polymerize.
-
Residual solvents and reagents: Solvents and catalysts used in the synthesis may be present in the crude product.
Q2: Which purification method is best for this compound?
A2: The optimal purification method depends on the nature and quantity of the impurities, as well as the desired final purity.
-
Recrystallization is a cost-effective and efficient method for removing small amounts of impurities from a solid product. It is a good first choice if the crude product is mostly pure.
-
Column chromatography is a more powerful technique for separating complex mixtures and achieving very high purity, especially when dealing with oily products or impurities with similar solubility to the desired compound.[1]
Q3: How do I choose a suitable solvent for recrystallization?
A3: A good recrystallization solvent should dissolve this compound well at elevated temperatures but poorly at room temperature. To select a solvent, perform a small-scale solvent screen with various common laboratory solvents (e.g., ethanol, methanol, isopropanol, ethyl acetate, toluene, and hexanes). A mixed solvent system, such as ethanol/water or ethyl acetate/hexanes, can also be effective if a single solvent is not ideal.
Troubleshooting Common Issues
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low recovery after recrystallization | 1. Too much solvent was used. 2. The solution was not cooled sufficiently. 3. The compound is too soluble in the chosen solvent even at low temperatures. | 1. Evaporate some of the solvent and re-cool the solution. 2. Ensure the solution is cooled in an ice bath for at least 30 minutes. 3. Choose a different solvent or use a mixed-solvent system with an anti-solvent. |
| Oiling out during recrystallization | 1. The boiling point of the solvent is higher than the melting point of the compound (Melting point of this compound is 91-94°C). 2. The crude product is highly impure. | 1. Select a solvent with a lower boiling point. 2. Purify the crude product by column chromatography before attempting recrystallization. |
| Product co-elutes with an impurity during column chromatography | 1. The solvent system (eluent) is not providing adequate separation. | 1. Perform a thorough TLC analysis with different solvent systems to find an eluent that provides better separation. 2. Consider using a different stationary phase, such as alumina or reverse-phase silica. |
| Streaking on the TLC plate | 1. The compound is too polar for the chosen eluent. 2. The sample is too concentrated. 3. The compound is acidic or basic and is interacting with the silica gel. | 1. Increase the polarity of the eluent. 2. Dilute the sample before spotting on the TLC plate. 3. Add a small amount of triethylamine (for basic compounds) or acetic acid (for acidic compounds) to the eluent. |
Data Presentation
The following table provides an illustrative summary of the expected outcomes from the purification of this compound using different methods. Actual results may vary depending on the initial purity of the crude material.
| Purification Method | Typical Purity Achieved | Expected Yield Range | Primary Application |
| Single-Solvent Recrystallization | 98-99% | 70-90% | Removing minor impurities from a mostly solid product. |
| Mixed-Solvent Recrystallization | >99% | 60-85% | Enhancing crystallization when a single solvent is not optimal. |
| Silica Gel Column Chromatography | >99.5% | 50-80% | Separating complex mixtures and achieving high purity. |
Experimental Protocols
Protocol 1: Recrystallization of this compound
This protocol describes a general procedure for the purification of this compound by recrystallization. It is recommended to first perform a small-scale solvent screen to identify the optimal solvent or solvent system.
Materials:
-
Crude this compound
-
Selected recrystallization solvent (e.g., ethanol, or an ethyl acetate/hexanes mixture)
-
Erlenmeyer flasks
-
Hot plate
-
Büchner funnel and filter paper
-
Vacuum flask
Procedure:
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the selected solvent. Gently heat the mixture on a hot plate with stirring until the solid completely dissolves.
-
Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them.
-
Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. To maximize crystal formation, subsequently cool the flask in an ice bath for at least 30 minutes.
-
Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals in a vacuum oven or desiccator to remove residual solvent.
Protocol 2: Purification by Silica Gel Column Chromatography
This protocol provides a general method for the purification of this compound using silica gel column chromatography.
Materials:
-
Crude this compound
-
Silica gel (230-400 mesh)
-
Eluent (e.g., a mixture of hexanes and ethyl acetate, determined by TLC analysis)
-
Chromatography column
-
Collection tubes
Procedure:
-
Prepare the Column: Prepare a slurry of silica gel in the initial, low-polarity eluent. Pack a chromatography column with the slurry, ensuring no air bubbles are trapped.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane). Adsorb this solution onto a small amount of silica gel and evaporate the solvent to obtain a dry powder. Carefully add this powder to the top of the prepared column.
-
Elution: Begin eluting the column with the low-polarity solvent mixture. Collect fractions and monitor the elution by Thin Layer Chromatography (TLC).
-
Gradient Elution (if necessary): If the product does not elute, gradually increase the polarity of the eluent by increasing the percentage of the more polar solvent.
-
Combine and Concentrate: Combine the fractions containing the pure product and remove the solvent under reduced pressure using a rotary evaporator.
-
Drying: Dry the purified product under high vacuum to remove any remaining solvent.
Mandatory Visualizations
Caption: A workflow for selecting the appropriate purification method.
Caption: An experimental workflow for the purification process.
References
Technical Support Center: 2,3,6-Trimethylquinoxaline Derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of 2,3,6-trimethylquinoxaline derivatives. The information is intended for researchers, scientists, and drug development professionals to anticipate and address potential challenges during their experiments.
Disclaimer: Specific stability data for this compound is limited in publicly available literature. The information provided is based on studies of structurally similar quinoxaline derivatives and general principles of chemical stability. It should be used as a guide and may not be fully representative of the behavior of this compound under all conditions.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for quinoxaline derivatives?
A1: Quinoxaline derivatives can be susceptible to several degradation pathways, including oxidation, photodegradation, and pH-dependent hydrolysis. For some quinoxaline derivatives, particularly under alkaline conditions and in their reduced form, tautomerization has been identified as a significant degradation mechanism[1][2].
Q2: How does pH affect the stability of this compound derivatives?
A2: The stability of quinoxaline derivatives can be highly dependent on pH. Acidic or basic conditions can catalyze hydrolysis of susceptible functional groups on the quinoxaline core or its substituents. For example, studies on related compounds have shown degradation under both acidic and alkaline stress conditions[3]. It is crucial to evaluate the stability of your specific derivative across a relevant pH range for your application.
Q3: Are this compound derivatives sensitive to light?
A3: Many heterocyclic compounds, including quinoxalines, can be sensitive to light, leading to photodegradation. It is recommended to protect solutions and solid samples of this compound derivatives from light, especially during storage and handling, to minimize the risk of degradation. Specific photostability studies are necessary to determine the extent of this sensitivity[4].
Q4: What are the potential degradation products of this compound?
A4: While specific degradation products for this compound have not been extensively reported, potential degradation pathways for similar molecules include oxidation of the quinoxaline ring system and tautomerization of reduced forms[1][2]. Analytical techniques such as HPLC-MS/MS are essential for the identification and characterization of potential degradation products under various stress conditions[5][6].
Troubleshooting Guide
This guide addresses common issues encountered during the handling and experimentation with this compound derivatives.
| Issue | Potential Cause | Troubleshooting Steps |
| Loss of compound potency or unexpected experimental results over time. | Chemical instability and degradation of the this compound derivative. | - Verify Storage Conditions: Ensure the compound is stored in a cool, dark, and dry place. For solutions, consider storing at low temperatures (-20°C or -80°C) and protecting from light. - pH of Medium: If working in solution, check the pH. Buffering the solution to a neutral pH may improve stability. - Presence of Oxidizing Agents: Avoid contact with strong oxidizing agents. Consider degassing solvents to remove dissolved oxygen. - Perform a quick purity check: Use a suitable analytical method like HPLC to assess the purity of the stock solution or solid sample. |
| Appearance of new, unexpected peaks in analytical chromatograms (e.g., HPLC, LC-MS). | Formation of degradation products. | - Characterize the new peaks: Use mass spectrometry (MS) and NMR to identify the structure of the degradation products.[2] - Conduct Forced Degradation Studies: Systematically expose your compound to stress conditions (acid, base, oxidation, heat, light) to intentionally generate degradation products. This will help in confirming the identity of the unexpected peaks and understanding the degradation pathways. |
| Color change of the compound in solution or solid state. | Potential degradation, often due to oxidation or photodegradation. | - Protect from Light: Store and handle the compound in amber vials or wrap containers with aluminum foil. - Inert Atmosphere: For highly sensitive compounds, consider handling under an inert atmosphere (e.g., nitrogen or argon). |
| Poor reproducibility of experimental results. | Inconsistent stability of the compound under varying experimental conditions. | - Standardize Protocols: Ensure consistent preparation of solutions, incubation times, and storage conditions. - Freshly Prepare Solutions: Whenever possible, use freshly prepared solutions of the this compound derivative for your experiments. |
Experimental Protocols
Forced Degradation Studies
Forced degradation studies are essential for understanding the intrinsic stability of a compound and for developing stability-indicating analytical methods.[7][8][9]
Objective: To identify potential degradation pathways and degradation products of this compound derivatives under various stress conditions.
General Protocol:
-
Preparation of Stock Solution: Prepare a stock solution of the this compound derivative in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Incubate at a controlled temperature (e.g., 60°C) for a defined period (e.g., 2, 6, 24 hours). Neutralize the solution before analysis.
-
Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Incubate at a controlled temperature (e.g., 60°C) for a defined period. Neutralize the solution before analysis.
-
Oxidative Degradation: Mix the stock solution with an equal volume of a solution of hydrogen peroxide (e.g., 3% H₂O₂). Keep at room temperature for a defined period.
-
Thermal Degradation: Store the solid compound and the stock solution in an oven at an elevated temperature (e.g., 80°C) for a defined period.
-
Photodegradation: Expose the solid compound and the stock solution to a light source (e.g., UV lamp at 254 nm or a photostability chamber) for a defined period.
-
-
Sample Analysis: Analyze the stressed samples at different time points using a stability-indicating analytical method, such as reverse-phase high-performance liquid chromatography (RP-HPLC) with a photodiode array (PDA) detector or mass spectrometry (MS) detector.[10]
-
Data Evaluation: Compare the chromatograms of the stressed samples with that of an unstressed control sample to identify and quantify the degradation products.
Stability-Indicating HPLC Method Development
Objective: To develop an HPLC method capable of separating the parent this compound derivative from its potential degradation products.
Methodology:
-
Column Selection: Start with a C18 reversed-phase column.
-
Mobile Phase Selection: A typical starting point is a gradient elution with a mixture of an aqueous buffer (e.g., ammonium acetate or phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol).
-
Detection: Use a PDA detector to monitor the elution and to check for peak purity. A mass spectrometer can be used for identification of unknown peaks.
-
Method Validation: Validate the developed method according to ICH guidelines for parameters such as specificity, linearity, accuracy, precision, and robustness. The specificity is demonstrated by showing that the method can resolve the parent compound from all degradation products formed during forced degradation studies.
Visualizations
Caption: Potential degradation pathway for a this compound derivative.
Caption: General experimental workflow for stability testing of a new chemical entity.
References
- 1. Substituent Impact on Quinoxaline Performance and Degradation in Redox Flow Batteries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. par.nsf.gov [par.nsf.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Photodegradation of fleroxacin by g-C3N4/PPy/Ag and HPLC-MS/MS analysis of degradation pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 13C nuclear magnetic resonance spectra of quinoxaline derivatives - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 8. ijrar.org [ijrar.org]
- 9. heteroletters.org [heteroletters.org]
- 10. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]
Technical Support Center: Synthesis of 2,3,6-Trimethylquinoxaline
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 2,3,6-trimethylquinoxaline, with a focus on alternative and green catalytic methods.
Troubleshooting Guide
Issue 1: Low or No Product Yield
Question: I am not getting the expected yield of this compound. What are the potential causes and how can I troubleshoot this?
Answer: Low yields in quinoxaline synthesis can arise from several factors. The traditional method for synthesizing quinoxalines involves the condensation of an aryl 1,2-diamine with a 1,2-dicarbonyl compound.[1] However, suboptimal reaction conditions, catalyst inefficiency, or reactant purity can lead to poor outcomes.
Troubleshooting Steps:
-
Optimize Reaction Conditions:
-
Temperature: While many modern catalytic methods operate at room temperature, some may require gentle heating.[2] Conversely, excessive heat can lead to side reactions and tar formation.[3] Experiment with a temperature gradient to find the optimal point for your specific catalyst.
-
Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time. Incomplete reactions will show the presence of starting materials, while prolonged times might lead to product degradation.
-
Solvent: The choice of solvent can significantly influence the reaction rate and yield. While traditional methods often use ethanol or acetic acid, greener alternatives like water or solvent-free conditions have proven effective with certain catalysts.[4][5]
-
-
Catalyst Selection and Activity:
-
Catalyst Choice: The catalyst is crucial for an efficient reaction. A range of alternative catalysts have been successfully employed, including acid catalysts (e.g., phenol, camphorsulfonic acid), metal catalysts (e.g., Cerium(IV) ammonium nitrate (CAN), copper salts), and heterogeneous catalysts (e.g., alumina-supported heteropolyoxometalates, silica nanoparticles).[1][6][7][8]
-
Catalyst Loading: The amount of catalyst can be critical. For instance, with O-(1H-6-Chlorobenzotriazole-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate (HCTU), increasing the catalyst percentage can increase the yield, but beyond an optimal point, no significant improvement is observed.[2]
-
Catalyst Deactivation: Heterogeneous catalysts can sometimes be deactivated by impurities or byproducts. Ensure your catalyst is properly activated and handled according to the protocol.
-
-
Purity of Starting Materials:
-
Ensure the purity of both 4-methyl-1,2-phenylenediamine and 2,3-butanedione (diacetyl). Impurities can lead to unwanted side reactions and byproducts, thereby reducing the yield of the desired this compound.
-
-
Atmosphere:
-
Some catalytic reactions, particularly those involving metal catalysts, may be sensitive to air or moisture. Consider running the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of the catalyst or reactants.
-
Issue 2: Formation of Side Products and Impurities
Question: My final product is contaminated with significant impurities. What are the likely side reactions and how can I minimize them?
Answer: The formation of side products is a common issue, often stemming from the reactivity of the starting materials and intermediates.
Potential Side Reactions and Solutions:
-
Self-condensation of 2,3-butanedione: Under certain conditions, 2,3-butanedione can undergo self-condensation. Using a suitable catalyst and optimized reaction conditions can favor the desired reaction with the diamine.
-
Oxidation of 4-methyl-1,2-phenylenediamine: Aromatic diamines can be susceptible to oxidation, especially at elevated temperatures or in the presence of air, leading to colored impurities. Performing the reaction under an inert atmosphere and at a controlled temperature can mitigate this.
-
Formation of regioisomers: While the reaction of 4-methyl-1,2-phenylenediamine with the symmetrical 2,3-butanedione should yield a single product, the use of unsymmetrical dicarbonyl compounds can lead to the formation of regioisomers. Careful selection of a regioselective catalyst is crucial in such cases.
Purification Strategies:
-
If impurities are present, recrystallization from a suitable solvent (e.g., ethanol) is often an effective purification method.
-
Column chromatography on silica gel can also be employed to separate the desired product from impurities.
Frequently Asked Questions (FAQs)
Q1: What are the advantages of using alternative catalysts over traditional strong acid catalysts for this compound synthesis?
A1: Traditional methods for quinoxaline synthesis often require harsh conditions, such as high temperatures and the use of strong acids, which can lead to low yields and the formation of tar.[9] Alternative catalysts offer several advantages, including:
-
Milder Reaction Conditions: Many alternative catalysts operate at room temperature and under neutral pH, reducing the risk of side reactions and degradation of sensitive functional groups.[6][7]
-
Higher Yields and Selectivity: Modern catalysts can offer significantly higher yields and better selectivity for the desired product.[3]
-
Greener Chemistry: Many alternative catalysts align with the principles of green chemistry by being non-toxic, reusable, and allowing for reactions in environmentally benign solvents like water or even under solvent-free conditions.[4][10]
-
Simplified Work-up: The use of heterogeneous or easily separable catalysts can simplify the product isolation and purification process.[11]
Q2: How do I choose the best alternative catalyst for my specific experimental setup?
A2: The choice of catalyst depends on several factors, including the desired reaction conditions, available equipment, and cost considerations.
-
For simplicity and mild conditions , organocatalysts like phenol or solid acid catalysts such as TiO2-Pr-SO3H are good options.[5][7][9]
-
For high efficiency and reusability , heterogeneous catalysts like alumina-supported heteropolyoxometalates or silica nanoparticles are excellent choices.[6][11]
-
If rapid reaction times are a priority, microwave-assisted synthesis, often with a solid support like acidic alumina, can be very effective.[3]
Q3: Can the alternative catalysts be recycled and reused?
A3: Many of the presented alternative catalysts, particularly the heterogeneous ones, are designed for recyclability. For example, alumina-supported heteropolyoxometalates can be recovered by simple filtration, washed, dried, and reused for subsequent reactions with minimal loss of activity.[6] This not only reduces the overall cost of the synthesis but also minimizes chemical waste.
Data Presentation: Comparison of Alternative Catalysts for Quinoxaline Synthesis
The following table summarizes quantitative data for various alternative catalytic systems used in the synthesis of quinoxaline derivatives. While not all data is specific to this compound, it provides a comparative overview of catalyst performance for the condensation of o-phenylenediamines and 1,2-dicarbonyl compounds.
| Catalyst System | Reactants | Solvent | Temperature | Reaction Time | Yield (%) | Reference |
| Heterogeneous Catalysts | ||||||
| Alumina-supported CuH₂PMo₁₁VO₄₀ | o-phenylenediamine, Benzil | Toluene | Room Temp. | 2 hours | 92 | [6] |
| Silica Nanoparticles | o-phenylenediamine, Benzil | Solvent-free | Room Temp. | Short | High | [11] |
| TiO₂-Pr-SO₃H | Substituted 1,2-phenylenediamine, Benzil | Ethanol | Room Temp. | 10 min | 95 | [9] |
| Homogeneous/Organocatalysts | ||||||
| Phenol (20 mol%) | Benzene-1,2-diamine, Benzil | Ethanol/Water | Room Temp. | 30 min | High | [7] |
| Camphorsulfonic Acid (20 mol%) | o-phenylenediamine, Benzil | Ethanol | Room Temp. | 2-8 hours | 98 | [8] |
| Cerium(IV) Ammonium Nitrate (CAN) | o-phenylenediamine, Benzil | Water | Room Temp. | Short | Excellent | [12] |
| Microwave-Assisted Synthesis | ||||||
| Acidic Alumina | o-phenylenediamine, Benzil | Solvent-free | Microwave | 3 min | 80-86 | [3] |
| Catalyst-free | o-phenylenediamine, Glyoxal | None | Microwave | 60 sec | 92 | |
| Metal Catalysts | ||||||
| CuSO₄·5H₂O | o-phenylenediamine derivatives, Benzil | Ethanol | Room Temp. | Variable | High | [13] |
| Pyridine | 1,2-phenylenediamines, Phenacyl bromide | THF | Room Temp. | 2 hours | Excellent | [14] |
Experimental Protocols
The following are detailed methodologies for key experiments cited, adapted for the synthesis of this compound from 4-methyl-1,2-phenylenediamine and 2,3-butanedione.
Protocol 1: Synthesis using a Heterogeneous Catalyst (Alumina-Supported Heteropolyoxometalate)
This protocol is adapted from the work of Ben-Abdelouahab et al. on alumina-supported heteropolyoxometalates.[6]
-
Materials:
-
4-methyl-1,2-phenylenediamine (1 mmol, 0.122 g)
-
2,3-butanedione (diacetyl) (1 mmol, 0.086 g)
-
Alumina-supported CuH₂PMo₁₁VO₄₀ catalyst (e.g., 100 mg)
-
Toluene (8 mL)
-
Anhydrous Na₂SO₄
-
-
Procedure:
-
To a mixture of 4-methyl-1,2-phenylenediamine (1 mmol) and 2,3-butanedione (1 mmol) in toluene (8 mL), add the alumina-supported catalyst (100 mg).
-
Stir the mixture at room temperature.
-
Monitor the progress of the reaction by TLC.
-
Upon completion, separate the insoluble catalyst by filtration.
-
Dry the filtrate over anhydrous Na₂SO₄.
-
Evaporate the solvent under reduced pressure to obtain the crude product.
-
Purify the product by recrystallization from ethanol.
-
Protocol 2: Synthesis using an Organocatalyst (Phenol)
This protocol is based on the method described by Mohammadi Ziarani et al. using phenol as a catalyst.[7]
-
Materials:
-
4-methyl-1,2-phenylenediamine (1 mmol, 0.122 g)
-
2,3-butanedione (diacetyl) (1 mmol, 0.086 g)
-
Phenol (20 mol%, 0.019 g)
-
Ethanol:Water (7:3, 10 mL)
-
-
Procedure:
-
Prepare a solution of 4-methyl-1,2-phenylenediamine (1 mmol) and 2,3-butanedione (1 mmol) in an ethanol:water mixture (7:3, 10 mL).
-
Add a catalytic amount of phenol (20 mol%).
-
Stir the solution at room temperature.
-
Monitor the reaction progress by TLC.
-
After completion, add water (20 mL) to the mixture and allow it to stand at room temperature for 30 minutes to facilitate crystallization of the product.
-
Collect the pure product crystals by filtration and dry.
-
Protocol 3: Microwave-Assisted Synthesis (Solvent-Free)
This protocol is adapted from the comparative study by BenchChem, which highlights microwave-assisted synthesis.[3]
-
Materials:
-
4-methyl-1,2-phenylenediamine (1.1 mmol, 0.134 g)
-
2,3-butanedione (diacetyl) (1 mmol, 0.086 g)
-
Acidic Alumina
-
-
Procedure:
-
In a microwave-safe vessel, thoroughly mix 4-methyl-1,2-phenylenediamine (1.1 mmol) and 2,3-butanedione (1 mmol) with acidic alumina.
-
Place the vessel in a microwave synthesizer and irradiate for a short period (e.g., 3 minutes).
-
After the reaction, allow the mixture to cool to room temperature.
-
Extract the product from the solid support using a suitable solvent (e.g., ethanol or ethyl acetate).
-
Evaporate the solvent to obtain the crude product, which can be further purified by recrystallization if necessary.
-
Visualizations
The following diagrams illustrate key workflows and logical relationships in the synthesis and troubleshooting of this compound.
Caption: Experimental workflow for the synthesis of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. acgpubs.org [acgpubs.org]
- 3. benchchem.com [benchchem.com]
- 4. Recent advances in the transition-metal-free synthesis of quinoxalines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. encyclopedia.pub [encyclopedia.pub]
- 6. An Efficient Protocol for the Synthesis of Quinoxaline Derivatives at Room Temperature Using Recyclable Alumina-Supported Heteropolyoxometalates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Facile Method of Quinoxaline Synthesis Using Phenol as a New, Efficient and Cheap Catalyst at Room Temperature [article.sapub.org]
- 8. ijrar.org [ijrar.org]
- 9. Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives: A Synthetic Review for the Last Two Decades - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Reusable nano-catalyzed green protocols for the synthesis of quinoxalines: an overview - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03646D [pubs.rsc.org]
- 12. soc.chim.it [soc.chim.it]
- 13. Synthesis of Novel Aryl Quinoxaline Derivatives by New Catalytic Methods – Oriental Journal of Chemistry [orientjchem.org]
- 14. acgpubs.org [acgpubs.org]
Validation & Comparative
Structural Elucidation of 2,3,6-Trimethylquinoxaline: A Comparative Guide to Validation Techniques
For researchers, scientists, and drug development professionals, the unambiguous determination of a molecule's three-dimensional structure is a critical step in understanding its function and potential as a therapeutic agent. This guide provides a comparative overview of X-ray crystallography and alternative methods for the structural validation of 2,3,6-Trimethylquinoxaline, a heterocyclic compound of interest in medicinal chemistry.
While a specific crystal structure for this compound is not publicly available, this guide will utilize the closely related analogue, 2,6,7-trimethyl-3-p-tolylquinoxaline , as a case study for which single-crystal X-ray diffraction data has been published. This allows for a detailed comparison of experimental data with other structural validation techniques.
At a Glance: Comparison of Structural Validation Methods
| Feature | Single-Crystal X-ray Diffraction (SC-XRD) | Nuclear Magnetic Resonance (NMR) Spectroscopy | 3D Electron Diffraction (MicroED) | Density Functional Theory (DFT) |
| Principle | Diffraction of X-rays by a single crystal | Absorption of radiofrequency waves by atomic nuclei in a magnetic field | Diffraction of electrons by nanocrystals | Quantum mechanical modeling of electronic structure |
| Sample Type | High-quality single crystal (typically >100 µm) | Solution or solid | Nanocrystals (<1 µm) | In-silico model |
| Information | Precise 3D atomic coordinates, bond lengths, bond angles, crystal packing | Connectivity, chemical environment of atoms, stereochemistry in solution | Precise 3D atomic coordinates from very small crystals | Optimized geometry, predicted spectroscopic properties |
| Resolution | Atomic resolution | Indirect structural information | Atomic resolution | Theoretical |
| Throughput | Can be time-consuming (crystal growth) | Relatively high | High, rapid data collection | Varies with computational resources |
| Limitations | Requires well-ordered single crystals | Ambiguities in complex structures, provides an average structure in solution | Newer technique, requires specialized equipment | Accuracy depends on the chosen functional and basis set |
Case Study: Structural Parameters of 2,6,7-trimethyl-3-p-tolylquinoxaline
The following table summarizes key structural parameters for 2,6,7-trimethyl-3-p-tolylquinoxaline, as determined by single-crystal X-ray diffraction and calculated using Density Functional Theory (DFT).
Crystallographic and Computational Data for 2,6,7-trimethyl-3-p-tolylquinoxaline
| Parameter | Single-Crystal X-ray Diffraction | Density Functional Theory (B3LYP/6-31G(d,p)) |
| Crystal System | Monoclinic | - |
| Space Group | P2₁/c | - |
| a (Å) | 15.3342(8) | - |
| b (Å) | 7.9133(4) | - |
| c (Å) | 13.9113(7) | - |
| β (°) | 108.839(2) | - |
| Volume (ų) | 1597.51(15) | - |
| Dihedral Angle (Quinoxaline/Phenyl) | 40.23° | - |
| Selected Bond Lengths (Å) | ||
| N1-C2 | 1.317(2) | 1.321 |
| N4-C3 | 1.315(2) | 1.319 |
| C2-C3 | 1.481(2) | 1.485 |
| Selected Bond Angles (°) | ||
| C9-N1-C2 | 116.8(1) | 116.9 |
| C10-N4-C3 | 117.0(1) | 117.2 |
| N1-C2-C3 | 121.5(1) | 121.3 |
Data for 2,6,7-trimethyl-3-p-tolylquinoxaline is used as a representative example.[1]
Experimental Protocols
Detailed methodologies are essential for the reproducibility and validation of scientific findings. The following sections outline the general procedures for the primary structural validation techniques.
Single-Crystal X-ray Diffraction (SC-XRD)
-
Crystal Growth: Single crystals of the compound suitable for X-ray diffraction are typically grown by slow evaporation of a saturated solution. Common solvents include ethanol, methanol, or ethyl acetate. The process requires a dust-free environment to minimize nucleation sites and encourage the growth of larger, well-ordered crystals.
-
Data Collection: A suitable single crystal is mounted on a goniometer head. Data collection is performed on a diffractometer equipped with a CCD or CMOS detector, using graphite-monochromated Mo Kα (λ = 0.71073 Å) or Cu Kα (λ = 1.54184 Å) radiation. The crystal is maintained at a constant temperature (e.g., 100 K or 296 K) during data collection. A series of diffraction images are collected as the crystal is rotated.
-
Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell parameters and space group. The crystal structure is then solved using direct methods or Patterson methods and refined using full-matrix least-squares on F². Software packages such as SHELXS and SHELXL are commonly used for this purpose.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Approximately 5-10 mg of the purified compound is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent is crucial to ensure the compound's solubility and to avoid overlapping solvent signals with key analyte resonances. A small amount of tetramethylsilane (TMS) is often added as an internal standard for chemical shift referencing (0 ppm).
-
Data Acquisition: A suite of 1D and 2D NMR experiments are performed on a high-field NMR spectrometer (e.g., 400 or 500 MHz).
-
1D NMR: ¹H NMR provides information on the chemical environment and connectivity of protons. ¹³C NMR and DEPT experiments identify the different types of carbon atoms (C, CH, CH₂, CH₃).
-
2D NMR: Experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are used to establish through-bond connectivities between protons and carbons, allowing for the complete assignment of the molecular skeleton. NOESY (Nuclear Overhauser Effect Spectroscopy) provides information about through-space proximity of protons, which is crucial for determining stereochemistry.
-
-
Data Analysis: The acquired spectra are processed (Fourier transformation, phasing, and baseline correction) and analyzed to assign all proton and carbon signals and to deduce the complete molecular structure.
3D Electron Diffraction (MicroED)
-
Sample Preparation: A small amount of the powdered crystalline sample is applied to a transmission electron microscopy (TEM) grid. The crystals should ideally be less than 500 nm in thickness. For beam-sensitive samples, the grid is plunge-frozen in liquid ethane to create a vitrified specimen.
-
Data Collection: The grid is loaded into a cryo-TEM. The microscope is operated in diffraction mode. A single nanocrystal is identified, and a continuous rotation electron diffraction movie is collected as the goniometer stage is tilted at a constant speed. The electron dose is kept low to minimize radiation damage.
-
Data Processing: The collected movie frames are processed to extract diffraction spots. The data is then indexed, integrated, and scaled using crystallographic software packages originally developed for X-ray crystallography, such as XDS or DIALS. The structure is solved and refined using similar methods to SC-XRD.
Density Functional Theory (DFT) Calculations
-
Model Building: A 3D model of the proposed molecular structure is built using molecular modeling software.
-
Geometry Optimization: The initial structure is optimized to find its lowest energy conformation. This is typically performed using a specific DFT functional (e.g., B3LYP) and a basis set (e.g., 6-31G(d)).
-
Property Calculation: Once the geometry is optimized, various properties can be calculated. For structural validation, NMR chemical shifts are often computed using the GIAO (Gauge-Independent Atomic Orbital) method with a larger basis set (e.g., 6-311+G(2d,p)). Solvent effects can be included using a continuum model like the Polarizable Continuum Model (PCM).
-
Data Comparison: The calculated properties (e.g., bond lengths, bond angles, NMR chemical shifts) are then compared with the experimental data to validate the proposed structure.
Visualizing the Workflow
The following diagram illustrates a generalized workflow for the structural validation of a small molecule like this compound, comparing the different methodologies.
Caption: A flowchart comparing the workflows for structural validation.
References
A Comparative Guide to 2,3,6-Trimethylquinoxaline and Its Isomers for Researchers
An in-depth analysis of the physicochemical properties, biological activities, and synthesis of 2,3,6-trimethylquinoxaline and its positional isomers, providing essential data for researchers, scientists, and professionals in drug development.
Quinoxaline and its derivatives are a cornerstone in medicinal chemistry, recognized for a wide spectrum of biological activities including antibacterial, antifungal, anticancer, and anti-inflammatory properties. The substitution pattern of the quinoxaline core significantly influences its pharmacological profile. This guide offers a comparative study of this compound and its isomers, presenting key data to aid in the design and development of novel therapeutic agents.
Isomeric Landscape of Trimethylquinoxalines
The core structure of quinoxaline allows for various positional isomers when substituted with three methyl groups. The location of these methyl groups on the benzene and pyrazine rings dictates the molecule's steric and electronic properties, which in turn affects its interaction with biological targets. The isomers included in this comparison are 2,3,5-trimethylquinoxaline, this compound, and 2,6,7-trimethylquinoxaline.
Below is a diagram illustrating the structural relationships between these isomers.
Caption: Isomeric relationship of select trimethylquinoxalines.
Comparative Physicochemical Properties
The physicochemical properties of these isomers are crucial for their pharmacokinetic profiles, including absorption, distribution, metabolism, and excretion (ADME). The following table summarizes the available data for this compound. Data for other isomers is currently limited in publicly accessible literature, highlighting an area for further research.
| Property | This compound |
| Molecular Formula | C₁₁H₁₂N₂[1][2] |
| Molecular Weight | 172.23 g/mol [1][2] |
| Melting Point | 91-94 °C[2] |
| Boiling Point | 278 °C[2] |
| Density | 1.084 g/cm³[1][2] |
| Refractive Index | 1.605[2] |
| Flash Point | 114 °C[2] |
| CAS Number | 17635-21-1[1][2] |
Spectroscopic Data
Spectroscopic analysis is fundamental for the structural elucidation and characterization of quinoxaline isomers. While a direct comparative dataset is not available, individual spectroscopic information can be found in various databases. For instance, the mass spectrum and other spectroscopic data for this compound are available, confirming its molecular weight and structure.[3]
Biological Activity and Therapeutic Potential
Quinoxaline derivatives are known for their diverse biological activities.[4][5] The specific activity is highly dependent on the substitution pattern. For example, some quinoxaline derivatives have shown promising results as anticancer agents by inhibiting key signaling pathways.
While specific comparative biological data for the trimethylquinoxaline isomers is sparse, the general class of quinoxalines has been extensively studied. They have been reported to exhibit a wide range of pharmacological effects:
-
Anticancer Activity: Certain quinoxaline derivatives have been shown to inhibit tumor cell growth.[6]
-
Antibacterial and Antifungal Activity: The quinoxaline scaffold is a key component in several antibiotics and has been a template for the development of new antimicrobial agents.[4][6]
-
Antiviral Activity: Some quinoxaline derivatives have demonstrated efficacy against various viruses.[5]
-
Anti-inflammatory Activity: The anti-inflammatory potential of quinoxaline derivatives has also been explored.[5]
Research on related compounds, such as 2,6,7-trimethyl-1,2,3,4-tetrahydroquinoline, has shown significant antioxidant and potential neuroprotective properties, suggesting that the trimethyl substitution pattern may be favorable for these activities.[7]
Experimental Protocols
The synthesis of quinoxaline derivatives is a well-established area of organic chemistry. The most common method involves the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound.
General Synthesis of Trimethylquinoxalines
A general and adaptable protocol for the synthesis of trimethylquinoxalines involves the reaction of a substituted o-phenylenediamine with butan-2,3-dione.
Materials:
-
Substituted 1,2-diaminobenzene (e.g., 4-methyl-1,2-diaminobenzene for the synthesis of this compound)
-
Butan-2,3-dione (diacetyl)
-
Ethanol or acetic acid as solvent
-
Catalyst (optional, e.g., a mild acid)
Procedure:
-
Dissolve the substituted 1,2-diaminobenzene in the chosen solvent in a round-bottom flask.
-
Add an equimolar amount of butan-2,3-dione to the solution.
-
If a catalyst is used, add it to the mixture.
-
Stir the reaction mixture at room temperature or under gentle reflux for a specified time (typically a few hours).
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture and isolate the crude product by filtration or solvent evaporation.
-
Purify the product by recrystallization or column chromatography.
The following diagram illustrates a general workflow for the synthesis and characterization of trimethylquinoxalines.
Caption: General workflow for synthesis and characterization.
Conclusion
This compound and its isomers represent a promising class of compounds for drug discovery. The available data on this compound provides a baseline for its physicochemical properties. However, a significant gap in the literature exists regarding the direct comparative analysis of its isomers. Systematic synthesis and parallel screening of these compounds are necessary to establish clear structure-activity relationships. Further research in this area could uncover novel therapeutic agents with enhanced potency and selectivity.
References
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. lookchem.com [lookchem.com]
- 3. dev.spectrabase.com [dev.spectrabase.com]
- 4. Quinoxaline: A Chemical Moiety with Spectrum of Interesting Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Buy 2,6,7-Trimethyl-1,2,3,4-tetrahydroquinoline [smolecule.com]
A Comparative Spectroscopic Analysis: 2,3,6-Trimethylquinoxaline versus Quinoxaline and 2,3-Dimethylquinoxaline
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of the spectroscopic properties of 2,3,6-trimethylquinoxaline against its parent compound, quinoxaline, and the closely related 2,3-dimethylquinoxaline. Understanding the distinct spectral signatures of these quinoxaline derivatives is crucial for their identification, characterization, and application in medicinal chemistry and materials science. Quinoxaline scaffolds are integral to a wide array of biologically active molecules, and precise structural elucidation through spectroscopic methods is paramount for establishing structure-activity relationships.
This document summarizes key quantitative data from Nuclear Magnetic Resonance (NMR), Ultraviolet-Visible (UV-Vis), Fourier-Transform Infrared (FTIR) spectroscopy, and Mass Spectrometry (MS). Detailed experimental protocols for these analytical techniques are also provided, followed by a visual representation of the general experimental workflow.
Spectroscopic Data Comparison
The introduction of methyl groups to the quinoxaline core induces notable shifts in the spectroscopic data, providing clear markers for differentiation. The following tables summarize the key spectroscopic features of this compound, 2,3-dimethylquinoxaline, and the parent quinoxaline.
Table 1: ¹H NMR Spectroscopic Data (CDCl₃)
| Compound | Chemical Shift (δ) ppm | Multiplicity | Assignment |
| This compound | ~7.8-8.0 | m | Aromatic H |
| ~7.3-7.5 | m | Aromatic H | |
| ~2.7 | s | 2,3-CH₃ | |
| ~2.5 | s | 6-CH₃ | |
| 2,3-Dimethylquinoxaline | 7.95-8.10 | m | H-5, H-8 |
| 7.60-7.75 | m | H-6, H-7 | |
| 2.75 | s | 2,3-CH₃ | |
| Quinoxaline | 8.80 | s | H-2, H-3 |
| 8.05-8.15 | m | H-5, H-8 | |
| 7.70-7.80 | m | H-6, H-7 |
Table 2: ¹³C NMR Spectroscopic Data (CDCl₃)
| Compound | Typical Chemical Shift (δ, ppm) | Assignment |
| This compound | ~153-155 | C-2, C-3 |
| ~138-141 | C-4a, C-8a, C-6 | |
| ~128-132 | Aromatic CH | |
| ~20-23 | 2,3,6-CH₃ | |
| 2,3-Dimethylquinoxaline | 153.8 | C-2, C-3 |
| 141.2 | C-4a, C-8a | |
| 129.0 | C-6, C-7 | |
| 128.6 | C-5, C-8 | |
| 23.2 | 2,3-CH₃ | |
| Quinoxaline | 145.2 | C-2, C-3 |
| 142.0 | C-4a, C-8a | |
| 129.8 | C-6, C-7 | |
| 129.4 | C-5, C-8 |
Table 3: UV-Vis Spectroscopic Data (in Ethanol or Chloroform)
| Compound | λmax (nm) | Molar Absorptivity (ε) | Transitions |
| This compound | ~245, ~320 | Not widely reported | π → π |
| 2,3-Dimethylquinoxaline | 243, 319 | ~35,000, ~7,000 | π → π |
| Quinoxaline | 238, 315 | ~38,000, ~6,500 | π → π* |
Table 4: FTIR Spectroscopic Data (KBr Pellet)
| Compound | Wavenumber (cm⁻¹) | Intensity | Assignment |
| This compound | ~3050-3000 | Medium | Aromatic C-H Stretch |
| ~2980-2850 | Medium | Aliphatic C-H Stretch | |
| ~1600-1450 | Medium-Strong | C=C & C=N Stretch | |
| 2,3-Dimethylquinoxaline | 3060 | Medium | Aromatic C-H Stretch |
| 2920 | Medium | Aliphatic C-H Stretch | |
| 1570, 1480 | Strong | C=C & C=N Stretch | |
| Quinoxaline | 3055 | Medium | Aromatic C-H Stretch |
| 1580, 1490 | Strong | C=C & C=N Stretch | |
| 750 | Strong | C-H Out-of-plane Bend |
Table 5: Mass Spectrometry Data (Electron Ionization - EI)
| Compound | Molecular Ion (M⁺) [m/z] | Key Fragment Ions [m/z] |
| This compound | 172 | 171 (M-H)⁺, 157 (M-CH₃)⁺, 130 |
| 2,3-Dimethylquinoxaline | 158 | 157 (M-H)⁺, 143 (M-CH₃)⁺, 117 |
| Quinoxaline | 130 | 103 (M-HCN)⁺, 76 |
Experimental Protocols
Detailed methodologies for the key spectroscopic techniques are outlined below. These protocols are based on common practices for the analysis of quinoxaline derivatives.[1]
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation :
-
Weigh 5-10 mg of the quinoxaline sample for ¹H NMR and 20-50 mg for ¹³C NMR.
-
Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube.
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shifts to 0 ppm.
-
Ensure the sample is fully dissolved and the solution is homogeneous.
-
-
Instrument Parameters (¹H NMR) :
-
Spectrometer : 300 MHz or higher field strength.
-
Pulse Sequence : Standard single-pulse sequence.
-
Spectral Width : 0-12 ppm.
-
Acquisition Time : 2-4 seconds.
-
Relaxation Delay : 1-5 seconds.
-
Number of Scans : 16-64, depending on the sample concentration.
-
-
Instrument Parameters (¹³C NMR) :
-
Spectrometer : 75 MHz or higher.
-
Pulse Sequence : Proton-decoupled pulse sequence.
-
Spectral Width : 0-220 ppm.
-
Acquisition Time : 1-2 seconds.
-
Relaxation Delay : 2-5 seconds.
-
Number of Scans : 1024 or more, as ¹³C has a low natural abundance.
-
Ultraviolet-Visible (UV-Vis) Spectroscopy
-
Sample Preparation :
-
Prepare a stock solution of the quinoxaline derivative in a UV-grade solvent (e.g., ethanol, methanol, or chloroform) at a concentration of approximately 10⁻³ M.
-
From the stock solution, prepare a dilute solution (typically 10⁻⁵ to 10⁻⁶ M) to ensure the absorbance falls within the linear range of the instrument (ideally between 0.2 and 0.8).
-
-
Instrument Parameters :
-
Spectrophotometer : Double-beam UV-Vis spectrophotometer.
-
Wavelength Range : 200-800 nm.
-
Blank : Use the same solvent as used for the sample solution for the baseline correction.
-
Cuvette : Use a 1 cm path length quartz cuvette.
-
Scan Speed : Medium.
-
Fourier-Transform Infrared (FTIR) Spectroscopy
-
Sample Preparation (KBr Pellet Method) :
-
Grind 1-2 mg of the solid quinoxaline sample with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar.
-
Transfer the mixture to a pellet press and apply pressure to form a thin, transparent pellet.
-
-
Instrument Parameters :
-
Spectrometer : FTIR spectrometer.
-
Spectral Range : 4000-400 cm⁻¹.
-
Resolution : 4 cm⁻¹.
-
Number of Scans : 16-32 scans are typically co-added to improve the signal-to-noise ratio.
-
Background : A background spectrum of the empty sample compartment or a pure KBr pellet should be recorded and subtracted from the sample spectrum.
-
Mass Spectrometry (MS)
-
Sample Introduction :
-
For volatile compounds, Gas Chromatography-Mass Spectrometry (GC-MS) is often used. A dilute solution of the sample in a volatile solvent (e.g., dichloromethane, methanol) is injected into the GC.
-
For less volatile or thermally labile compounds, direct infusion via Electrospray Ionization (ESI) or other soft ionization techniques can be employed.
-
-
Instrument Parameters (Electron Ionization - EI for GC-MS) :
-
Ionization Energy : 70 eV (standard).
-
Mass Range : m/z 40-500.
-
Ion Source Temperature : 200-250 °C.
-
GC Column : A non-polar or medium-polarity capillary column (e.g., DB-5ms) is typically used.
-
Temperature Program : A temperature gradient is used to separate the components of the sample, for example, starting at 50 °C and ramping up to 280 °C.
-
Visualization of Experimental Workflow
The following diagram illustrates a generalized workflow for the spectroscopic analysis of a quinoxaline derivative.
Caption: General workflow for the spectroscopic analysis of quinoxaline derivatives.
References
biological activity comparison of different quinoxaline derivatives
A Comparative Guide to the Biological Activities of Quinoxaline Derivatives
Quinoxaline and its derivatives represent a versatile class of nitrogen-containing heterocyclic compounds that have garnered significant attention in medicinal chemistry.[1] Their unique structural framework, consisting of a fused benzene and pyrazine ring, serves as a privileged scaffold for designing therapeutic agents with a wide spectrum of biological activities.[2][3] Quinoxaline derivatives have been extensively investigated and have shown promising results as anticancer, antimicrobial, and anti-inflammatory agents.[4][5][6] This guide provides a comparative overview of these biological activities, supported by experimental data and detailed protocols for researchers, scientists, and drug development professionals.
Quinoxaline derivatives have emerged as a promising class of chemotherapeutic agents, exhibiting potent activity against various cancer cell lines.[7][8] Their mechanism of action often involves the inhibition of key molecular targets in cancer progression, such as receptor tyrosine kinases (e.g., EGFR, VEGFR-2), topoisomerases, and tubulin.[9][10] The anticancer potency of these derivatives is highly dependent on the nature and position of substituents on the quinoxaline core, a concept explored through structure-activity relationship (SAR) studies.[2] For instance, some studies have shown that introducing electron-withdrawing groups can enhance cytotoxic activity, while other modifications can modulate target specificity.[2][10]
Quantitative Data
The following table summarizes the in vitro anticancer activity of selected quinoxaline derivatives against various human cancer cell lines, expressed as IC₅₀ values (the concentration required to inhibit 50% of cell growth). Lower IC₅₀ values indicate greater potency.
| Compound/Derivative | Cancer Cell Line | IC₅₀ (µM) | Reference Compound | IC₅₀ (µM) | Source |
| Compound 14 | MCF-7 (Breast) | 2.61 | Doxorubicin | - | [2] |
| Compound 18 | MCF-7 (Breast) | 22.11 ± 13.3 | Doxorubicin | 11.77 ± 4.57 | [2] |
| Compound 17 | A549 (Lung) | 46.6 ± 7.41 | - | - | [2] |
| Compound 12 | HCT116 (Colon) | 4.4 | - | - | [2] |
| Compound 3 | THP-1 (Leukemia) | 1.6 | - | - | [2] |
| Tetrazolo[1,5-a]quinoxaline | Various | Higher than Doxorubicin | Doxorubicin | - | [11] |
| Compound 11 | Various | 0.81 - 2.91 | - | - | [12] |
| Compound 13 | Various | 0.81 - 2.91 | - | - | [12] |
| Compound 4a | Various | 3.21 - 4.54 | - | - | [12] |
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and proliferation.
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5,000-10,000 cells/well and incubated for 24 hours to allow for attachment.
-
Compound Treatment: The cells are then treated with various concentrations of the quinoxaline derivatives and incubated for an additional 48-72 hours.
-
MTT Addition: After the incubation period, the medium is removed, and 100 µL of MTT solution (0.5 mg/mL in serum-free medium) is added to each well. The plate is incubated for 4 hours at 37°C.
-
Formazan Solubilization: The MTT solution is removed, and 100 µL of a solubilizing agent (e.g., DMSO) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The plate is gently shaken for 15 minutes to ensure complete dissolution. The absorbance is then measured at 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC₅₀ value is determined by plotting the percentage of viability against the logarithm of the compound concentration.
Visualizations: Anticancer Workflow and Signaling Pathway
References
- 1. Potential activities of quinoxaline derivatives – a review [wisdomlib.org]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis and biological activity of quinoxaline derivatives [wisdomlib.org]
- 4. Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives [article.sapub.org]
- 5. Synthetic Methods of Quinoxaline Derivatives and their Potential Anti-inflammatory Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Recent advances on quinoxalines as target-oriented chemotherapeutic anticancer agents through apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Quinoxaline derivatives: Recent discoveries and development strategies towards anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Exploring the Anticancer Properties of Quinoxaline-Based Molecules: A Systematic Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Design and Synthesis of New Quinoxaline Derivatives as Anticancer Agents and Apoptotic Inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis, Characterization and Biological Evaluation of Some Quinoxaline Derivatives: A Promising and Potent New Class of Antitumor and Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Novel quinoxaline derivatives as dual EGFR and COX-2 inhibitors: synthesis, molecular docking and biological evaluation as potential anticancer and an ... - RSC Advances (RSC Publishing) DOI:10.1039/D2RA04498F [pubs.rsc.org]
This guide offers a comparative overview of Density Functional Theory (DFT) calculations for 2,3,6-trimethylquinoxaline and related quinoxaline derivatives. It is intended for researchers, scientists, and professionals in drug development who are interested in the computational and experimental characterization of these heterocyclic compounds. Quinoxaline derivatives are of significant interest in medicinal chemistry due to their diverse pharmacological activities, including anticancer, antibacterial, and antiviral properties.[1][2] Computational methods like DFT are crucial in understanding their electronic structure and reactivity, which aids in the design of new therapeutic agents.[2][3]
Comparative Analysis of Calculated Properties
DFT calculations provide valuable insights into the electronic and structural properties of molecules. Below is a comparison of key quantum chemical parameters for various quinoxaline derivatives, which can serve as a benchmark for studies on this compound. These parameters help in predicting the reactivity, stability, and potential biological activity of the compounds.[1]
| Compound | Method | Basis Set | HOMO (eV) | LUMO (eV) | Energy Gap (eV) | Dipole Moment (Debye) |
| Quinoxalin-2(1H)-one | DFT/B3LYP | 6-311G | - | - | - | - |
| 3-Methylquinoxalin-2(1H)-one | DFT/B3LYP | 6-311G | - | - | - | - |
| 3-Aminoquinoxalin-2(1H)-one | DFT/B3LYP | 6-311G | - | - | - | - |
| PQ3a (a 3-phenylquinoxalin-2(1H)-one derivative) | DFT/B3LYP | 6-31+G(d,p) | - | - | 3.81 | - |
| 2,6,7-trimethyl-3-p-tolylquinoxaline | DFT/B3LYP | 6-31G(d,p) | - | - | - | - |
| 1,4-diallyl-6-chloroquinoxaline-2,3(1H,4H)-dione | DFT/B3LYP | 6-311++G(2d,2p) | - | - | - | - |
Note: Specific HOMO/LUMO and Dipole Moment values were not consistently reported across all studies in the initial search results, hence the placeholder "-". The energy gap for PQ3a is a key indicator of its biological activity.[4]
Experimental and Computational Protocols
Reproducibility is a cornerstone of scientific research. This section details the typical experimental and computational methodologies employed in the study of quinoxaline derivatives.
Synthesis and Characterization
The synthesis of quinoxaline derivatives often involves the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound.[5] For instance, 6-substituted 2,3-diphenyl quinoxalines are prepared by condensing substituted o-phenylene diamines with benzil.[5] The synthesis of 1,4-diallyl-6-chloroquinoxaline-2,3(1H,4H)-dione involves a two-step process starting with the condensation of 4-chlorobenzene-1,2-diamine and oxalic acid, followed by allylation.[6]
The characterization of the synthesized compounds typically involves a suite of spectroscopic techniques:
-
Nuclear Magnetic Resonance (NMR): 1H and 13C NMR are used to elucidate the molecular structure.[4][7]
-
Infrared (IR) Spectroscopy: To identify the functional groups present in the molecule.[7]
-
Mass Spectrometry (MS): To confirm the molecular weight of the compound.[4][7]
-
Single Crystal X-ray Diffraction (XRD): To determine the precise three-dimensional arrangement of atoms in the crystal lattice.[4][8]
DFT Calculation Methodology
The computational investigation of quinoxaline derivatives is predominantly carried out using Density Functional Theory (DFT). A common approach involves the following steps:
-
Geometry Optimization: The molecular geometry is optimized to find the lowest energy conformation. The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) exchange-correlation functional is widely used for this purpose.[1][4][6]
-
Basis Set Selection: A suitable basis set is chosen to describe the atomic orbitals. The 6-311G or 6-311++G(d,p) basis sets are frequently employed for these types of molecules, providing a good balance between accuracy and computational cost.[1][6]
-
Frequency Calculations: Vibrational frequency calculations are performed on the optimized geometry to confirm that it corresponds to a true energy minimum (i.e., no imaginary frequencies).[6]
-
Property Calculations: Once the optimized geometry is confirmed, various electronic properties are calculated. These include:
-
Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are analyzed. The energy gap between HOMO and LUMO is a critical parameter for predicting chemical reactivity and stability.[1][4][8]
-
Molecular Electrostatic Potential (MEP): The MEP map provides insights into the charge distribution and is useful for predicting sites of electrophilic and nucleophilic attack.[8]
-
Natural Bond Orbital (NBO) Analysis: NBO analysis is used to study charge transfer and hyperconjugative interactions within the molecule.[9]
-
Workflow and Pathway Diagrams
To visualize the process of a typical DFT study on a quinoxaline derivative, the following workflow diagram is provided.
Caption: Workflow for DFT calculations of quinoxaline derivatives.
This guide provides a framework for understanding and conducting DFT calculations on this compound and its analogs. By leveraging the methodologies and comparative data presented, researchers can gain deeper insights into the properties of these important heterocyclic compounds, ultimately facilitating the development of new and improved therapeutic agents.
References
- 1. jocpr.com [jocpr.com]
- 2. bioengineer.org [bioengineer.org]
- 3. Advances in quinoxaline derivatives: synthetic routes and antiviral efficacy against respiratory pathogens - RSC Advances (RSC Publishing) DOI:10.1039/D4RA04292A [pubs.rsc.org]
- 4. Multi-scale investigation of PQ3-quinoxaline derivatives as selective COX-2 inhibitors: synthesis, structural analysis, DFT, MD simulations, and in silico/in vitro evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. journal.uctm.edu [journal.uctm.edu]
- 7. Synthesis and Characterization of Some New Quinoxalin-2(1H)one and 2-Methyl-3H-quinazolin-4-one Derivatives Targeting the Onset and Progression of CRC with SAR, Molecular Docking, and ADMET Analyses - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Validating the Purity of Synthesized 2,3,6-Trimethylquinoxaline: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The synthesis of novel chemical entities is a cornerstone of drug discovery and development. However, the purity of a synthesized compound is as critical as its successful synthesis. Impurities can lead to inaccurate biological data, misleading structure-activity relationships (SAR), and potential toxicity. This guide provides a comprehensive comparison of analytical techniques for validating the purity of synthesized 2,3,6-Trimethylquinoxaline, a heterocyclic compound with potential applications in medicinal chemistry. We will compare the expected analytical signatures of the target compound with those of potential impurities derived from a common synthetic route.
Common Synthetic Route and Potential Impurities
A frequent method for synthesizing quinoxaline derivatives is the condensation of a 1,2-diamine with a 1,2-dicarbonyl compound. For this compound, this typically involves the reaction of 4-methyl-1,2-phenylenediamine with 2,3-butanedione .
Therefore, the primary impurities to consider in the final product are the unreacted starting materials. Additionally, side-reactions could potentially lead to other related byproducts, although we will focus on the most probable impurities.
Analytical Techniques for Purity Validation
A multi-pronged analytical approach is essential for the unambiguous confirmation of the purity of this compound. The primary techniques employed are Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for the structural elucidation and purity assessment of organic molecules. By analyzing the chemical environment of ¹H (proton) and ¹³C (carbon) nuclei, we can confirm the structure of the desired product and detect the presence of impurities.
Comparison of Expected NMR Data
| Compound | Predicted ¹H NMR Data (Chemical Shift (δ), Multiplicity, Integration) | Predicted ¹³C NMR Data (Chemical Shift (δ)) |
| This compound (Product) | ~7.8-7.4 ppm (m, 3H, Ar-H), ~2.6 ppm (s, 6H, 2,3-di-CH₃), ~2.5 ppm (s, 3H, 6-CH₃) | ~154 (2C), ~140 (2C), ~137, ~129, ~128, ~22 (2C), ~21 |
| 4-methyl-1,2-phenylenediamine (Impurity) | ~6.5-6.8 ppm (m, 3H, Ar-H), ~3.5-4.5 ppm (br s, 4H, -NH₂), ~2.2 ppm (s, 3H, -CH₃) | ~140, ~130, ~125, ~120, ~115, ~110, ~20 |
| 2,3-Butanedione (Impurity) | ~2.4 ppm (s, 6H) | ~200 (2C), ~25 (2C) |
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the synthesized this compound in 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.
-
¹H NMR Acquisition:
-
Acquire a one-dimensional ¹H NMR spectrum on a 400 MHz or higher field spectrometer.
-
Typical parameters include a 30-degree pulse, a relaxation delay of 1-2 seconds, and 16-32 scans.
-
Reference the spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).
-
-
¹³C NMR Acquisition:
-
Acquire a one-dimensional proton-decoupled ¹³C NMR spectrum.
-
Typical parameters include a 30-degree pulse, a relaxation delay of 2-5 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio (e.g., 1024 or more).
-
Reference the spectrum to the solvent peak (e.g., CDCl₃ at 77.16 ppm).
-
-
Data Analysis:
-
Integrate the peaks in the ¹H NMR spectrum to determine the relative ratios of protons.
-
Analyze the chemical shifts, multiplicities, and coupling constants to confirm the structure of this compound.
-
Examine the baseline for the presence of small peaks that may correspond to the predicted shifts of the starting materials.
-
Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight of the synthesized compound and can offer structural information through fragmentation patterns. Gas Chromatography-Mass Spectrometry (GC-MS) is particularly useful for separating volatile impurities from the main product before mass analysis.
Comparison of Expected Mass Spectrometry Data
| Compound | Molecular Weight ( g/mol ) | Key Mass-to-Charge Ratios (m/z) in EI-MS |
| This compound (Product) | 172.23 | 172 (M⁺) , 171, 157, 130 |
| 4-methyl-1,2-phenylenediamine (Impurity) | 122.17 | 122 (M⁺) , 107, 94, 77 |
| 2,3-Butanedione (Impurity) | 86.09 | 86 (M⁺) , 43 (base peak) |
Data for this compound and 2,3-Butanedione are from experimental spectra. Data for 4-methyl-1,2-phenylenediamine is predicted based on typical fragmentation patterns.
Experimental Protocol: GC-MS
-
Sample Preparation: Prepare a dilute solution of the synthesized product (e.g., 1 mg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.
-
GC Separation:
-
Use a GC system equipped with a non-polar capillary column (e.g., DB-5MS, 30 m x 0.25 mm x 0.25 µm).
-
Set the injection port temperature to 250°C.
-
Use a suitable temperature program, for example: start at 100°C, hold for 2 minutes, then ramp to 280°C at 10°C/min, and hold for 5 minutes.
-
Use helium as the carrier gas at a constant flow rate of 1 mL/min.
-
-
MS Detection:
-
Couple the GC outlet to a mass spectrometer operating in electron ionization (EI) mode at 70 eV.
-
Scan a mass range of m/z 40-300.
-
-
Data Analysis:
-
Analyze the chromatogram to separate the components based on their retention times.
-
Examine the mass spectrum of each peak.
-
Identify the peak corresponding to this compound by its molecular ion at m/z 172.
-
Search for peaks at the retention times and with the mass spectra characteristic of the potential impurities.
-
High-Performance Liquid Chromatography (HPLC)
HPLC is a cornerstone of purity analysis in the pharmaceutical industry. It separates components of a mixture based on their differential partitioning between a stationary phase and a mobile phase. By using a suitable method, the presence of impurities can be detected and quantified as separate peaks in the chromatogram.
Comparison of Expected HPLC Behavior
The elution order in reverse-phase HPLC is primarily determined by the polarity of the compounds. Less polar compounds have a stronger affinity for the non-polar stationary phase and thus elute later (have a longer retention time).
-
This compound: Being a larger, more hydrophobic molecule compared to the starting materials, it is expected to be the least polar and have the longest retention time.
-
4-methyl-1,2-phenylenediamine: The two primary amine groups make this molecule relatively polar. It is expected to elute earlier than the product.
-
2,3-Butanedione: This small, polar diketone is expected to have the weakest interaction with the reverse-phase column and therefore elute the earliest.
Expected Elution Order (Reverse-Phase HPLC): 2,3-Butanedione < 4-methyl-1,2-phenylenediamine < this compound
Experimental Protocol: HPLC
-
Sample Preparation: Prepare a stock solution of the synthesized product in the mobile phase or a compatible solvent (e.g., acetonitrile/water mixture) at a concentration of approximately 1 mg/mL. Prepare further dilutions as needed for linearity assessment.
-
HPLC System and Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid. For example:
-
0-2 min: 10% B
-
2-15 min: 10% to 90% B
-
15-18 min: 90% B
-
18-20 min: 90% to 10% B
-
20-25 min: 10% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection: UV detector at a wavelength where all compounds have reasonable absorbance (e.g., 254 nm or 280 nm).
-
Injection Volume: 10 µL.
-
-
Data Analysis:
-
Analyze the chromatogram for the presence of a major peak corresponding to this compound.
-
Identify any smaller peaks and, if possible, confirm their identity by spiking the sample with authentic standards of the potential impurities.
-
Calculate the purity of the product using the area percentage of the main peak relative to the total area of all peaks.
-
Summary and Conclusion
Validating the purity of synthesized this compound requires a combination of orthogonal analytical techniques. NMR spectroscopy provides definitive structural confirmation and is highly sensitive to impurities with different chemical structures. GC-MS confirms the molecular weight and can separate volatile impurities. HPLC is the gold standard for quantifying purity and detecting less volatile impurities.
By comparing the experimental data from these techniques with the expected data for the pure product and potential impurities, researchers can confidently assess the purity of their synthesized this compound. This rigorous validation is an indispensable step in ensuring the quality and reliability of data in subsequent biological and pharmacological studies.
Decoding the Reactivity of Methyl Groups in 2,3,6-Trimethylquinoxaline: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The strategic functionalization of methyl groups on heterocyclic scaffolds is a cornerstone of modern medicinal chemistry and materials science. In the case of 2,3,6-trimethylquinoxaline, a privileged core in various bioactive molecules, the differential reactivity of its three methyl groups at the C2, C3, and C6 positions presents a unique synthetic challenge and opportunity. This guide provides a comparative analysis of the reactivity of these methyl groups, supported by analogous experimental data and theoretical considerations, to aid in the rational design of novel quinoxaline derivatives.
Unraveling the Reactivity Hierarchy: A Tale of Three Methyls
While direct, side-by-side comparative studies on the reactivity of the methyl groups in this compound are not extensively documented in publicly available literature, a combination of analogous experimental evidence from related N-heterocycles and theoretical principles allows for a strong predictive framework. The general consensus points to a distinct hierarchy of reactivity:
C2-Methyl > C3-Methyl > C6-Methyl
This order is primarily dictated by the electronic and steric environment of each methyl group.
The C2-Methyl Group: The Vanguard of Reactivity
The methyl group at the C2 position, adjacent to a nitrogen atom in the pyrazine ring, is anticipated to be the most reactive. This heightened reactivity can be attributed to several factors:
-
Inductive Effect: The electron-withdrawing nature of the adjacent nitrogen atom polarizes the C-H bonds of the C2-methyl group, making the protons more acidic and susceptible to deprotonation.
-
Stabilization of Intermediates: The formation of an anionic or radical intermediate at the C2-methyl position is stabilized through resonance involving the quinoxaline ring system, particularly the imine functionality.
-
Thermodynamic and Kinetic Favorability: Studies on analogous systems, such as methylpyridines, have shown that a methyl group at the 2-position can lower the activation energy for dehydrogenation and other reactions, making it both kinetically and thermodynamically more favorable to react at this site.
The C3-Methyl Group: A Close Contender
Similar to the C2-methyl, the C3-methyl group is also activated by the adjacent nitrogen atom. However, its reactivity is generally considered to be slightly lower than that of the C2-methyl. This subtle difference may arise from steric hindrance and the electronic influence of the neighboring C2-methyl group.
The C6-Methyl Group: The Benzenoid Bystander
The methyl group at the C6 position, attached to the benzene ring, exhibits significantly lower reactivity compared to its counterparts on the pyrazine ring. Its electronic environment is less influenced by the nitrogen atoms, making the C-H bonds stronger and less prone to cleavage. Reactions at this position typically require more forcing conditions.
Supporting Experimental Insights
While specific quantitative data for this compound is scarce, analogous reactions on related structures provide valuable qualitative and semi-quantitative comparisons.
Oxidation Reactions
The selective oxidation of methyl groups on heterocyclic rings is a common transformation. In polymethylated N-heterocycles, the methyl groups alpha to the nitrogen are generally more susceptible to oxidation. For instance, the oxidation of 2,3-dimethylquinoxaline with selenium dioxide has been shown to yield 2-formyl-3-methylquinoxaline, indicating the preferential oxidation of one of the pyrazine methyl groups. While this doesn't distinguish between C2 and C3, it highlights their enhanced reactivity over any methyl groups on the benzene ring.
Condensation Reactions
The acidity of the C2 and C3 methyl protons makes them amenable to condensation reactions with aldehydes and ketones, such as the Knoevenagel condensation. These reactions typically proceed via deprotonation of the methyl group to form a carbanion, which then acts as a nucleophile. The relative ease of deprotonation would follow the C2 > C3 > C6 order, leading to selective functionalization at the C2 position under carefully controlled conditions.
Halogenation Reactions
Side-chain halogenation, often initiated by radical mechanisms (e.g., using N-bromosuccinimide, NBS), is also influenced by the stability of the resulting radical intermediate. The benzylic-type radicals formed at the C2 and C3 positions are stabilized by resonance with the quinoxaline ring. The radical at C2 is expected to be slightly more stable due to the proximity of the nitrogen atom, making this position more susceptible to halogenation.
Quantitative Data Summary
Due to the lack of direct comparative experimental data for this compound in the public domain, a quantitative comparison table cannot be compiled at this time. Researchers are encouraged to perform controlled experiments to generate such valuable data.
Experimental Protocols: A Starting Point for Investigation
The following are generalized protocols for key reactions that can be adapted to investigate the comparative reactivity of the methyl groups in this compound.
Selective Oxidation of Methyl Groups
Objective: To selectively oxidize one of the methyl groups to a formyl group.
Protocol:
-
Dissolve this compound (1 equivalent) in a suitable solvent such as dioxane or acetic acid.
-
Add a mild oxidizing agent, for example, selenium dioxide (1.1 equivalents).
-
Reflux the reaction mixture for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture and filter off the selenium byproduct.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to isolate the product(s).
-
Characterize the products by NMR and mass spectrometry to determine the position of oxidation.
Knoevenagel Condensation with an Aromatic Aldehyde
Objective: To perform a condensation reaction to functionalize the most reactive methyl group.
Protocol:
-
To a solution of this compound (1 equivalent) in toluene, add an aromatic aldehyde (e.g., benzaldehyde, 1 equivalent).
-
Add a catalytic amount of a base, such as piperidine or pyrrolidine.
-
Reflux the mixture using a Dean-Stark apparatus to remove the water formed during the reaction.
-
Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
-
Analyze the product to identify the site of condensation.
Side-Chain Bromination with N-Bromosuccinimide (NBS)
Objective: To selectively brominate one of the methyl groups.
Protocol:
-
Dissolve this compound (1 equivalent) in a non-polar solvent like carbon tetrachloride.
-
Add N-bromosuccinimide (1 equivalent) and a catalytic amount of a radical initiator, such as benzoyl peroxide (BPO) or azobisisobutyronitrile (AIBN).
-
Reflux the reaction mixture while irradiating with a UV lamp for 2-4 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the mixture and filter off the succinimide byproduct.
-
Wash the filtrate with a sodium thiosulfate solution and water.
-
Dry the organic layer and concentrate to obtain the crude product.
-
Purify by column chromatography and characterize the product to determine the position of bromination.
Visualizing the Reactivity Landscape
The following diagrams illustrate the key concepts discussed in this guide.
Caption: Factors influencing the reactivity of methyl groups.
Caption: Experimental workflow for reactivity assessment.
Conclusion
Understanding the nuanced reactivity of the methyl groups in this compound is paramount for the efficient synthesis of novel derivatives. The C2-methyl group is predicted to be the most reactive site for a variety of chemical transformations, followed by the C3-methyl, with the C6-methyl being the least reactive. This guide provides a foundational understanding and practical starting points for researchers to explore and exploit this differential reactivity in their synthetic endeavors. Further experimental investigation is crucial to quantify these differences and expand the synthetic toolbox for this important heterocyclic scaffold.
A Comparative Guide to the Electrochemical Properties of 2,3,6-Trimethylquinoxaline and Its Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the electrochemical properties of 2,3,6-trimethylquinoxaline and its structural analogs. Understanding the redox behavior of these heterocyclic compounds is crucial for applications in medicinal chemistry, materials science, and electronics. The data presented herein, including reduction and oxidation potentials, offers insights into their electron-accepting and -donating capabilities, which are often correlated with their biological activity and material performance.
Comparative Electrochemical Data
The following table summarizes key electrochemical data for this compound and its analogs. It is important to note that the presented values are collated from various studies and may have been obtained under different experimental conditions. Direct comparison should be made with caution.
| Compound | Cathodic Peak Potential (Epc) (V) | Anodic Peak Potential (Epa) (V) | Peak Separation (ΔEp) (mV) | Solvent/Electrolyte | Reference |
| 2-Phenylquinoxaline | -1.65 | - | - | DMF/0.1 M TBAPF6 | [1] |
| 2,3-Diphenylquinoxaline | -1.68 | -1.60 | 80 | DMF/0.1 M TBAPF6 | [1] |
| Quinoxaline | -2.07 (E1/2) | - | - | Acetonitrile | [2] |
| Indolo[2,3-b]quinoxaline | -1.97 (E1/2) | - | - | Acetonitrile | [2] |
| Phenazine | -1.60 (E1/2) | - | - | Acetonitrile | [2] |
Note: E1/2 represents the half-wave potential for a reversible system. Epc and Epa are the cathodic and anodic peak potentials, respectively, for quasi-reversible or irreversible systems.
Experimental Protocols
The following is a representative experimental protocol for determining the electrochemical properties of quinoxaline derivatives using cyclic voltammetry (CV).
Objective: To investigate the redox behavior of this compound and its analogs.
Materials and Equipment:
-
Potentiostat/Galvanostat (e.g., Autolab PGSTAT101)
-
Three-electrode electrochemical cell
-
Working Electrode: Glassy Carbon Electrode (GCE)
-
Reference Electrode: Ag/AgCl (3M KCl)
-
Counter Electrode: Platinum wire
-
This compound and its analogs
-
Solvent: Acetonitrile (HPLC grade) or Dimethylformamide (DMF)
-
Supporting Electrolyte: 0.1 M Tetrabutylammonium hexafluorophosphate (TBAPF6) or Tetrabutylammonium perchlorate (TBAP)
-
Inert gas (Argon or Nitrogen)
-
Volumetric flasks and pipettes
-
Microliter syringe
Procedure:
-
Preparation of Solutions:
-
Prepare a 0.1 M stock solution of the supporting electrolyte (e.g., TBAPF6) in the chosen solvent (e.g., Acetonitrile).
-
Prepare 1 mM stock solutions of this compound and each analog in the 0.1 M electrolyte solution.
-
-
Electrode Preparation:
-
Polish the glassy carbon working electrode with alumina slurry on a polishing pad to a mirror finish.
-
Rinse the electrode thoroughly with deionized water and then with the solvent to be used in the experiment.
-
Dry the electrode completely.
-
-
Electrochemical Measurement:
-
Assemble the three-electrode cell with the working, reference, and counter electrodes.
-
Add a known volume of the analyte solution (e.g., 10 mL of the 1 mM solution) to the cell.
-
Deoxygenate the solution by bubbling with an inert gas (Argon or Nitrogen) for at least 15 minutes. Maintain an inert atmosphere over the solution during the experiment.
-
Connect the electrodes to the potentiostat.
-
Cyclic Voltammetry Scan:
-
Set the potential window. For reduction, a typical range is from 0 V to -2.5 V. For oxidation, a range from 0 V to +2.0 V might be appropriate. The exact range should be determined empirically.
-
Set the scan rate (e.g., 100 mV/s).
-
Initiate the scan and record the voltammogram.
-
Perform scans at various scan rates (e.g., 25, 50, 100, 200, 500 mV/s) to investigate the nature of the redox process.
-
-
-
Data Analysis:
-
From the cyclic voltammograms, determine the cathodic peak potential (Epc), anodic peak potential (Epa), cathodic peak current (Ipc), and anodic peak current (Ipa).
-
Calculate the peak separation (ΔEp = Epa - Epc). For a reversible one-electron process, ΔEp is theoretically 59 mV at 25 °C.
-
Plot the peak current (Ip) versus the square root of the scan rate (ν^1/2). A linear relationship suggests a diffusion-controlled process.
-
Electrochemical Reduction Mechanism
The electrochemical reduction of quinoxaline derivatives often proceeds via a multi-step mechanism involving the transfer of electrons and protons. The exact pathway can be influenced by the solvent, pH, and the nature of the substituents on the quinoxaline ring. A generalized mechanism for the electrochemical reduction of a 2,3-disubstituted quinoxaline is depicted below.
Caption: Generalized electrochemical reduction pathway of a 2,3-disubstituted quinoxaline.
This diagram illustrates the initial formation of a radical anion upon a one-electron reduction. This can be further reduced to a dianion. In the presence of a proton source, these charged species can be protonated to form more stable neutral dihydro- and subsequently tetrahydroquinoxaline derivatives. The specific reduction pathway and the stability of the intermediates are highly dependent on the substituents and the experimental conditions.
References
Characterization of 2,3,6-Trimethylquinoxaline by ¹H and ¹³C NMR: A Comparative Guide
Comparison of NMR Spectral Data
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules. The chemical shifts (δ) in ¹H and ¹³C NMR spectra are highly sensitive to the electronic environment of the nuclei, providing a detailed fingerprint of the molecular structure.
For 2,3,6-trimethylquinoxaline, the expected ¹H NMR spectrum would feature signals for the aromatic protons on the benzene ring and the protons of the three methyl groups. The ¹³C NMR spectrum would similarly show distinct signals for each carbon atom in the molecule.
To offer a comparative perspective, the following tables summarize the reported ¹H and ¹³C NMR data for structurally related quinoxaline derivatives. These data can be used to estimate the expected chemical shifts for this compound.
Table 1: ¹H NMR Chemical Shifts (δ, ppm) of Selected Quinoxaline Derivatives in CDCl₃
| Compound | Aromatic Protons | Methyl Protons | Reference |
| 2-Methylquinoxaline | 8.75 (s, 1H), 8.08-8.02 (m, 2H), 7.76-7.72 (m, 2H) | 2.78 (s, 3H) | [1] |
| 2,3-Diphenylquinoxaline | 8.18 (m, 2H), 7.75 (m, 2H), 7.52 (m, 6H) | - | [2] |
Table 2: ¹³C NMR Chemical Shifts (δ, ppm) of Selected Quinoxaline Derivatives in CDCl₃
| Compound | Aromatic Carbons | Methyl Carbons | Reference |
| 2-Methylquinoxaline | 155.0, 142.9, 142.0, 141.2, 129.8, 129.5, 129.2, 129.0 | 22.9 | [1] |
Note: The exact chemical shifts for this compound will be influenced by the electronic effects of the three methyl groups.
Experimental Protocols
A standardized protocol for acquiring high-quality ¹H and ¹³C NMR spectra is crucial for accurate structural characterization.
General Procedure for NMR Sample Preparation and Data Acquisition:
-
Sample Preparation: Weigh approximately 5-10 mg of the solid sample of the quinoxaline derivative.
-
Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a standard 5 mm NMR tube. Ensure the sample is fully dissolved.
-
Internal Standard: Tetramethylsilane (TMS) is commonly used as an internal standard for ¹H and ¹³C NMR and is often included in the deuterated solvent.
-
Instrumentation: Acquire the NMR spectra on a spectrometer operating at a standard frequency (e.g., 400 or 500 MHz for ¹H).
-
¹H NMR Acquisition:
-
Acquire a one-dimensional proton spectrum.
-
Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire a one-dimensional carbon spectrum with proton decoupling.
-
A larger number of scans is typically required for ¹³C NMR due to the lower natural abundance of the ¹³C isotope.
-
-
Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction.
-
Analysis: Calibrate the spectra using the TMS signal (0.00 ppm) and analyze the chemical shifts, integration (for ¹H), and multiplicities to elucidate the structure.
Visualizing the NMR Workflow and Structural Comparison
The following diagrams, generated using Graphviz, illustrate the general workflow of NMR analysis and the structural relationship for the comparative analysis.
Caption: General workflow for NMR sample characterization.
Caption: Structural relationship of quinoxaline derivatives.
References
comparative analysis of synthesis methods for trimethylquinoxalines
For Researchers, Scientists, and Drug Development Professionals
Quinoxaline derivatives are a critical class of nitrogen-containing heterocyclic compounds, forming the backbone of numerous pharmaceuticals and functional materials. The strategic placement of methyl groups on the quinoxaline scaffold can significantly influence their biological activity and physicochemical properties. This guide provides a comparative analysis of prominent synthetic methodologies for trimethylquinoxalines, offering a detailed examination of reaction conditions, yields, and experimental protocols to inform laboratory practice and process development.
Key Synthesis Methods at a Glance
The synthesis of trimethylquinoxalines can be broadly achieved through several established and modern organic chemistry reactions. This guide focuses on three primary approaches: the classical condensation of ortho-phenylenediamines with 1,2-dicarbonyl compounds, a microwave-assisted organic synthesis (MAOS) approach for rapid and efficient reactions, and a catalyzed condensation reaction under mild conditions.
| Synthesis Method | Reactants | Catalyst/Conditions | Reaction Time | Yield (%) | Key Advantages | Limitations |
| Classical Condensation | Substituted o-phenylenediamine, 1,2-dicarbonyl compound | Acetic acid, reflux | 8 hours | ~60-70%[1] | Robust, well-established, scalable | Long reaction times, often requires elevated temperatures |
| Microwave-Assisted Synthesis | Substituted o-phenylenediamine, 1,2-dicarbonyl compound | Solvent-free, microwave irradiation | 5 minutes | ~22-44%[1] | Extremely rapid, solvent-free (green) | Yields can be lower, specialized equipment required |
| Catalyzed Condensation | o-phenylenediamine, Benzil | Alumina-supported heteropolyoxometalates (e.g., AlCuMoVP) | 120 minutes | up to 92%[2][3] | High yields, mild room temperature conditions, recyclable catalyst | Catalyst preparation required |
Experimental Protocols
Classical Condensation Method
This method remains a foundational approach for quinoxaline synthesis due to its reliability and scalability.
Procedure: A mixture of a substituted ortho-phenylenediamine (1 mmol) and a 1,2-dicarbonyl compound (1 mmol) is refluxed in a suitable solvent such as ethanol or acetic acid. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled, and the product is isolated by filtration or extraction, followed by purification via recrystallization.[1]
Microwave-Assisted Organic Synthesis (MAOS)
Microwave-assisted synthesis offers a significant acceleration of chemical reactions, often leading to higher yields in shorter timeframes and aligning with the principles of green chemistry.
Procedure: A mixture of an ortho-phenylenediamine (1 mmol) and a 1,2-dicarbonyl compound (1 mmol) is placed in a microwave-safe vessel. The reaction is then subjected to microwave irradiation at a specified temperature and time. After the reaction is complete, the product is purified from the crude reaction mixture, often by simple recrystallization.[1]
Catalyzed Condensation with Alumina-Supported Heteropolyoxometalates
This method utilizes a recyclable heterogeneous catalyst to achieve high yields under mild, room temperature conditions.
Procedure: To a mixture of an ortho-phenylenediamine (1 mmol) and a 1,2-dicarbonyl compound (1 mmol) in toluene (8 mL), 0.1 g of the alumina-supported heteropolyoxometalate catalyst is added. The mixture is stirred at room temperature. The reaction's progress is monitored by TLC. After completion, the catalyst is separated by filtration. The filtrate is then dried over anhydrous Na2SO4, the solvent is evaporated, and the pure product is obtained, often purified by recrystallization from ethanol.[2][3][4]
Synthesis Workflow
The general workflow for the synthesis of trimethylquinoxalines via condensation is depicted below. This process involves the reaction of a substituted diamine with a dicarbonyl compound, followed by cyclization and subsequent workup to isolate the final product.
Signaling Pathways and Logical Relationships
The synthesis of quinoxalines fundamentally relies on the nucleophilic attack of the amino groups of the ortho-phenylenediamine on the carbonyl carbons of the 1,2-dicarbonyl compound, followed by a dehydration-condensation sequence to form the stable aromatic pyrazine ring. The choice of synthetic method influences the efficiency and conditions of this transformation.
References
Safety Operating Guide
Safe Disposal of 2,3,6-Trimethylquinoxaline: A Procedural Guide
This guide provides essential safety and logistical information for the proper disposal of 2,3,6-Trimethylquinoxaline, tailored for researchers, scientists, and drug development professionals. Adherence to these procedures is critical for ensuring laboratory safety and environmental compliance.
1. Immediate Safety and Handling Precautions:
Prior to initiating any disposal procedures, it is imperative to handle this compound with the appropriate Personal Protective Equipment (PPE) to minimize exposure risks. This compound may cause skin, eye, and respiratory irritation.[1][2]
Required Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear chemical safety goggles or a face shield.[1][2]
-
Skin Protection: Use chemically resistant gloves (e.g., nitrile rubber) and a laboratory coat to prevent skin contact.[1][2]
-
Respiratory Protection: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[1][2]
Always wash hands thoroughly with soap and water after handling.[1][2]
2. Physical and Chemical Properties Summary:
A summary of the key physical and chemical properties of this compound is provided below for easy reference during handling and disposal.
| Property | Value |
| Physical State | Solid |
| Melting Point/Range | 91 - 94 °C / 195.8 - 201.2 °F[1] |
| Molecular Formula | C11 H12 N2[2] |
| Solubility | No information available |
| Incompatible Materials | Oxidizing agents |
3. Step-by-Step Disposal Protocol:
The primary and mandated method for the disposal of this compound is to use an approved hazardous waste disposal service.[1][2] Under no circumstances should this chemical be disposed of in standard laboratory drains or as regular trash.
Step 1: Waste Segregation and Collection
-
Solid Waste: Collect any solid this compound waste, including contaminated items like weigh boats, pipette tips, and gloves, in a dedicated and properly sealed container.[1][3]
-
Liquid Waste: If this compound is in a solution, collect it in a separate, sealed, and clearly labeled hazardous waste container. Do not mix with other solvent waste streams unless compatibility has been confirmed by your institution's Environmental Health and Safety (EHS) department.[3]
Step 2: Labeling
All waste containers must be clearly and accurately labeled with "Hazardous Waste," the full chemical name "this compound," and any other constituents present in the waste stream.[3]
Step 3: Storage Pending Disposal
Store the sealed and labeled waste containers in a designated, secure, and well-ventilated hazardous waste accumulation area. Ensure the containers are kept closed to prevent leaks or spills and are stored away from incompatible materials such as strong oxidizing agents.[3]
Step 4: Coordination with Environmental Health and Safety (EHS)
Contact your institution's EHS department to schedule a pickup for the hazardous waste. Provide them with a precise description of the waste's composition to ensure proper handling and disposal.[3]
4. Emergency Procedures in Case of a Spill:
In the event of a spill, follow these immediate actions:
-
Evacuate and Secure: Evacuate all non-essential personnel from the immediate area and restrict access.
-
Ventilate: Ensure the area is well-ventilated. If the spill is inside a chemical fume hood, keep it operational.
-
Containment and Cleanup: Wearing the appropriate PPE, sweep up the solid material and place it into a suitable, closed container for disposal.[1] Avoid generating dust.
-
Decontamination: Thoroughly clean the spill area. Collect all cleaning materials as hazardous waste.
-
Reporting: Report the spill to your laboratory supervisor and your institution's EHS office immediately.
5. Disposal Workflow Diagram:
The following diagram illustrates the logical flow of the disposal process for this compound.
Caption: Workflow for the safe disposal of this compound.
References
Essential Safety and Operational Guide for 2,3,6-Trimethylquinoxaline
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for the handling of 2,3,6-Trimethylquinoxaline. It is intended for researchers, scientists, and professionals in drug development to ensure the safe management of this chemical in a laboratory setting.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is a chemical that requires careful handling due to its potential health hazards. It is known to cause skin irritation, serious eye irritation, and may lead to respiratory irritation.[1][2][3] Adherence to proper safety protocols is crucial to minimize exposure and ensure a safe working environment.
Recommended Personal Protective Equipment (PPE):
-
Eye and Face Protection: Wear appropriate protective eyeglasses or chemical safety goggles that comply with OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[1] A face shield may be necessary for splash protection.
-
Skin Protection: Wear appropriate protective gloves and clothing to prevent skin exposure.[1] Nitrile rubber gloves are a suitable option.[4] A lab coat or a complete suit protecting against chemicals should be worn.[4]
-
Respiratory Protection: In well-ventilated areas, respiratory protection may not be needed under normal use.[1] However, if dust is generated or ventilation is inadequate, a NIOSH/MSHA or European Standard EN 149 approved respirator with a particle filter is recommended.[1][5]
Quantitative Data Summary
The following table summarizes the key quantitative data for this compound.
| Property | Value |
| CAS Number | 17635-21-1 |
| Molecular Formula | C11H12N2 |
| Molecular Weight | 172.23 g/mol |
| Physical State | Solid |
| Melting Point | 91 - 94 °C (195.8 - 201.2 °F)[1] |
| Boiling Point | 278 °C |
| Flash Point | 114 °C |
| Density | 1.084 g/cm³ |
Data sourced from various chemical suppliers and safety data sheets.
Operational and Disposal Plans
A systematic approach to handling, from preparation to disposal, is essential for laboratory safety.
Experimental Workflow and Handling Protocol
The following diagram illustrates the standard operating procedure for handling this compound in a laboratory setting.
Step-by-Step Handling Procedures
-
Preparation:
-
Handling:
-
Storage:
Disposal Plan
-
Waste Collection: All waste materials, including unused chemicals and contaminated items (e.g., gloves, weighing paper), should be collected in a suitable, closed container labeled for hazardous waste.[1][6]
-
Disposal Method: Dispose of the contents and container to an approved waste disposal plant.[1][2] Do not dispose of down the drain or in regular trash.[6] Contact a licensed professional waste disposal service to ensure compliance with local, state, and federal regulations.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
